molecular formula C28H34O6 B231258 Epoxyazadiradione CAS No. 18385-59-6

Epoxyazadiradione

Katalognummer: B231258
CAS-Nummer: 18385-59-6
Molekulargewicht: 466.6 g/mol
InChI-Schlüssel: NEYCGDYQBQONFC-GGPFZBFUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Epoxyazadiradione is a limonoid that is azadiradione with an epoxy group across positions 14 and 15. Isolated from Azadirachta indica it exhibits insecticidal activitry against mosquitoes. It has a role as an anti-inflammatory agent, an insecticide and a plant metabolite. It is an acetate ester, a cyclic terpene ketone, a member of furans, a limonoid, an epoxide and a pentacyclic triterpenoid. It is functionally related to an azadiradione.
This compound has been reported in Azadirachta indica and Chisocheton siamensis with data available.
limonoid from neem tree Azadirachta indica;  RN given for (5alpha,7alpha,13alpha,14beta,15beta,17alpha)-isomer;  structure in first source

Eigenschaften

CAS-Nummer

18385-59-6

Molekularformel

C28H34O6

Molekulargewicht

466.6 g/mol

IUPAC-Name

[(1S,2R,4S,6S,7S,10R,11R,16R,18R)-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-18-yl] acetate

InChI

InChI=1S/C28H34O6/c1-15(29)33-20-13-18-24(2,3)19(30)8-10-25(18,4)17-7-11-26(5)21(16-9-12-32-14-16)22(31)23-28(26,34-23)27(17,20)6/h8-10,12,14,17-18,20-21,23H,7,11,13H2,1-6H3/t17-,18+,20-,21-,23-,25-,26+,27+,28-/m1/s1

InChI-Schlüssel

NEYCGDYQBQONFC-GGPFZBFUSA-N

Isomerische SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1([C@]45[C@H](O4)C(=O)[C@H]([C@@]5(CC3)C)C6=COC=C6)C)C

Kanonische SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C45C(O4)C(=O)C(C5(CC3)C)C6=COC=C6)C)C)(C)C

Synonyme

epoxyazadiradione

Herkunft des Produkts

United States

Foundational & Exploratory

Epoxyazadiradione: A Technical Guide to its Physicochemical Properties and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyazadiradione is a prominent tetranortriterpenoid, a class of limonoids, isolated from the fruits and seeds of the Neem tree (Azadirachta indica). This molecule has garnered significant interest within the scientific community for its diverse and potent biological activities, including anti-inflammatory, insecticidal, and notably, anticancer properties. As a derivative of azadiradione, its unique 14,15-epoxide ring structure is crucial to its chemical reactivity and therapeutic potential. This guide provides an in-depth overview of the physicochemical characteristics of this compound, detailed experimental protocols for its study, and an exploration of its interaction with key cellular signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and analysis in a research setting.

General and Computational Properties
PropertyValueSource(s)
IUPAC Name [(1S,2R,4S,6S,7S,10R,11R,16R,18R)-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.0²,⁴.0²,⁷.0¹¹,¹⁶]octadec-12-en-18-yl] acetate[1]
Synonyms Nimbinin, 14,15-Epoxyazadiradione, Azadiradione 14β,15β-epoxide[1][2]
CAS Number 18385-59-6[2]
Molecular Formula C₂₈H₃₄O₆[1]
Molecular Weight 466.57 g/mol [2]
Appearance White to Off-White Solid[2]
XLogP3-AA 4.2[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 6[1]
Polar Surface Area 86.1 Ų[1]
Solubility and Storage
ParameterDetailsSource(s)
Solubility DMSO: ≥ 50 mg/mL (107.17 mM)[3]
In Vivo Formulations (examples): [3]
- 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (≥ 1.25 mg/mL)
- 10% DMSO, 90% Corn Oil (≥ 1.25 mg/mL)
Storage (Powder) -20°C for 3 years; 4°C for 2 years[3]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month (use freshly prepared solutions for in vivo studies)[3]
Spectral Data

Spectroscopic analysis is fundamental to the identification and structural elucidation of this compound.

TechniqueData SummarySource(s)
Mass Spectrometry (MS) ESI-MS reveals a prominent [M+H]⁺ ion at m/z 467.2. Tandem MS (MS/MS) has been used to characterize its fragmentation patterns.[4]
NMR Spectroscopy ¹H and ¹³C NMR spectra are typically recorded in deuterated chloroform (CDCl₃) on spectrometers operating at frequencies such as 400 MHz for proton and 100 MHz for carbon nuclei. These spectra confirm the complex polycyclic structure.[4][5]
Infrared (IR) Spectroscopy The IR spectrum is characterized by absorption bands corresponding to its functional groups: epoxide C-O-C stretching (approx. 830-950 cm⁻¹ and 1260 cm⁻¹), C=O stretching from the ketone and acetate groups (approx. 1710-1740 cm⁻¹), and C-O stretching of the ester.[6]
UV-Visible (UV-Vis) Spectroscopy HPLC analysis utilizes a detection wavelength of 230 nm, indicating a significant UV absorbance maximum in this region, likely attributable to the α,β-unsaturated ketone chromophore.[4]

Experimental Protocols

The following sections detail methodologies commonly employed in the research of this compound, from its extraction to the assessment of its biological activity.

Isolation and Purification Protocol

This compound is typically isolated from the fruits of Azadirachta indica. A common workflow involves solvent extraction followed by chromatographic purification.

  • Extraction: Ripe, fresh neem fruits are macerated and soaked in a solvent such as acetone. The resulting extract is concentrated under vacuum.

  • Solvent Partitioning: The crude extract is washed with a non-polar solvent like hexane to remove lipids and other non-polar impurities.

  • Chromatographic Purification: The remaining extract is subjected to column chromatography on silica gel.

    • Stationary Phase: Silica gel (40–60 µm).

    • Mobile Phase: A gradient of ethyl acetate in hexane is used as the eluent, with increasing polarity.

    • Automation: This process can be expedited and scaled using Medium Pressure Liquid Chromatography (MPLC) systems.

  • Purity Analysis: The purity of the isolated fractions is confirmed using High-Performance Liquid Chromatography (HPLC) and the structure is verified by spectroscopic methods (NMR, MS).[4]

Cell Viability (MTT) Assay Protocol

The MTT assay is a colorimetric method used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HeLa, MDA-MB-231, PANC-1) are seeded into 96-well plates at an optimized density (e.g., 2,000-10,000 cells/well) and allowed to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Cells are treated with varying concentrations of this compound (typically dissolved in DMSO and diluted in culture medium) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive vehicle (DMSO) only.

  • MTT Addition: Following incubation, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.

  • Formazan Formation: The plates are incubated for an additional 1-4 hours, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is carefully removed, and an organic solvent (e.g., 100-200 µL of DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The plate is shaken for approximately 10-15 minutes in the dark to ensure complete dissolution, and the absorbance is measured on a plate reader at a wavelength between 540 and 595 nm.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis of the PI3K/Akt Pathway

Western blotting is used to investigate the effect of this compound on the expression and phosphorylation status of proteins within specific signaling cascades.

  • Cell Lysis: After treatment with this compound, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method, such as the BCA assay, to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein (e.g., 50 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific to the proteins of interest (e.g., total Akt, phospho-Akt (Ser473), total PI3K, etc.).

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software, allowing for a comparison of protein levels between treated and untreated samples.

Signaling Pathways and Biological Activity

This compound exerts its anticancer effects by modulating multiple critical cellular signaling pathways, primarily the PI3K/Akt pathway and the NF-κB pathway.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and angiogenesis, and it is frequently hyperactivated in cancer. This compound has been shown to suppress this pathway, leading to a cascade of anti-tumorigenic events:

  • Induction of Apoptosis: By inhibiting PI3K/Akt signaling, this compound promotes mitochondrial-dependent apoptosis. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

  • Cell Cycle Arrest: It can inhibit cell cycle progression by downregulating key regulatory proteins such as cyclin A2 and cyclin-dependent kinase 2 (CDK2).

  • Anti-Angiogenic and Anti-Metastatic Effects: The compound reduces the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and matrix metalloproteinase-9 (MMP-9), which are crucial for tumor growth and invasion.

Below is a diagram illustrating the inhibitory effect of this compound on the PI3K/Akt signaling cascade.

Epoxyazadiradione_PI3K_Akt_Pathway cluster_outcomes Downstream Effects EAD This compound PI3K PI3K EAD->PI3K RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival Akt->Proliferation Angiogenesis Angiogenesis & Metastasis Akt->Angiogenesis Bcl2 Bcl-2 ↓ Bax Bax ↑ CDK2 Cyclin A2/CDK2 ↓ VEGF VEGF/MMP-9 ↓

Caption: Inhibition of the PI3K/Akt pathway by this compound.

Inhibition of NF-κB Nuclear Translocation

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, NF-κB is constitutively active and promotes chronic inflammation and cell proliferation. This compound has been demonstrated to inhibit the nuclear translocation of NF-κB in human cervical cancer cells, thereby preventing it from activating pro-survival and pro-inflammatory genes. This action contributes significantly to its overall anticancer and anti-inflammatory profile.

References

Epoxyazadiradione: A Technical Guide to its Natural Sources, Biosynthesis, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyazadiradione is a tetranortriterpenoid, a prominent member of the limonoid class of secondary metabolites. It is a highly oxygenated and structurally complex molecule that has garnered significant attention from the scientific community for its diverse biological activities, including insecticidal, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction and purification.

Natural Sources of this compound

This compound is predominantly found in the plant species Azadirachta indica, commonly known as the neem tree.[1][2] Various parts of the neem tree have been reported to contain this valuable limonoid, with the highest concentrations typically found in the fruits and seeds.[1][2]

Quantitative Data

The concentration of this compound can vary depending on the geographical location, age of the plant, and the specific part being analyzed. The following table summarizes the reported yields of this compound from Azadirachta indica.

Plant PartExtraction MethodYieldReference
Neem Fruit PowderMedium-Pressure Liquid Chromatography (MPLC)4.31 g from 250 g(Alam et al., 2012)
Neem Seed CakeColumn Chromatography1.895 g from 1000 g(Shilpa et al., 2017)

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway of limonoid biosynthesis, which originates from the cyclization of 2,3-oxidosqualene. The initial steps involve the formation of the triterpenoid precursor, tirucalla-7,24-dien-3β-ol. Subsequent oxidative modifications, rearrangements, and the formation of a furan ring lead to the basic limonoid skeleton.

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

Biosynthesis_of_this compound cluster_0 Mevalonate (MVA) Pathway cluster_1 Triterpenoid Backbone Formation cluster_2 Limonoid Skeleton Formation Acetyl-CoA Acetyl-CoA Mevalonic Acid Mevalonic Acid Acetyl-CoA->Mevalonic Acid Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonic Acid->Isopentenyl Pyrophosphate (IPP) Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP) Isopentenyl Pyrophosphate (IPP)->Dimethylallyl Pyrophosphate (DMAPP) Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Geranyl Pyrophosphate (GPP)->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Tirucalla-7,24-dien-3β-ol Tirucalla-7,24-dien-3β-ol 2,3-Oxidosqualene->Tirucalla-7,24-dien-3β-ol DMAPP DMAPP DMAPP->Geranyl Pyrophosphate (GPP) Protolimonoids Protolimonoids Tirucalla-7,24-dien-3β-ol->Protolimonoids Azadirone Azadirone Protolimonoids->Azadirone Azadiradione Azadiradione Azadirone->Azadiradione This compound This compound Azadiradione->this compound

Caption: Proposed biosynthetic pathway of this compound from acetyl-CoA.

Experimental Protocols

The isolation and purification of this compound from its natural source, primarily neem seeds or fruits, involve a multi-step process. The following is a synthesized protocol based on published methodologies.

Extraction
  • Sample Preparation: Air-dry fresh, ripe neem fruits or seeds in the shade. Once dried, grind the plant material into a coarse powder.

  • Solvent Extraction:

    • Perform a preliminary extraction with a non-polar solvent like petroleum ether or hexane to remove oils and fats. This can be done using a Soxhlet apparatus for exhaustive extraction.

    • Subsequently, extract the defatted plant material with a more polar solvent such as acetone or a mixture of acetone and water. This second extraction will contain the limonoids.

    • Alternatively, a direct extraction of the powdered material can be performed with a solvent of intermediate polarity like dichloromethane or ethyl acetate.

Purification

A combination of chromatographic techniques is typically employed for the purification of this compound.

  • Column Chromatography:

    • Pack a glass column with silica gel (60-120 mesh) as the stationary phase.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC).

    • Pool the fractions containing the compound of interest (this compound).

  • Medium-Pressure Liquid Chromatography (MPLC):

    • For a more efficient and automated separation, MPLC can be utilized.

    • Use a pre-packed silica gel column.

    • Employ a solvent system similar to that used in column chromatography (e.g., a gradient of hexane and ethyl acetate).

    • The automated fraction collection allows for better resolution and reproducibility.

  • Preparative Thin-Layer Chromatography (PTLC):

    • For final purification, PTLC can be performed on the enriched fractions obtained from column or MPLC.

    • Apply the sample as a band onto a silica gel PTLC plate.

    • Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v).

    • Visualize the bands under UV light.

    • Scrape the band corresponding to this compound and elute the compound from the silica gel using a polar solvent like ethyl acetate or methanol.

  • Crystallization:

    • The purified this compound can be further purified by crystallization from a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture of chloroform and methanol).

Characterization

The structure and purity of the isolated this compound can be confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to elucidate the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

The following diagram illustrates a general experimental workflow for the extraction and purification of this compound.

Experimental_Workflow Neem Fruits/Seeds Neem Fruits/Seeds Grinding Grinding Neem Fruits/Seeds->Grinding Powdered Plant Material Powdered Plant Material Grinding->Powdered Plant Material Solvent Extraction (e.g., Petroleum Ether, Acetone) Solvent Extraction (e.g., Petroleum Ether, Acetone) Powdered Plant Material->Solvent Extraction (e.g., Petroleum Ether, Acetone) Crude Extract Crude Extract Solvent Extraction (e.g., Petroleum Ether, Acetone)->Crude Extract Column/MPLC Chromatography (Silica Gel) Column/MPLC Chromatography (Silica Gel) Crude Extract->Column/MPLC Chromatography (Silica Gel) Enriched Fractions Enriched Fractions Column/MPLC Chromatography (Silica Gel)->Enriched Fractions Preparative TLC Preparative TLC Enriched Fractions->Preparative TLC Pure this compound Pure this compound Preparative TLC->Pure this compound Spectroscopic Characterization (NMR, MS, FTIR) Spectroscopic Characterization (NMR, MS, FTIR) Pure this compound->Spectroscopic Characterization (NMR, MS, FTIR) Purity Analysis (HPLC) Purity Analysis (HPLC) Pure this compound->Purity Analysis (HPLC)

Caption: General workflow for the extraction and purification of this compound.

Conclusion

This compound remains a compound of significant interest due to its potent biological activities. This guide provides a comprehensive overview for researchers and professionals in the field of natural product chemistry and drug development, outlining its primary natural source, biosynthetic origins, and detailed methodologies for its isolation and purification. The provided protocols and diagrams serve as a valuable resource for the efficient extraction and characterization of this promising bioactive molecule.

References

Epoxyazadiradione: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyazadiradione is a naturally occurring limonoid, a type of triterpenoid, isolated from the fruits and seeds of the neem tree (Azadirachta indica)[1][2][3][4]. As a member of the Meliaceae family, the neem tree is a source of numerous bioactive compounds with a long history of use in traditional medicine[4][5]. This compound, in particular, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimalarial properties[6][7][8]. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanisms of action of this compound, with a focus on its potential applications in drug discovery and development.

Chemical Identity and Structure

This compound is chemically identified as a limonoid that is azadiradione with an epoxy group across the 14th and 15th carbon positions[9].

CAS Number: 18385-59-6[1][2][3][9]

Molecular Formula: C₂₈H₃₄O₆[9]

IUPAC Name: [(1S,2R,4S,6S,7S,10R,11R,16R,18R)-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.0²,⁴.0²,⁷.0¹¹,¹⁶]octadec-12-en-18-yl] acetate[9]

Synonyms: Nimbinin[4][9]

A related compound, 14,15-Epoxyazadiradione, is also mentioned in the literature with the CAS number 58525-91-0[4]. It is crucial for researchers to note the specific CAS number when sourcing this compound for experimental purposes.

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, with notable effects on inflammatory pathways, cancer cell proliferation, and malarial parasites. The following table summarizes key quantitative data from various studies.

Biological Target/ActivityCell Line / OrganismMeasurementValueReference
Macrophage Migration Inhibitory Factor (MIF) Tautomerase ActivityHuman (huMIF)Kᵢ2.11-5.23 µM[1][2][3]
Macrophage Migration Inhibitory Factor (MIF) Tautomerase ActivityPlasmodium falciparum (PfMIF)Kᵢ2.11-5.23 µM[1][2][3]
Macrophage Migration Inhibitory Factor (MIF) Tautomerase ActivityPlasmodium yoelii (PyMIF)Kᵢ2.11-5.23 µM[1][2][3]
Anti-plasmodial ActivityP. falciparum (CQ-sensitive)IC₅₀2.8 ± 0.29 μM (for derivative 3c)[8]
Anti-plasmodial ActivityP. falciparum (CQ-sensitive)IC₅₀1.5 ± 0.01 μM (for derivative 3g)[8]
Anti-plasmodial ActivityP. falciparum (CQ-resistant)IC₅₀1.3 ± 1.08 μM (for derivative 3c)[8]
Anti-plasmodial ActivityP. falciparum (CQ-resistant)IC₅₀1.2 ± 0.14 μM (for derivative 3g)[8]
Anticancer Activity (Cervical Cancer)HeLaGI₅₀12.5 µM[10]

Mechanism of Action: Signaling Pathways

A significant body of research points to the modulation of key signaling pathways as the primary mechanism behind the biological effects of this compound.

PI3K/Akt Signaling Pathway

In breast cancer models, this compound has been shown to suppress tumor growth by targeting the PI3K/Akt pathway[6][11]. This inhibition leads to mitochondrial depolarization and subsequent caspase-dependent apoptosis[6][11]. The attenuation of the PI3K/Akt pathway also results in the inhibition of c-Jun and c-Fos expression and AP-1 DNA binding[6]. This mechanism is significant as the PI3K/Akt pathway is frequently dysregulated in various cancers, making it a prime target for drug development[6].

Below is a diagram illustrating the inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Epoxyazadiradione_PI3K_Akt_Pathway cluster_cell Cell EAD This compound PI3K PI3K EAD->PI3K Akt Akt PI3K->Akt Mitochondria Mitochondrial Depolarization Akt->Mitochondria AP1 AP-1 Activation Akt->AP1 CellProliferation Cell Proliferation, Migration, Angiogenesis Akt->CellProliferation Caspases Caspase-dependent Apoptosis Mitochondria->Caspases

References

The Biological Origin of Epoxyazadiradione in Azadirachta indica: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyazadiradione, a significant tetranortriterpenoid found in the neem tree (Azadirachta indica), has garnered considerable interest for its diverse bioactive properties. This technical guide provides an in-depth exploration of the biological origin of this compound, delineating its biosynthetic pathway from fundamental precursors to the final intricate structure. The document summarizes key enzymatic transformations, identifies putative genes involved, and presents quantitative data on the distribution of related limonoids in various neem tissues. Furthermore, it furnishes detailed experimental protocols for the elucidation of this pathway and visualizes the core biochemical and experimental workflows using Graphviz diagrams, offering a comprehensive resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction

Azadirachta indica, commonly known as the neem tree, is a rich source of a vast array of biologically active secondary metabolites, among which the limonoids are of particular prominence. This compound, a ring-intact limonoid, is a notable constituent of neem, contributing to its complex chemical profile and therapeutic potential.[1] Understanding the biosynthetic pathway of this compound is crucial for harnessing its potential through biotechnological approaches, including metabolic engineering and synthetic biology. This whitepaper synthesizes the current knowledge on the biogenesis of this compound, providing a technical foundation for further research and development.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways.[2]

The proposed biosynthetic pathway can be broadly divided into the following stages:

  • Formation of the Triterpenoid Backbone: The initial steps involve the condensation of IPP and DMAPP to form farnesyl pyrophosphate (FPP), followed by the head-to-head condensation of two FPP molecules to yield squalene. Squalene is then epoxidized to 2,3-oxidosqualene.[2]

  • Cyclization to the Protolimonoid Scaffold: The crucial cyclization of 2,3-oxidosqualene is catalyzed by a specific oxidosqualene cyclase (OSC). In A. indica, the enzyme tirucalla-7,24-dien-3β-ol synthase (AiTTS1), also referred to as AiOSC1, is responsible for the formation of the tirucallane-type triterpenoid scaffold.[2]

  • Oxidative Modifications and Formation of Azadiradione: The tirucallol backbone undergoes a series of extensive oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[2][3] These modifications include hydroxylation, dehydrogenation, and the formation of the characteristic furan ring, leading to the formation of the key intermediate, azadiradione.[3]

  • Epoxidation to this compound: The final step in the formation of this compound is the epoxidation of the C14-C15 double bond of azadiradione. This reaction is putatively catalyzed by a specific cytochrome P450 monooxygenase.[4] While the exact enzyme has not been functionally characterized, transcriptomic studies have identified several candidate CYP genes, including AiCYP71BQ5, AiCYP72A721, and AiCYP88A108, which show high co-expression with AiOSC1, suggesting their involvement in limonoid biosynthesis.[2]

Signaling Pathway Diagram

Epoxyazadiradione_Biosynthesis cluster_0 Isoprenoid Precursors cluster_1 Triterpenoid Backbone Synthesis cluster_2 Limonoid Biosynthesis IPP IPP FPP Farnesyl-PP IPP->FPP DMAPP DMAPP DMAPP->FPP Squalene Squalene FPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE Tirucallol Tirucallol Oxidosqualene->Tirucallol AiOSC1 Azadiradione Azadiradione Tirucallol->Azadiradione CYPs, etc. This compound This compound Azadiradione->this compound CYP (putative)

Putative biosynthetic pathway of this compound.

Quantitative Data on Limonoid Distribution

The accumulation of this compound and its precursor, azadiradione, varies significantly across different tissues of the A. indica tree. This distribution provides insights into the primary sites of biosynthesis and accumulation.

LimonoidPlant PartConcentration/YieldReference
This compound FruitIsolated from fruit[5]
SeedPurified from seed[6]
Azadiradione Green Berries59% of total limonoids[7]
Ripe Berries3% of total limonoids[7]
Total Terpenoids Stem-bark13.13%[8][9]
Leaves13.13%[8][9]
Seeds12.77%[8][9]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway involves a combination of transcriptomics, heterologous expression of candidate genes, and in vitro enzymatic assays.

Identification of Candidate Genes via RNA-Seq

This protocol outlines a general workflow for identifying candidate genes, such as cytochrome P450s, involved in this compound biosynthesis.

Methodology:

  • Tissue Collection and RNA Extraction: Collect tissues with high and low levels of this compound (e.g., developing fruits vs. mature leaves). Immediately freeze the tissues in liquid nitrogen and store at -80°C. Extract total RNA using a suitable plant RNA extraction kit.

  • Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina platform).

  • Transcriptome Assembly and Annotation: Assemble the sequencing reads de novo to generate a transcriptome. Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database).

  • Differential Expression Analysis: Compare the transcript abundance between high and low this compound-producing tissues to identify differentially expressed genes. Candidate genes for this compound biosynthesis are expected to be upregulated in tissues with high accumulation.

  • Co-expression Analysis: Identify genes that are co-expressed with known genes in the triterpenoid biosynthetic pathway (e.g., AiOSC1).

RNASeq_Workflow Tissue_Collection Tissue Collection (High vs. Low Content) RNA_Extraction Total RNA Extraction Tissue_Collection->RNA_Extraction Library_Prep cDNA Library Preparation & Sequencing RNA_Extraction->Library_Prep Assembly De Novo Transcriptome Assembly Library_Prep->Assembly Annotation Functional Annotation Assembly->Annotation Diff_Expression Differential Expression Analysis Annotation->Diff_Expression Co_Expression Co-expression Analysis Annotation->Co_Expression Candidate_Genes Candidate Genes Diff_Expression->Candidate_Genes Co_Expression->Candidate_Genes

Workflow for candidate gene identification via RNA-Seq.
Heterologous Expression and Functional Characterization of a Candidate Cytochrome P450

This protocol describes the heterologous expression of a candidate A. indica CYP in Saccharomyces cerevisiae and subsequent functional characterization.

Methodology:

  • Cloning of the Candidate CYP: Amplify the full-length coding sequence of the candidate CYP from A. indica cDNA and clone it into a yeast expression vector (e.g., pYES-DEST52).

  • Yeast Transformation: Transform the expression construct into a suitable S. cerevisiae strain (e.g., WAT11), which co-expresses a cytochrome P450 reductase (CPR) to provide the necessary reducing equivalents.

  • Microsome Preparation: Grow the transformed yeast culture and induce protein expression. Harvest the cells and prepare microsomal fractions, which contain the membrane-bound CYP enzyme.

  • In Vitro Enzymatic Assay:

    • Set up a reaction mixture containing the prepared microsomes, the substrate (azadiradione), and a NADPH-regenerating system in a suitable buffer.

    • Incubate the reaction at an optimal temperature (e.g., 28-30°C) for a defined period.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

    • Analyze the reaction products by HPLC or LC-MS/MS to detect the formation of this compound, comparing the retention time and mass spectrum with an authentic standard.

CYP_Characterization Cloning Cloning of Candidate CYP into Yeast Vector Transformation Yeast Transformation (e.g., WAT11 strain) Cloning->Transformation Expression Induction of Protein Expression Transformation->Expression Microsome_Prep Microsome Preparation Expression->Microsome_Prep Enzyme_Assay In Vitro Enzymatic Assay with Azadiradione Microsome_Prep->Enzyme_Assay Analysis Product Analysis (HPLC, LC-MS/MS) Enzyme_Assay->Analysis Functional_Confirmation Functional Confirmation Analysis->Functional_Confirmation

Workflow for heterologous expression and functional assay.

Conclusion and Future Perspectives

The biosynthesis of this compound in Azadirachta indica follows a complex pathway originating from isoprenoid precursors, involving a key cyclization step and extensive oxidative modifications. While the initial stages of the pathway are relatively well-understood, the specific enzymes responsible for the later oxidative steps, particularly the epoxidation of azadiradione, remain to be definitively identified and characterized. The candidate cytochrome P450 genes identified through transcriptomic studies provide promising targets for future research.

The functional characterization of these candidate genes through the experimental approaches outlined in this guide will be instrumental in fully elucidating the biosynthetic pathway of this compound. This knowledge will not only deepen our understanding of plant secondary metabolism but also pave the way for the metabolic engineering of microorganisms or the development of in vitro enzymatic systems for the sustainable production of this valuable bioactive compound. Such advancements hold significant promise for the pharmaceutical and agrochemical industries.

References

The Discovery and Isolation of Epoxyazadiradione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyazadiradione, a prominent tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), has garnered significant scientific interest due to its diverse biological activities, including potent anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, history, and isolation of this valuable natural product. It details the key experimental protocols for its extraction, purification, and structural elucidation, presents quantitative data on isolation yields, and illustrates its known biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

The neem tree (Azadirachta indica A. Juss), a member of the Meliaceae family, is a cornerstone of traditional medicine in many parts of the world, particularly in the Indian subcontinent[1]. It is a rich source of structurally complex and biologically active secondary metabolites, with limonoids being one of the most significant classes[2]. Among these, this compound stands out for its promising therapeutic potential. Structurally, it is a C28 steroid-like molecule characterized by a furan ring and an epoxide group, which contribute to its bioactivity. This guide delves into the scientific journey of this compound, from its initial discovery to the modern techniques used for its isolation and characterization.

History of Discovery and Structural Elucidation

The initial isolation and structural characterization of this compound can be traced back to the pioneering work on neem limonoids. One of the earliest comprehensive studies that described the structure of this compound was published by Lavie and Levy in 1971[3]. Their work laid the foundation for understanding the complex chemistry of neem constituents.

The structural elucidation of this compound was a significant achievement, relying on a combination of chemical degradation studies and spectroscopic techniques available at the time. Modern methods have further refined our understanding of its three-dimensional structure.

Key Spectroscopic Techniques in Structural Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for assigning the complex proton and carbon signals of the this compound molecule[4][5]. These techniques allow for the determination of the connectivity of atoms and the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound. Tandem MS (MS/MS) experiments help in understanding the fragmentation patterns, which can provide further structural information[4].

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule. The crystal structure of this compound has been determined, confirming the connectivity and stereochemistry established by other spectroscopic methods[3][6].

Isolation Methodologies

This compound can be isolated from various parts of the neem tree, with the fruits and seeds being the most common sources[7][8]. The concentration of this compound can vary depending on the ripening stage of the fruit, with higher concentrations generally found in unripe green berries[9].

General Experimental Workflow

The isolation of this compound typically follows a multi-step process involving extraction, fractionation, and purification.

experimental_workflow Start Neem Plant Material (Fruits/Seeds) Extraction Extraction (e.g., Maceration, Soxhlet) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation Fractions Solvent Fractions Fractionation->Fractions Purification Chromatography (Column, MPLC, HPLC) Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound Analysis Structural Elucidation (NMR, MS, X-ray) Pure_Compound->Analysis

Caption: General workflow for the isolation and identification of this compound.

Detailed Experimental Protocols

Objective: To extract a broad range of secondary metabolites, including this compound, from the plant material.

Protocol: Maceration

  • Preparation of Plant Material: Air-dry fresh neem fruits or seeds in the shade. Once dried, grind the material into a coarse powder.

  • Solvent Extraction: Macerate the powdered material in a suitable solvent (e.g., methanol, ethanol, or a mixture of petroleum ether and acetone) at room temperature for 24-48 hours with occasional shaking. The ratio of plant material to solvent is typically 1:5 to 1:10 (w/v).

  • Filtration and Concentration: Filter the extract through cheesecloth or Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol: Soxhlet Extraction

  • Preparation of Plant Material: Prepare the plant material as described for maceration.

  • Soxhlet Apparatus: Place the powdered material in a thimble and insert it into the main chamber of the Soxhlet extractor.

  • Extraction: Fill the distilling flask with the chosen solvent (e.g., methanol). Heat the flask to reflux. The solvent vapor travels up a distillation arm, condenses in the condenser, and drips down into the thimble containing the solid. The solvent fills the thimble and then siphons back into the flask. This process is repeated for several hours (typically 6-8 hours) until the extraction is complete.

  • Concentration: Concentrate the extract using a rotary evaporator as described above.

Objective: To separate this compound from other compounds in the crude extract.

Protocol: Silica Gel Column Chromatography

  • Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column plugged with cotton wool at the bottom. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common gradient is starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v hexane:ethyl acetate)[10][11].

  • Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20-50 mL).

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 40% ethyl acetate in hexane) and visualize the spots under UV light or by spraying with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid) followed by heating[4].

  • Pooling and Concentration: Combine the fractions containing the pure compound (as determined by TLC) and concentrate them to yield purified this compound.

Objective: For final purification and quantification of this compound.

Protocol: Preparative HPLC

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of methanol and water is often employed[12]. For instance, a gradient starting from 40% methanol in water and increasing to 90% methanol over a period of 25-30 minutes can be effective[4].

  • Flow Rate: A typical flow rate is 1 mL/min for analytical scale and can be scaled up for preparative purposes.

  • Detection: UV detection at 215-230 nm is suitable for detecting this compound[4][13].

Quantitative Data

The yield of this compound can vary significantly based on the source of the plant material and the isolation method employed.

Plant MaterialExtraction/Purification MethodYieldReference
Neem Fruit Powder (250 g)Medium Pressure Liquid Chromatography (MPLC)4.31 g[7]
Neem Seed (1000 g)Column Chromatography1.895 g[7]
Defatted Neem Seeds (2.05 kg)Methanolic Extraction1051 mg[7]
Neem Seed Cake (per kg)Petroleum Ether & Acetone Extraction, Chromatography, Crystallization1.895 g[7]

Biological Signaling Pathways

This compound has been shown to exert its biological effects, particularly its anticancer activity, by modulating several key signaling pathways.

Inhibition of the PI3K/Akt Pathway

One of the primary mechanisms of action of this compound is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is often hyperactivated in cancer cells, promoting cell survival, proliferation, and angiogenesis.

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Induction of Apoptosis

This compound has been demonstrated to induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway.

Apoptosis_pathway cluster_cytoplasm Cytoplasm Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution This compound This compound This compound->Bax Upregulation This compound->Bcl2 Downregulation

Caption: this compound induces apoptosis via the mitochondrial pathway.

Conclusion

This compound continues to be a molecule of significant interest in the scientific community. Its discovery and the subsequent development of efficient isolation and characterization techniques have paved the way for in-depth pharmacological studies. The detailed protocols and data presented in this guide aim to facilitate further research into this promising natural product, with the ultimate goal of harnessing its therapeutic potential for the development of new drugs. The elucidation of its mechanisms of action, particularly its impact on critical signaling pathways, underscores its importance as a lead compound in cancer research and beyond.

References

Epoxyazadiradione: A Technical Guide to its Chemistry, Biology, and Relationship with Limonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyazadiradione, a prominent limonoid derived from the neem tree (Azadirachta indica), has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of this compound, detailing its chemical properties, natural origin, and its biosynthetic relationship with other limonoids. A comprehensive overview of its pharmacological effects, including anticancer, anti-inflammatory, and insecticidal properties, is presented, supported by quantitative data from various studies. Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are provided to facilitate further research. Furthermore, this guide visualizes the intricate biosynthetic pathway of this compound and its modulation of key signaling pathways, such as PI3K/Akt and NF-κB, through meticulously crafted diagrams. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound and Limonoids

This compound is a tetranortriterpenoid belonging to the limonoid class of secondary metabolites.[1][2] Limonoids are highly oxygenated and structurally complex natural products predominantly found in plants of the Meliaceae (mahogany) and Rutaceae (citrus) families.[3] The neem tree, Azadirachta indica, is a particularly rich source of a diverse array of limonoids, with this compound being one of the significant constituents of its seeds and fruits.[1]

Functionally, this compound is an azadiradione derivative characterized by an epoxy group at the C-14 and C-15 positions.[1] This structural feature, along with other modifications to the core limonoid skeleton, contributes to its wide spectrum of biological activities. This guide will delve into the chemical intricacies of this compound, its biosynthetic origins, and its multifaceted pharmacological potential.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its extraction, purification, and formulation in various research and development applications.

PropertyValueReference
Molecular Formula C28H34O6[1]
Molecular Weight 466.57 g/mol [1]
CAS Number 18385-59-6[1]
Appearance Crystalline solid
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO
Chemical Class Limonoid, Pentacyclic Triterpenoid[1]

Biosynthesis of this compound and its Relation to Other Limonoids

The biosynthesis of limonoids is a complex process that begins with the cyclization of 2,3-oxidosqualene, a derivative of the mevalonate (MVA) pathway. This initial step is catalyzed by the enzyme oxidosqualene cyclase, leading to the formation of a triterpene scaffold, typically tirucallol. A series of subsequent enzymatic modifications, including oxidation, rearrangement, and cleavage of four carbon atoms from the side chain, results in the formation of the characteristic furan ring and the basic C26 limonoid skeleton.

This compound is biosynthetically derived from azadiradione through an epoxidation reaction. The pathway illustrates the intricate relationship between various limonoids, where a common precursor undergoes a cascade of enzymatic reactions to generate a diverse array of structurally related compounds.

Limonoid Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Limonoid Backbone Formation cluster_2 Formation of Azadiradione and this compound Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP FPP Farnesyl Pyrophosphate (FPP) DMAPP->FPP Squalene Squalene FPP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Tirucallol Tirucallol 2,3-Oxidosqualene->Tirucallol Protolimonoids Protolimonoids Tirucallol->Protolimonoids Basic Limonoid Skeleton Basic Limonoid Skeleton Protolimonoids->Basic Limonoid Skeleton Azadiradione Azadiradione Basic Limonoid Skeleton->Azadiradione This compound This compound Azadiradione->this compound Epoxidation

Caption: Biosynthetic pathway of this compound from the mevalonate pathway.

Biological Activities and Quantitative Data

This compound exhibits a remarkable range of biological activities, making it a subject of intense research for its potential therapeutic and agricultural applications.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress tumor growth.

Cell LineAssayIC50 / GI50 (µM)Reference
HeLa (Cervical Cancer)MTTGI50: 7.5 ± 0.0092[2]
N1E-115 (Neuroblastoma)CytotoxicityIC50: ~27
143B.TK- (Osteosarcoma)CytotoxicityIC50: ~27
Sf9 (Insect)CytotoxicityIC50: ~27
Anti-inflammatory Activity

This compound possesses potent anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators and modulate inflammatory signaling pathways.

TargetAssayIC50 (µM)Reference
Macrophage Migration Inhibitory Factor (MIF) Tautomerase ActivityTautomerase Inhibition6.4[1]
Insecticidal Activity

As a key component of neem extracts, this compound contributes to the well-documented insecticidal properties of the plant. It acts as an antifeedant and growth regulator against a variety of insect pests.

Signaling Pathways Modulated by this compound

The biological effects of this compound are mediated through its interaction with and modulation of key intracellular signaling pathways.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. This compound has been shown to inhibit the PI3K/Akt pathway, leading to the downstream suppression of pro-survival signals and the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Targets Downstream Targets (e.g., mTOR, Bad, GSK3β) Akt->Downstream Targets Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Downstream Targets->Cell Survival, Proliferation, Growth This compound This compound This compound->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation, immunity, and cell survival. Constitutive activation of NF-κB is associated with chronic inflammation and various cancers. This compound has been demonstrated to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory and pro-survival genes.[2]

NFkB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF-κB NF-κB (p50/p65) Nucleus Nucleus NF-κB->Nucleus Translocation Gene Transcription Pro-inflammatory and Pro-survival Genes Nucleus->Gene Transcription Binding to DNA This compound This compound This compound->IKK Complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound from Azadirachta indica Seeds

Isolation_Workflow start Neem Seeds step1 Drying and Grinding start->step1 step2 Defatting with Hexane step1->step2 step3 Extraction with Methanol step2->step3 step4 Solvent Partitioning (e.g., with ethyl acetate and water) step3->step4 step5 Column Chromatography (Silica Gel) step4->step5 step6 Fraction Collection and TLC Analysis step5->step6 step7 Recrystallization or Preparative HPLC step6->step7 end Pure this compound step7->end

Caption: General workflow for the isolation and purification of this compound.

Materials:

  • Dried neem (Azadirachta indica) seeds

  • Hexane

  • Methanol

  • Ethyl acetate

  • Distilled water

  • Silica gel (for column chromatography)

  • TLC plates

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Preparation of Plant Material: Thoroughly dried neem seeds are ground into a fine powder.

  • Defatting: The powdered seeds are subjected to Soxhlet extraction with hexane to remove the fatty oils. The defatted seed cake is then air-dried.

  • Extraction: The defatted material is extracted with methanol at room temperature with constant stirring. The extraction process is repeated multiple times to ensure maximum yield.

  • Solvent Partitioning: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator. The resulting crude extract is then suspended in water and partitioned successively with ethyl acetate.

  • Column Chromatography: The ethyl acetate fraction is concentrated and subjected to column chromatography over silica gel. The column is eluted with a gradient of hexane and ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions showing a spot corresponding to this compound are pooled.

  • Final Purification: The pooled fractions are further purified by recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound. The purity is confirmed by spectroscopic methods (NMR, MS).

MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.

  • Incubation: The plate is incubated for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Wound Healing (Scratch) Assay for Cell Migration

Materials:

  • Confluent monolayer of cells in a 6-well plate

  • Sterile 200 µL pipette tip

  • Complete cell culture medium

  • This compound

  • Microscope with a camera

Procedure:

  • Create the Wound: A sterile pipette tip is used to create a straight scratch or "wound" in the confluent cell monolayer.

  • Wash and Treat: The cells are gently washed with PBS to remove any detached cells, and then fresh medium containing the desired concentration of this compound or vehicle control is added.

  • Image Acquisition: Images of the scratch are taken at time 0 and at regular intervals (e.g., every 12 or 24 hours).

  • Data Analysis: The width of the scratch is measured at different time points, and the rate of wound closure is calculated to assess cell migration.

NF-κB Nuclear Translocation Assay

Materials:

  • Cells cultured on coverslips

  • This compound

  • TNF-α (or other NF-κB inducer)

  • Fixation and permeabilization buffers

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Cells are pre-treated with this compound for a specific duration, followed by stimulation with TNF-α to induce NF-κB activation.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.

  • Immunostaining: Cells are incubated with the primary antibody against NF-κB p65, followed by incubation with the fluorescently labeled secondary antibody.

  • Nuclear Staining: The nuclei are counterstained with DAPI.

  • Imaging and Analysis: The coverslips are mounted on slides and visualized using a fluorescence microscope. The translocation of the p65 subunit from the cytoplasm to the nucleus is quantified.

Conclusion

This compound stands out as a highly promising natural product with a wide array of pharmacological activities. Its intricate chemical structure, derived from the complex biosynthetic machinery of the neem tree, endows it with the ability to modulate multiple key signaling pathways implicated in cancer and inflammation. This technical guide has provided a comprehensive overview of the current knowledge on this compound, from its chemical properties and biosynthetic origins to its biological effects and underlying mechanisms of action. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for the scientific community, fostering further research into the therapeutic potential of this remarkable limonoid. Continued investigation into the structure-activity relationships of this compound and its derivatives may pave the way for the development of novel and effective therapeutic agents for a range of human diseases.

References

Potential Therapeutic Targets of Epoxyazadiradione: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyazadiradione, a limonoid derived from the neem tree (Azadirachta indica), has emerged as a promising natural compound with significant therapeutic potential, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the molecular targets and mechanisms of action of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways it modulates. The information presented herein is intended to facilitate further research and accelerate the development of this compound as a novel therapeutic agent.

Introduction

The quest for novel, effective, and safe therapeutic agents has led researchers to explore the vast chemical diversity of the natural world. This compound (EAD), a tetranortriterpenoid, has garnered considerable attention for its potent biological activities.[1][2] Extensive preclinical studies have demonstrated its efficacy in various cancer models and its significant anti-inflammatory properties. This guide delves into the core mechanisms through which EAD exerts its effects, highlighting its potential as a multi-targeting therapeutic candidate.

Quantitative Data on Biological Activity

The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines. While comprehensive data is still emerging, existing studies provide valuable insights into its potency.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeMetricValueReference
HeLaCervical CancerGI507.5 ± 0.0092 µM[3][4]
PANC-1Pancreatic Cancer-Dose- and time-dependent decrease in viability[5]
MiaPaCa-2Pancreatic Cancer-Dose- and time-dependent decrease in viability[5]
MDA-MB-231Triple-Negative Breast Cancer-Potent anti-cancer activity
MCF-7ER+ Breast Cancer-Potent anti-cancer activity
FaDuHead and Neck Squamous Cell Carcinoma-Stronger activity than Azadiradione[1]
SCC-4Head and Neck Squamous Cell Carcinoma-Stronger activity than Azadiradione[1]
SH-SY5YNeuroblastoma-Significant efficacy

Note: Further studies are required to establish a comprehensive profile of IC50 and GI50 values across a wider range of cancer cell lines.

Core Signaling Pathways and Molecular Targets

This compound exerts its therapeutic effects by modulating a complex network of signaling pathways and targeting key molecules involved in cancer progression and inflammation.

Anti-Cancer Mechanisms

EAD's anti-cancer activity is multifaceted, encompassing the induction of apoptosis, inhibition of cell proliferation and invasion, and modulation of the tumor microenvironment.[1][2]

EAD promotes programmed cell death in cancer cells through the intrinsic mitochondrial pathway.[3][4] It achieves this by altering the balance of pro- and anti-apoptotic proteins.

  • Upregulation of Pro-Apoptotic Proteins: EAD increases the expression of Bax.[1][3]

  • Downregulation of Anti-Apoptotic Proteins: EAD suppresses the expression of Bcl-2, Bcl-xL, and survivin.[1]

This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death.[3]

EAD This compound Bax Bax EAD->Bax Upregulates Bcl2 Bcl-2 / Bcl-xL Survivin EAD->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: this compound-induced mitochondrial apoptosis pathway.

EAD hampers the uncontrolled proliferation of cancer cells by targeting key regulators of the cell cycle and molecules involved in metastasis.

  • Cell Cycle Arrest: EAD downregulates the expression of cyclin A2 and cyclin-dependent kinase (CDK) 2, leading to cell cycle arrest.[1]

  • Inhibition of Invasion and Angiogenesis: EAD reduces the expression of matrix metalloproteinase (MMP)-9 and vascular endothelial growth factor (VEGF), crucial players in tumor invasion and the formation of new blood vessels.[1]

The anti-cancer effects of EAD are mediated through the abrogation of critical pro-survival signaling pathways.

  • PI3K/Akt Pathway: In breast cancer, EAD suppresses the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and plays a vital role in cell survival, proliferation, and migration. [ ] This inhibition leads to mitochondrial depolarization and caspase-dependent apoptosis.

  • NF-κB Pathway: EAD inhibits the nuclear translocation of the p65 subunit of NF-κB in cervical and head and neck squamous cell carcinoma (HNSCC) cells.[1][3] The NF-κB pathway is a key regulator of inflammation, cell survival, and proliferation.

  • Other Targets: In neuroblastoma, EAD has been shown to target Enolase1 and HSP90. It also modulates the expression of long non-coding RNAs (lncRNAs) in HNSCC and pancreatic cancer.[5] Furthermore, EAD induces the generation of reactive oxygen species (ROS) in HNSCC cells.[1]

cluster_cancer Cancer Cell cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway EAD This compound PI3K PI3K EAD->PI3K Inhibits IKK IKK EAD->IKK Inhibits CellCycle Cell Cycle Progression (Cyclin A2, CDK2) EAD->CellCycle Downregulates Invasion Invasion & Angiogenesis (MMP-9, VEGF) EAD->Invasion Downregulates Apoptosis Apoptosis EAD->Apoptosis Induces Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Proliferation Proliferation NFkB_nucleus->Proliferation Metastasis Metastasis NFkB_nucleus->Metastasis NFkB_nucleus->Survival CellCycle->Proliferation Invasion->Metastasis EAD This compound Macrophage Macrophage EAD->Macrophage Inhibits activation MIF MIF EAD->MIF Inhibits activity InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) InflammatoryStimuli->Macrophage Activates Macrophage->MIF Secretes ProInflammatory Pro-inflammatory Mediators (iNOS, COX-2, ILs, TNF-α) Macrophage->ProInflammatory Produces Inflammation Inflammation MIF->Inflammation ProInflammatory->Inflammation cluster_workflow Experimental Workflow start Seed cancer cells in 96-well plates treat Treat with varying concentrations of EAD start->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT reagent incubate->mtt incubate_mtt Incubate to allow formazan crystal formation mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at ~570 nm solubilize->read analyze Calculate GI50/IC50 values read->analyze

References

A Technical Guide to the In Silico Prediction of Epoxyazadiradione Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methods used to predict the biological activities of Epoxyazadiradione (EAD), a promising limonoid isolated from the medicinal plant Azadirachta indica (Neem).[1][2][3] EAD has garnered significant interest for its potential therapeutic applications, particularly in oncology.[2][3][4][5] In silico approaches, including molecular docking, ADMET prediction, and molecular dynamics simulations, are crucial for elucidating its mechanisms of action, identifying potential molecular targets, and evaluating its drug-like properties before proceeding with costly and time-consuming wet-lab experiments.

Predicted Bioactivities and Molecular Targets

In silico and related experimental studies have indicated that this compound possesses a range of biological activities, primarily centered on its anti-cancer properties. Computational models and subsequent validation have shown that EAD can modulate multiple signaling pathways critical for cancer cell survival, proliferation, and invasion.

Key predicted activities include:

  • Anticancer Effects: EAD has demonstrated potential efficacy against various cancer types, including head and neck squamous cell carcinoma (HNSCC), pancreatic cancer, breast cancer, neuroblastoma, and cervical cancer.[1][2][3][4][5] Its mechanism involves the suppression of cancer cell proliferation, the induction of apoptosis (programmed cell death), and the inhibition of invasion and migration.[1][2]

  • Antiviral Effects: Molecular docking studies have explored the potential of EAD as an inhibitor of key viral proteins, such as those from SARS-CoV-2.[6]

Primary molecular targets identified include:

  • PI3K/Akt Pathway: EAD is predicted to inhibit the PI3K/Akt signaling pathway, a central regulator of cell growth, survival, and metabolism that is often hyperactivated in cancer.[4][7]

  • NF-κB Pathway: The compound has been shown to inhibit the nuclear translocation of NF-κB, a transcription factor that plays a pivotal role in inflammation and cancer by promoting the expression of anti-apoptotic and proliferative genes.[1][3][5]

  • Apoptotic Proteins: EAD modulates the expression of key proteins in the apoptotic pathway, down-regulating anti-apoptotic proteins like Bcl-2, Bcl-xL, and survivin, while inducing pro-apoptotic proteins such as Bax and caspases.[1][7]

  • Heat Shock Protein 90 (HSP90) and Enolase 1 (ENO1): Proteomics and subsequent in silico analysis have identified HSP90 and ENO1 as potential targets of EAD in neuroblastoma.[5]

  • Viral Proteases: Docking studies suggest EAD can bind to the active sites of viral proteases, indicating a potential role as an antiviral agent.[6]

Quantitative In Silico Data

Quantitative predictions form the basis of in silico analysis, providing measurable estimates of a compound's potential efficacy and safety.

Table 1: Molecular Docking Performance of this compound

Molecular docking predicts the binding affinity between a ligand (EAD) and a target protein. A lower binding energy (more negative value) typically indicates a more stable and favorable interaction.

Target ProteinPDB IDBinding Energy (kcal/mol)Computational Tool UsedReference
COVID-19 Mpr°6Y2E-7.52AutoDock 4.2[6]
COVID-19 Mpr°2GTB-5.22AutoDock 4.2[6]
Enolase 1Not SpecifiedBinding confirmedNot Specified[5]
HSP90Not SpecifiedBinding confirmedNot Specified[5]
Table 2: Predicted ADMET and Physicochemical Properties

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential for evaluating a compound's drug-likeness. While specific computational outputs for all EAD's ADMET properties are not detailed in the provided literature, it has been noted for its favorable drug-like characteristics.

Property / RulePrediction / StatusSignificanceReference
Lipinski's Rule of 5 Obeys the ruleIndicates good oral bioavailability. The rule assesses molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.[1]
Toxicity Risks Predicted to be non-toxicGeneral in silico models assess risks like cardiotoxicity, hepatotoxicity, and mutagenicity.[8] EAD is generally considered safe based on initial screenings.[8][9]
Molecular Formula C₂₈H₃₄O₆Defines the elemental composition of the molecule.[10]

Visualizing Predicted Mechanisms and Workflows

Graphviz diagrams are used to model the complex biological pathways targeted by this compound and the computational workflows used in its analysis.

G EAD This compound PI3K PI3K EAD->PI3K inhibits Apoptosis Apoptosis EAD->Apoptosis induces Akt Akt PI3K->Akt activates Mitochondria Mitochondrial Depolarization Akt->Mitochondria prevents TumorGrowth Tumor Growth & Proliferation Akt->TumorGrowth promotes Mitochondria->Apoptosis induces

Caption: Predicted inhibition of the PI3K/Akt pathway by this compound, leading to apoptosis.

G EAD This compound NFkB_trans NF-κB Nuclear Translocation EAD->NFkB_trans inhibits AntiApoptotic Anti-Apoptotic Genes (Bcl-2, Survivin) NFkB_trans->AntiApoptotic activates Proliferation Proliferation Genes (Cyclin D1) NFkB_trans->Proliferation activates CellSurvival Cancer Cell Survival Proliferation->CellSurvival promotes AntiApotic AntiApotic AntiApotic->CellSurvival promotes

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

workflow cluster_prep Preparation cluster_analysis Computational Analysis cluster_output Output ligand 1. Ligand Preparation (EAD 3D Structure) admet 3. ADMET Prediction (Drug-likeness) ligand->admet docking 4. Molecular Docking (Binding Affinity) ligand->docking protein 2. Target Protein Preparation (from PDB) protein->docking results 6. Data Analysis (Scores & Interactions) admet->results mds 5. MD Simulation (Complex Stability) docking->mds mds->results

Caption: A general workflow for the in silico analysis of this compound.

In Silico Experimental Protocols

This section details the generalized methodologies for the key computational experiments used to predict the bioactivity of this compound.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction. The protocol for docking EAD against a target like a viral protease or a kinase generally follows these steps.[6]

  • Ligand Preparation:

    • Structure Retrieval: Obtain the 2D or 3D structure of this compound from a chemical database like PubChem.

    • Format Conversion: Convert the structure to a suitable format (e.g., PDBQT for AutoDock) using a tool like Open Babel.

    • Energy Minimization: Optimize the ligand's 3D geometry using a force field (e.g., MMFF94) to find its lowest energy conformation. This is a standard step in tools like PyRx or BIOVIA Discovery Studio.[11][12]

  • Protein Preparation:

    • Structure Retrieval: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).

    • Preprocessing: Remove non-essential molecules from the PDB file, such as water, co-solvents, and any co-crystallized ligands.

    • Protonation: Add polar hydrogen atoms and assign atomic charges (e.g., Gasteiger charges) to the protein, as these are critical for calculating electrostatic interactions.

  • Grid Generation and Docking:

    • Binding Site Definition: Define a "grid box" around the active site of the target protein. This box specifies the three-dimensional space where the docking algorithm will search for binding poses.

    • Docking Simulation: Run the docking algorithm. For instance, AutoDock uses a Lamarckian Genetic Algorithm to explore various ligand conformations and orientations within the grid box.[6] The program calculates a binding energy score for the most favorable poses.

  • Analysis of Results:

    • Binding Energy: The primary quantitative output is the binding energy (or docking score), measured in kcal/mol.[6] More negative values suggest stronger binding.

    • Pose Visualization: The top-ranked poses are visualized to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between EAD and the protein's active site residues.

ADMET Prediction Protocol

ADMET prediction uses computational models to estimate a compound's pharmacokinetic and toxicity properties.[13] These models are often built using machine learning or statistical analysis of large datasets of known drugs.[8][14]

  • Input:

    • Provide the chemical structure of this compound, typically in a SMILES or SDF format, to an ADMET prediction tool or web server (e.g., SwissADME, ADMET Predictor™).[7][8]

  • Prediction and Analysis:

    • The software calculates a wide range of molecular descriptors for EAD.[8]

    • These descriptors are fed into pre-built predictive models to estimate properties such as:

      • Physicochemical Properties: Molecular Weight, LogP, number of hydrogen bond donors/acceptors.

      • Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.

      • Drug-Likeness: Evaluation based on rules like Lipinski's Rule of 5 to assess potential oral bioavailability.[1]

      • Toxicity: Prediction of risks such as mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity.[8]

  • Interpretation:

    • The output is typically a report or a series of flags indicating compliance with rules and the probability of adverse effects. The goal is to identify potential liabilities early in the drug discovery process.[13]

Molecular Dynamics (MD) Simulation Protocol

While docking provides a static snapshot of the binding interaction, MD simulation assesses the stability of the EAD-protein complex over time in a simulated physiological environment.[5][9]

  • System Preparation:

    • The best-ranked pose from molecular docking is used as the starting structure for the EAD-protein complex.

    • The complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system's charge.

  • Simulation:

    • Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

    • Equilibration: The system is gradually heated and equilibrated to the desired temperature (e.g., 300 K) and pressure under position restraints, allowing the solvent to relax around the complex.

    • Production Run: The position restraints are removed, and the simulation is run for a specific duration (e.g., 100 nanoseconds), during which atomic trajectories are recorded.[5]

  • Analysis:

    • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over time to assess the structural stability of the complex. A stable, converging RMSD suggests a stable binding.

    • Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue to identify flexible regions of the protein upon ligand binding.

    • Interaction Analysis: The persistence of key interactions (like hydrogen bonds) observed in the docking pose is monitored throughout the simulation.

Conclusion

The in silico prediction of this compound's bioactivity provides a powerful, cost-effective framework for understanding its therapeutic potential.[7] Molecular docking has successfully identified its binding potential to key targets in cancer and virology, while ADMET predictions support its viability as a drug-like molecule.[1][6] The mechanisms of action elucidated through pathway analysis, such as the inhibition of the PI3K/Akt and NF-κB pathways, offer a solid foundation for its anticancer effects.[3][4][7] These computational insights are invaluable for guiding targeted experimental validation and accelerating the journey of this compound from a natural product to a potential clinical candidate.

References

Epoxyazadiradione: A Comprehensive Technical Guide on its Role as a Plant Secondary Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyazadiradione, a prominent tetranortriterpenoid limonoid, is a plant secondary metabolite primarily isolated from the neem tree (Azadirachta indica). This complex molecule has garnered significant attention within the scientific community for its diverse and potent biological activities. As a key component of the intricate chemical defense system of its host plant, this compound exhibits a broad spectrum of effects, including potent anti-cancer, anti-inflammatory, and insecticidal properties. This technical guide provides an in-depth exploration of the multifaceted role of this compound, detailing its biological mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Biological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of multiple cellular signaling pathways. Its primary mechanisms of action involve the inhibition of key inflammatory and cell survival pathways, making it a promising candidate for further investigation in the context of various diseases.

Anti-Cancer Activity

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines.[1][2] Its anti-cancer activity is primarily mediated through the induction of apoptosis and the inhibition of cell proliferation, migration, and angiogenesis.[3][4] A critical molecular target of this compound is the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in cancer.[1][3] By inhibiting this pathway, this compound can trigger mitochondrial-dependent apoptosis.[3][4] Furthermore, it has been shown to downregulate the expression of various proteins involved in tumor progression, including those associated with cell survival (Bcl-2, Bcl-xL, survivin), proliferation (cyclin D1), and invasion (MMP-9).[5][6]

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by targeting key mediators of the inflammatory response.[7][8] It has been shown to inhibit the tautomerase activity of macrophage migration inhibitory factor (MIF), a proinflammatory cytokine involved in various inflammatory diseases.[7] This inhibition is achieved in a non-competitive and reversible manner.[7] Additionally, this compound can suppress the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[2] This inhibition of NF-κB translocation to the nucleus prevents the upregulation of inflammatory enzymes and cytokines such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukins (ILs), and tumor necrosis factor-alpha (TNF-α).[5]

Insecticidal Properties

As a secondary metabolite, this compound plays a role in the defense of the neem tree against herbivores. It exhibits antifeedant effects against various insect species, contributing to the well-known insecticidal properties of neem extracts.[9]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the biological activities of this compound from various studies.

Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines
Cell Line IC50 / GI50 Value (µM)
HeLa (Human Cervical Cancer)7.5 ± 0.0092[2]
MDA-MB-231 (Triple-Negative Breast Cancer)Data not explicitly quantified in the provided search results.
MCF-7 (Estrogen Receptor-Positive Breast Cancer)Data not explicitly quantified in the provided search results.
Table 2: Anti-inflammatory Activity of this compound
Assay IC50 / Ki Value (µM)
Inhibition of human Macrophage Migration Inhibitory Factor (huMIF) tautomerase activityIC50 = 6.4[7]
Inhibition constant (Ki) against MIF (human and parasitic)2.11–5.23[7][8]

Biosynthesis of this compound

This compound belongs to the limonoid class of triterpenoids, which are synthesized via the mevalonate (MVA) pathway in plants.[10] The biosynthesis begins with the cyclization of 2,3-oxidosqualene to form the triterpene scaffold.[11] In Azadirachta indica, this is followed by a series of oxidative modifications, including the formation of a furan ring, leading to the production of azadiradione.[11] It is hypothesized that this compound is subsequently formed from azadiradione through an epoxidation reaction, although the specific enzymes catalyzing this step are yet to be fully elucidated.[10][11]

G Generalized Biosynthetic Pathway of this compound Mevalonate_Pathway Mevalonate Pathway Isopentenyl_Pyrophosphate Isopentenyl Pyrophosphate (IPP) Mevalonate_Pathway->Isopentenyl_Pyrophosphate Multiple Steps Dimethylallyl_Pyrophosphate Dimethylallyl Pyrophosphate (DMAPP) Isopentenyl_Pyrophosphate->Dimethylallyl_Pyrophosphate Farnesyl_Pyrophosphate Farnesyl Pyrophosphate (FPP) Dimethylallyl_Pyrophosphate->Farnesyl_Pyrophosphate Squalene Squalene Farnesyl_Pyrophosphate->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQLE Tirucallol Tirucallol Oxidosqualene->Tirucallol OSC Azadiradione Azadiradione Tirucallol->Azadiradione Oxidative Modifications This compound This compound Azadiradione->this compound Epoxidation (Hypothesized)

Caption: Generalized biosynthetic pathway leading to this compound.

Signaling Pathways Modulated by this compound

G Signaling Pathways Modulated by this compound cluster_0 PI3K/Akt Pathway cluster_1 NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt Downstream_Effectors_PI3K Cell Survival, Proliferation, Angiogenesis Akt->Downstream_Effectors_PI3K IKK IKK IκBα IκBα IKK->IκBα phosphorylates NF_κB NF-κB (p65/p50) IκBα->NF_κB inhibits Nucleus_NFkB NF-κB in Nucleus NF_κB->Nucleus_NFkB translocates Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus_NFkB->Inflammatory_Genes activates This compound This compound This compound->PI3K inhibits This compound->NF_κB inhibits nuclear translocation G Experimental Workflow for Evaluating this compound's Anti-Cancer Activity Start Start Isolation Isolation & Purification of this compound Start->Isolation Cell_Culture Cancer Cell Culture (e.g., HeLa, MDA-MB-231) Start->Cell_Culture Treatment Treatment with This compound Isolation->Treatment Cell_Culture->Treatment MTT_Assay Cell Viability (MTT Assay) Treatment->MTT_Assay Western_Blot Protein Expression Analysis (Western Blot for PI3K/Akt) Treatment->Western_Blot NFkB_Assay NF-κB Translocation (Immunofluorescence) Treatment->NFkB_Assay Data_Analysis Data Analysis & IC50 Determination MTT_Assay->Data_Analysis Western_Blot->Data_Analysis NFkB_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Methodological & Application

Application Notes & Protocols for High-Yield Extraction of Epoxyazadiradione from Neem Seeds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Epoxyazadiradione is a significant tetranortriterpenoid found in the seeds of the neem tree (Azadirachta indica)[1]. This limonoid has garnered substantial interest within the scientific community for its diverse biological activities, including potential anticancer properties[1][2]. Achieving a high-yield extraction of pure this compound is a critical first step for comprehensive pharmacological evaluation and potential drug development. This document provides detailed protocols for an efficient, high-yield extraction and purification workflow, from raw neem seeds to isolated this compound, suitable for laboratory and pilot scales. The methodology emphasizes a co-solvent extraction strategy to maximize the recovery of limonoids, followed by robust chromatographic purification.

Data Presentation: Comparative Extraction Yields

The efficiency of extracting active compounds from neem seeds is highly dependent on the solvent system and methodology employed. The following tables summarize quantitative data from various studies to provide a comparative basis for selecting an optimal extraction strategy.

Table 1: Influence of Solvent System on Neem Oil & Limonoid Yield from Seeds

Extraction Solvent(s)MethodYieldTarget Compound(s)Reference
n-HexaneSoxhlet62%Total Oil[3]
n-Hexane / Ethanol (50:50)Soxhlet53.5%Total Oil[4][5]
n-Hexane / Ethanol (50:50)Soxhlet1045 mg/kgAzadirachtin[4][5]
Ethanol (95%)Maceration & Reflux8.3% (of 30kg seeds)Crude Residue[6]
Hydroalcoholic solvents with HexaneBiphasic Extraction2% - 6%Crude Limonoids[7]

Table 2: Reported Yields of this compound (EAD) from Neem

Starting MaterialExtraction/Purification MethodYield of EADReference
250g Neem Fruit PowderMedium Pressure Liquid Chromatography (MPLC)4.31 g[2]
1000g Neem SeedColumn Chromatography1.895 g[2]
2.05kg Defatted Neem SeedsMethanolic Extraction1051 mg[2]

Note: Yields can vary significantly based on the geographic origin of seeds, ripeness, storage conditions, and precise experimental parameters.

Experimental Workflow

The overall strategy involves initial preparation of the neem seeds, a primary extraction designed to capture a broad range of limonoids, and a multi-step purification process to isolate this compound.

ExtractionWorkflow A Neem Seeds B Drying & Dehulling A->B Step 1 C Grinding to Powder (425-710 µm) B->C Step 2 D Co-Solvent Extraction (n-Hexane:Ethanol) C->D Step 3 E Crude Limonoid-Rich Extract D->E Yields F Solvent Removal (Rotary Evaporation) E->F Concentration G Preparative Purification (MPLC) F->G Step 4 H Fraction Collection G->H Separation I Purity Analysis (HPLC) & Characterization H->I Step 5 J Pure this compound I->J Final Product

Caption: High-yield extraction and purification workflow for this compound.

Experimental Protocols

Protocol 1: Preparation of Neem Seed Kernels

This initial step is crucial for maximizing the surface area for efficient solvent penetration.

  • Sourcing: Procure mature, high-quality neem fruits or seeds.

  • Drying: Air-dry the seeds in a well-ventilated area away from direct sunlight for 7-10 days, or use a mechanical dryer at a controlled temperature (not exceeding 50°C) to achieve a constant weight.

  • Dehulling: Manually or mechanically remove the outer shell (husk) to obtain the seed kernels.

  • Grinding: Grind the dried kernels into a moderately coarse powder using a laboratory mill. Sieve the powder to obtain a uniform particle size, ideally between 425 and 710 µm, to ensure consistent extraction[4].

  • Storage: Store the powdered kernels in an airtight, opaque container at room temperature to prevent oxidation and degradation of active compounds[4].

Protocol 2: High-Yield Co-Solvent Extraction

This protocol utilizes a binary solvent system to simultaneously extract non-polar (oils) and polar (limonoids) compounds, simplifying the process and improving the yield of target molecules[4].

  • Apparatus: Set up a Soxhlet extraction system (e.g., Buchi Extraction System B-811) with a heating mantle, a 2L round-bottom flask, a Soxhlet extractor of appropriate size, and a condenser[4].

  • Sample Loading: Place approximately 100 g of the prepared neem kernel powder into a cellulose thimble and position it inside the Soxhlet extractor.

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of n-Hexane (HPLC Grade) and Ethanol (HPLC Grade). For a 100 g extraction, a total solvent volume of 1.5 L is recommended.

  • Extraction:

    • Add the co-solvent mixture to the round-bottom flask.

    • Heat the flask to the boiling point of the solvent mixture (approx. 60-70°C).

    • Run the extraction for a minimum of 6 hours. Studies have shown this duration to be optimal for maximizing both oil and azadirachtin-related limonoid yields[4][5]. The solvent should cycle through the thimble continuously.

  • Concentration: After extraction, allow the apparatus to cool. Transfer the solvent-oil mixture from the flask to a larger round-bottom flask for concentration using a rotary evaporator (e.g., Büchi R-200) at a bath temperature of 50-60°C under reduced pressure to remove the solvents[4].

  • Yield: The resulting viscous, dark residue is the crude limonoid-rich extract. Weigh the crude extract to determine the yield and store it at 4°C for subsequent purification.

Protocol 3: Preparative Purification by MPLC

Medium Pressure Liquid Chromatography (MPLC) is an automated and rapid technique for preparative scale isolation of limonoids from the crude extract[8].

  • System: An automated MPLC system (e.g., Teledyne Isco CombiFlash Rf 200) is recommended[9].

  • Column: Use a pre-packed reverse-phase C18 silica gel cartridge (e.g., 43 g capacity).

  • Sample Preparation: Dissolve a known amount of the crude extract (e.g., 5 g) in a minimal volume of methanol and adsorb it onto a small amount of silica gel. Dry the silica completely to obtain a free-flowing powder.

  • Mobile Phase:

    • Solvent A: HPLC-grade Water

    • Solvent B: HPLC-grade Methanol

  • Chromatographic Conditions:

    • Flow Rate: 30 mL/min

    • Detection: UV, monitored at 230 nm.

    • Gradient Program:

      • 0-10 min: 40% B

      • 10-25 min: 40% to 60% B

      • 25-40 min: 60% to 90% B

      • 40-50 min: Hold at 90% B

      • 50-55 min: 90% to 40% B

      • 55-60 min: Hold at 40% B (re-equilibration)

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks. This compound is expected to elute in the more non-polar fractions. Combine fractions containing the target compound based on analytical HPLC or TLC analysis.

  • Final Concentration: Evaporate the solvent from the combined fractions under reduced pressure to yield the purified this compound.

Protocol 4: Purity Analysis by HPLC

This protocol is for verifying the purity of the isolated this compound.

  • System: A standard HPLC system (e.g., Waters Delta 600) with a UV/Visible detector[9].

  • Column: Analytical XBridge C18 column (4.6 x 100 mm, 5 µm)[9].

  • Sample Preparation: Dissolve a small amount of the purified sample in HPLC-grade methanol (approx. 1 mg/mL) and filter through a 0.22 µm syringe filter.

  • Mobile Phase:

    • Solvent A: HPLC-grade Water

    • Solvent B: HPLC-grade Methanol

  • Chromatographic Conditions:

    • Flow Rate: 1 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 230 nm[9].

    • Column Temperature: 45°C[10].

    • Gradient Program: A gradient similar to the MPLC method can be adapted, for example: 0 min, 40% B; 10 min, 60% B; 25 min, 90% B; 30 min, 40% B; 35 min, 40% B[9].

  • Analysis: The purity of this compound can be determined by the peak area percentage in the resulting chromatogram. The retention time for this compound has been reported to be approximately 20.4 minutes under specific LC-ESI-MS conditions, which can serve as a preliminary guide[9]. Further characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) is recommended for unambiguous structural confirmation[11].

References

Application Notes and Protocols for the Purification of Epoxyazadiradione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Epoxyazadiradione, a bioactive limonoid from Azadirachta indica (Neem), using Medium Pressure Liquid Chromatography (MPLC) for preparative scale isolation and High-Performance Liquid Chromatography (HPLC) for analytical quantification and purity assessment.

Introduction

This compound is a tetranortriterpenoid found in Neem that has demonstrated a range of biological activities, including insecticidal and anti-inflammatory properties.[1] Its potential as a therapeutic agent necessitates robust and efficient purification methods to obtain highly pure material for further research and development. This document outlines optimized MPLC and HPLC protocols for the isolation and analysis of this compound from crude Neem extracts.

Data Presentation

The following tables summarize the key quantitative parameters for the MPLC and HPLC purification of this compound.

Table 1: MPLC Purification Parameters for this compound

ParameterValue
Instrumentation Teledyne Isco Combiflash Rf 200
Stationary Phase Normal Phase Silica Gel
Particle Size 40-60 µm
Mobile Phase A: Hexane, B: Ethyl Acetate
Flow Rate 20 mL/min
Detection UV (200-400 nm)
Elution Profile Step Gradient
Fraction Collection 25-33 min

Table 2: HPLC Analysis Parameters for this compound

ParameterValue
Instrumentation Waters HPLC System (Delta 600 pump)
Column XBridge C18 (4.6 x 100 mm, 5 µm)
Mobile Phase A: Water, B: Methanol
Flow Rate 1 mL/min
Detection UV at 230 nm[2]
Injection Volume 20 µL
Retention Time Approximately 20.4 min[2]

Experimental Protocols

MPLC Purification Protocol (Preparative Scale)

This protocol is designed for the preparative isolation of this compound from a crude extract of Neem fruits.

1. Sample Preparation:

  • Grind dried and crushed Neem fruit coats.

  • Extract the ground material with methanol (e.g., 3 L of methanol for a given quantity of fruit material, repeated twice).

  • Concentrate the methanol extract under reduced pressure to obtain a crude residue.

  • Partition the crude residue between ethyl acetate and water.

  • Concentrate the ethyl acetate layer to yield the crude extract for MPLC purification.

2. MPLC System and Column:

  • Use a Teledyne Isco Combiflash Rf 200 system or equivalent.

  • Equip the system with a normal phase silica gel column with a particle size of 40-60 µm.

3. Mobile Phase Preparation:

  • Prepare mobile phase A: HPLC grade Hexane.

  • Prepare mobile phase B: HPLC grade Ethyl Acetate.

4. MPLC Method:

  • Set the flow rate to 20 mL/min.

  • Program the following step gradient:

    • 0-3 min: Hold at a starting percentage of Ethyl Acetate in Hexane.

    • 3-30 min: Increase to 30% Ethyl Acetate.

    • 30-36 min: Hold at 30% Ethyl Acetate.

    • 36-39 min: Increase to 35% Ethyl Acetate.

    • 39-45 min: Hold at 35% Ethyl Acetate.

    • 45-48 min: Increase to 40% Ethyl Acetate.

    • 48-54 min: Hold at 40% Ethyl Acetate.

  • Monitor the elution profile using UV detection across a wavelength range of 200-400 nm.

5. Fraction Collection:

  • Collect fractions based on the UV chromatogram. This compound is expected to elute between approximately 25 and 33 minutes under these conditions.

6. Post-Purification:

  • Analyze the collected fractions by HPLC to determine the purity of this compound.

  • Pool the fractions containing pure this compound and evaporate the solvent under reduced pressure.

HPLC Analysis Protocol (Analytical Scale)

This protocol is for the quantification and purity assessment of this compound.

1. Standard and Sample Preparation:

  • Prepare a stock solution of purified this compound in HPLC grade methanol.

  • Prepare working standards by diluting the stock solution to a range of concentrations.

  • Dissolve the samples to be analyzed (e.g., MPLC fractions) in HPLC grade methanol and filter through a 0.45 µm syringe filter.

2. HPLC System and Column:

  • Use a Waters HPLC system with a Delta 600 pump and a UV detector or equivalent.

  • Install an XBridge C18 column (4.6 x 100 mm, 5 µm particle size).

3. Mobile Phase Preparation:

  • Prepare mobile phase A: Milli-Q water.

  • Prepare mobile phase B: HPLC grade Methanol.

4. HPLC Method:

  • Set the flow rate to 1 mL/min.

  • Program the following gradient:

    • 0 min: 40% Methanol/Water

    • 10 min: 60% Methanol/Water

    • 25 min: 90% Methanol/Water

    • 28 min: 60% Methanol/Water

    • 30 min: 40% Methanol/Water

    • 35 min: 40% Methanol/Water

  • Set the UV detector to a wavelength of 230 nm.[2]

  • Inject 20 µL of the standard or sample solution.

5. Data Analysis:

  • Identify the this compound peak based on its retention time (approximately 20.4 minutes).[2]

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve generated from the standards.

  • Assess the purity of the samples by calculating the percentage of the this compound peak area relative to the total peak area in the chromatogram.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for the MPLC and HPLC purification of this compound.

MPLC_Workflow cluster_Start Sample Preparation cluster_MPLC MPLC Purification cluster_Analysis Analysis & Final Product start Crude Neem Extract mplc Combiflash Rf 200 Normal Phase Silica Column start->mplc gradient Hexane:Ethyl Acetate Gradient mplc->gradient detection UV Detection (200-400 nm) gradient->detection collection Fraction Collection detection->collection hplc_analysis HPLC Purity Check collection->hplc_analysis pooling Pooling of Pure Fractions hplc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation end Pure this compound evaporation->end HPLC_Workflow cluster_Sample Sample & Standard Preparation cluster_HPLC HPLC Analysis cluster_Data Data Analysis sample Purified Fractions or Standards dissolve Dissolve in Methanol sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc Waters HPLC System XBridge C18 Column filter->hplc gradient Water:Methanol Gradient hplc->gradient injection Inject 20 µL gradient->injection detection UV Detection (230 nm) injection->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantification & Purity Assessment chromatogram->quantification result Report Results quantification->result

References

Application Notes and Protocols for the Quantification of Epoxyazadiradione using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyazadiradione, a prominent limonoid isolated from the Neem tree (Azadirachta indica), has garnered significant scientific interest due to its diverse pharmacological activities.[1] These include anti-inflammatory, anticancer, and insecticidal properties.[2][3] The therapeutic potential of this compound necessitates the development of sensitive and robust analytical methods for its precise quantification in various biological matrices. This document provides a detailed application note and protocol for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

The mechanism of action of this compound is linked to the modulation of key cellular signaling pathways, including the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cancer progression. A clear understanding of its pharmacokinetic and pharmacodynamic properties is essential for its development as a therapeutic agent.

Experimental Protocols

This section details the methodologies for the quantification of this compound in biological matrices, such as plasma. The following protocol is a comprehensive guide based on established methods for similar limonoids and triterpenoids and should be validated in your laboratory for your specific application.

Materials and Reagents
  • This compound reference standard (purity ≥95%)

  • Internal Standard (IS): A structurally similar compound not present in the matrix, such as a stable isotope-labeled this compound or another limonoid like Gedunin.

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)

  • Standard laboratory glassware and equipment (vortex mixer, centrifuge, analytical balance)

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological matrices.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 500 µL of plasma, add the internal standard. Vortex mix and load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that should be optimized for your specific instrument and application.

Liquid Chromatography (LC) System

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometer (MS) System

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion ([M+H]⁺) m/z 467.2
Product Ions To be determined by direct infusion of the this compound standard. Based on fragmentation patterns, potential product ions could be m/z 407.2 (loss of acetic acid) and m/z 389.2 (loss of acetic acid and water).[4]
Collision Energy To be optimized for each transition
Capillary Voltage 3.5 kV
Gas Temperature 350 °C
Gas Flow 10 L/min
Method Validation

A full validation of the method should be performed according to regulatory guidelines (e.g., FDA, EMA). The validation should include the following parameters:

  • Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into the blank biological matrix. A typical range might be 1-1000 ng/mL.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range, on the same day (intra-day) and on different days (inter-day).

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.

  • Matrix Effect: The effect of matrix components on the ionization of the analyte, evaluated by comparing the response of the analyte in post-extracted matrix samples to the response in a neat solution.

  • Stability: The stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Data Presentation

The following tables are templates for summarizing the quantitative data obtained during method validation.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 1000y = mx + c> 0.99

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
Low5< 15%± 15%< 15%± 15%
Medium100< 15%± 15%< 15%± 15%
High800< 15%± 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound> 80%85% - 115%
Internal Standard> 80%85% - 115%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

This compound Quantification Workflow
Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.

nfkb_pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli TNF-α, IL-1β, etc. receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Nuclear Translocation nfkb_ikb NF-κB-IκBα (Inactive) nfkb_ikb->nfkb Release gene_transcription Gene Transcription (Inflammation, Cell Survival) nfkb_nuc->gene_transcription epoxy This compound epoxy->nfkb_nuc Inhibition

Inhibition of NF-κB Pathway by this compound

References

Application Notes and Protocols: In Vitro Anti-cancer Activity of Epoxyazadiradione on Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Epoxyazadiradione, a limonoid isolated from Azadirachta indica (neem), has demonstrated significant anti-cancer properties against breast cancer cell lines. This document provides a summary of its in vitro activity, detailed protocols for key experimental assays, and visualizations of the implicated signaling pathways. The primary modes of action for this compound include the induction of apoptosis and cell cycle arrest, primarily through the inhibition of the PI3K/Akt signaling pathway. These effects have been observed in both triple-negative breast cancer (TNBC) and ER+ breast cancer cell lines.

Data Presentation

The following tables summarize the dose- and time-dependent effects of this compound on breast cancer cell lines based on published research. For precise quantitative values, readers are encouraged to consult the cited literature.

Table 1: Cell Viability (MTT Assay)

This compound significantly inhibits the viability of MDA-MB-231 (TNBC) and MCF-7 (ER+) breast cancer cells in a dose- and time-dependent manner.

Cell LineConcentration (µM)Incubation Time (h)% Inhibition of Cell ViabilityReference
MDA-MB-2310 - 20024, 48, 72, 96Dose- and time-dependent decrease[1]
MCF-70 - 20024, 48, 72, 96Dose- and time-dependent decrease[1]

Note: Detailed quantitative data, including IC50 values, are available in the supplementary materials of the cited publication.

Table 2: Apoptosis Induction (Annexin V-FITC/PI Staining)

This compound induces apoptosis in breast cancer cells, as evidenced by an increase in the population of Annexin V-positive cells.

Cell LineConcentration (µM)Incubation Time (h)ObservationReference
MDA-MB-2310, 50, 100, 15024Significant, dose-dependent increase in apoptotic cells[1]

Note: Graphical representation of the percentage of apoptotic cells can be found in the referenced study.

Table 3: Cell Cycle Analysis (Flow Cytometry)

Treatment with this compound leads to cell cycle arrest, particularly at the G2/M phase.

Cell LineConcentration (µM)Incubation Time (h)Effect on Cell CycleReference
MCF-7Not specifiedNot specifiedSignificant increase in the percentage of cells in the G2/M phase[1][2]
MDA-MB-231Not specified24Induction of G2/M phase arrest[3][4]

Note: The primary literature provides detailed histograms and quantification of cell cycle distribution.

Table 4: Western Blot Analysis of Key Proteins

This compound modulates the expression of proteins involved in apoptosis and cell survival signaling pathways.

Cell LineProteinEffect of this compoundReference
MDA-MB-231p-AktDownregulation[1]
c-JunDownregulation[1]
c-FosDownregulation[1]
Bcl-2Downregulation[1]
BadUpregulation[1]
BaxUpregulation[1]
Cleaved Caspase-9Upregulation[1]
Cleaved Caspase-3Upregulation[1]
Cleaved PARPUpregulation[1]
MCF-7p-AktDownregulation[1]
Bcl-2Downregulation[1]
BaxUpregulation[1]
Cleaved PARPUpregulation[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on breast cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Treat the cells with increasing concentrations of this compound (e.g., 0-200 µM) for desired time periods (e.g., 24, 48, 72, 96 h).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Breast cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of this compound (e.g., 0, 50, 100, 150 µM) for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

Materials:

  • Breast cancer cells

  • This compound

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in apoptosis and survival pathways.

Materials:

  • Breast cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against p-Akt, Akt, Bcl-2, Bax, Caspase-3, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with this compound for the desired time and concentrations.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

Visualizations

Signaling Pathway

G cluster_0 This compound Action cluster_1 Cellular Effects EAD This compound PI3K PI3K EAD->PI3K inhibits Akt Akt PI3K->Akt Mito Mitochondrial Depolarization Akt->Mito inhibits Casp9 Caspase-9 Activation Akt->Casp9 inhibits Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: PI3K/Akt signaling pathway targeted by this compound.

Experimental Workflow

G cluster_0 In Vitro Study Design A Breast Cancer Cell Lines (MDA-MB-231, MCF-7) B Treatment with This compound (Dose- and Time-course) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Protein Expression (Western Blot) B->F G Data Analysis and Interpretation C->G D->G E->G F->G G cluster_0 Molecular Mechanisms cluster_1 Cellular Outcomes EAD This compound PI3K_Akt Inhibition of PI3K/Akt Pathway EAD->PI3K_Akt NFkB Inhibition of NF-kB Nuclear Translocation EAD->NFkB EGFR Downregulation of EGFR Expression EAD->EGFR Apoptosis Induction of Apoptosis & Anoikis PI3K_Akt->Apoptosis CellCycle G2/M Phase Cell Cycle Arrest PI3K_Akt->CellCycle Migration Anti-migration PI3K_Akt->Migration Angiogenesis Inhibition of Angiogenesis PI3K_Akt->Angiogenesis NFkB->Apoptosis NFkB->Migration EGFR->CellCycle

References

Application Notes and Protocols: Studying the Effect of Epoxyazadiradione on the PI3K/Akt Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyazadiradione (EAD), a limonoid isolated from the neem tree (Azadirachta indica), has demonstrated significant anticancer properties.[1][2] Emerging evidence indicates that EAD exerts its effects by modulating key cellular signaling pathways, with the Phosphoinositide 3-kinase (PI3K)/Akt pathway being a primary target.[3][4] This pathway is a critical regulator of cell proliferation, survival, apoptosis, and angiogenesis, and its dysregulation is a hallmark of many cancers.[5] These application notes provide a comprehensive overview and detailed protocols for investigating the inhibitory effects of this compound on the PI3K/Akt signaling cascade.

Mechanism of Action

This compound inhibits the PI3K/Akt signaling pathway, leading to a cascade of downstream effects that collectively contribute to its anti-tumor activity.[3][4] EAD has been shown to decrease the phosphorylation of the p85 regulatory subunit of PI3K and the phosphorylation of Akt at Serine 473, a key activation site.[4] This inhibition disrupts the downstream signaling, leading to the induction of apoptosis through the modulation of Bcl-2 family proteins, suppression of cell proliferation, and the attenuation of angiogenesis and metastasis by downregulating factors like Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP-9).[2][6] Furthermore, EAD has been observed to inhibit the nuclear translocation of NF-κB, a transcription factor regulated by the PI3K/Akt pathway.[1]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in cancer cell lines.

Table 1: Cell Viability Inhibition by this compound

Cell LineAssay TypeParameterValue
HeLa (Cervical Cancer)MTT AssayGI507.5 ± 0.0092 µM[1]
MDA-MB-231 (Breast Cancer)MTT AssayEffective Concentration0-200 µM
MCF-7 (Breast Cancer)MTT AssayEffective Concentration0-200 µM

Table 2: Effect of this compound on PI3K/Akt Pathway Protein Expression and Activation

Cell LineProteinEffectMethod
MDA-MB-231p-p85 (Tyr458)InhibitionImmunoblot[4]
MDA-MB-231p-Akt (Ser473)InhibitionImmunoblot[4]
HeLaBcl-2DownregulationNot Specified[1]
Breast Cancer CellsMMP-9InhibitionNot Specified[2]
Breast Cancer CellsVEGFInhibitionNot Specified[2]
HeLaNF-κB (nuclear)Inhibition of translocationNot Specified[1]
Breast Cancer CellsAP-1Attenuation of DNA bindingNot Specified[4]

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_Akt_this compound EAD This compound PI3K PI3K EAD->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB AP1 AP-1 Akt->AP1 Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation Akt->Proliferation MMP9 MMP-9 NFkB->MMP9 VEGF VEGF NFkB->VEGF Apoptosis Apoptosis Bcl2->Apoptosis Metastasis Metastasis MMP9->Metastasis Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: this compound's inhibition of the PI3K/Akt pathway.

Experimental Workflow: Western Blot Analysis

Western_Blot_Workflow start Start cell_culture 1. Cell Culture & Treatment (e.g., MDA-MB-231 with EAD) start->cell_culture lysis 2. Cell Lysis (with phosphatase inhibitors) cell_culture->lysis quantification 3. Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 6. Blocking (5% BSA in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-p-Akt Ser473, overnight at 4°C) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis (Densitometry) detection->analysis end End analysis->end

Caption: Workflow for analyzing protein phosphorylation via Western Blot.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MDA-MB-231)

  • Complete cell culture medium

  • This compound (EAD) stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of EAD in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the EAD dilutions (including a vehicle control with DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50/IC50 value.

Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Proteins

This protocol details the detection of total and phosphorylated proteins in the PI3K/Akt pathway.

Materials:

  • Cancer cells treated with EAD as described in Protocol 1.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (5% w/v BSA in Tris-buffered saline with 0.1% Tween-20, TBST).

  • Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, rabbit anti-p-p85 (Tyr458), rabbit anti-p85, mouse anti-β-actin). Recommended dilution: 1:1000 in blocking buffer.

  • HRP-conjugated secondary antibodies (anti-rabbit IgG-HRP, anti-mouse IgG-HRP). Recommended dilution: 1:2000 in blocking buffer.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • After treatment with EAD, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using the BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • For quantitative analysis, perform densitometry using appropriate software and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: In Vitro PI3K Kinase Activity Assay

This protocol is for determining the direct inhibitory effect of this compound on PI3K activity.

Materials:

  • Recombinant human PI3K enzyme.

  • This compound.

  • PI3K substrate (e.g., PIP2).

  • Kinase assay buffer.

  • ATP.

  • A detection system to measure kinase activity (e.g., ADP-Glo™ Kinase Assay Kit or a competitive ELISA-based assay).[7][8]

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of EAD in the appropriate solvent.

  • In a microplate, add the recombinant PI3K enzyme to the kinase assay buffer.

  • Add the EAD dilutions or a vehicle control to the wells containing the enzyme and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding the PI3K substrate (e.g., PIP2) and ATP.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at room temperature or 30°C.

  • Stop the reaction according to the manufacturer's instructions of the chosen detection kit.

  • Add the detection reagents to quantify the amount of product formed (e.g., ADP or PIP3).

  • Measure the signal (luminescence or absorbance) using a microplate reader.

  • Calculate the percentage of PI3K inhibition for each EAD concentration and determine the IC50 value.

References

Application Notes: Epoxyazadiradione-Induced Apoptosis in Cervical Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Epoxyazadiradione (EAD), a limonoid derived from the Neem tree (Azadirachta indica), has emerged as a potent anti-cancer agent.[1][2] Research has demonstrated its efficacy in inducing programmed cell death, or apoptosis, in various cancer cell lines.[3][4] In human cervical cancer cells (HeLa), this compound triggers apoptosis through a mitochondrial-mediated pathway, highlighting its potential as a chemotherapeutic agent for cervical cancer treatment.[1][2] These notes provide an overview of the mechanism, quantitative data on its effects, and detailed protocols for researchers investigating the therapeutic potential of EAD.

Mechanism of Action

This compound induces apoptosis in HeLa cervical cancer cells primarily through the intrinsic mitochondrial pathway.[1][2] The process is initiated by the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[1] This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[1][2] Cytoplasmic cytochrome c then binds with Apaf-1 to form the apoptosome, which activates caspase-9, an initiator caspase.[5] Activated caspase-9 subsequently activates the executioner caspase-3, which cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological changes of apoptosis such as DNA fragmentation and membrane blebbing.[1][5] Furthermore, studies indicate that this compound inhibits the nuclear translocation of the transcription factor NF-κB, a key regulator of inflammation and cell survival, thereby contributing to its pro-apoptotic effect.[1][2] While extensively studied in breast cancer, the inhibition of the PI3K/Akt survival pathway is another potential mechanism by which EAD may exert its effects.[5][6]

G cluster_0 This compound (EAD) cluster_1 Upstream Regulation cluster_2 Mitochondrial (Intrinsic) Pathway cluster_3 Caspase Cascade cluster_4 Cellular Outcome EAD This compound PI3K PI3K/Akt Pathway EAD->PI3K Inhibits NFkB NF-κB Nuclear Translocation EAD->NFkB Inhibits Bcl2 Bcl-2 (Anti-apoptotic) EAD->Bcl2 Downregulates Bax Bax (Pro-apoptotic) EAD->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis (DNA Fragmentation, Membrane Blebbing) Casp3->Apoptosis cPARP Cleaved PARP PARP->cPARP

Caption: EAD-induced mitochondrial apoptosis pathway in cervical cancer cells.

Data Presentation

The cytotoxic and pro-apoptotic effects of this compound have been quantified in human cervical cancer cells (HeLa) and compared against normal cells and conventional chemotherapy.

Table 1: Cytotoxicity of this compound (EAD) in HeLa Cells

Compound Cell Line GI50 Value (µM) Notes
This compound HeLa (Cervical Cancer) 7.5 ± 0.0092 Shows significant cytotoxicity against cancer cells.[1][2]
H9C2 (Normal Cardiomyoblast) > 50 Did not affect the growth of normal cells up to 50 µM, indicating selectivity.[1][2]
Cisplatin (Control) HeLa (Cervical Cancer) 2.92 ± 1.192 Standard chemotherapeutic agent, toxic to cancer cells.[1][2]

| | H9C2 (Normal Cardiomyoblast) | 4.22 ± 1.568 | Demonstrates toxicity to normal cells as well.[1][2] |

Table 2: Modulation of Key Apoptotic Markers by this compound in Cancer Cells

Protein Family Protein Effect in Cancer Cells Role in Apoptosis
Bcl-2 Family Bcl-2 Downregulated[1][5] Anti-apoptotic
Bax Upregulated[1][5] Pro-apoptotic
Bad Augmented[5] Pro-apoptotic
Caspases Caspase-9 Activated (Cleaved)[1][5] Initiator Caspase
Caspase-3 Activated (Cleaved)[1][5] Executioner Caspase

| Substrates | PARP | Cleaved[1][5] | DNA Repair Protein |

Experimental Protocols

The following are detailed protocols for key experiments to assess this compound-induced apoptosis in cervical cancer cells.

G cluster_assays Experimental Assays cluster_outcomes Measured Outcomes start HeLa Cell Culture & Treatment with this compound mtt Cell Viability Assay (MTT) start->mtt wb Protein Expression Analysis (Western Blot) start->wb flow Apoptosis Quantification (Annexin V/PI Flow Cytometry) start->flow caspase Caspase Activity Assay (Colorimetric) start->caspase microscopy Morphological Analysis (Nuclear Staining) start->microscopy gi50 Determine GI50 Value mtt->gi50 proteins Detect Cleaved Caspases, Bax/Bcl-2 Levels wb->proteins apoptosis_percent Quantify Early/Late Apoptotic Cells flow->apoptosis_percent caspase_activity Measure Caspase-3/9 Activity caspase->caspase_activity morphology Visualize Nuclear Condensation & Blebbing microscopy->morphology

Caption: Experimental workflow for investigating EAD-induced apoptosis.
Cell Viability Assay (MTT Assay)

This protocol determines the concentration of EAD that inhibits the growth of cervical cancer cells by 50% (GI50).

  • Materials:

    • HeLa cells

    • 96-well culture plates

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound (EAD) stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Protocol:

    • Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[7]

    • Treat the cells with increasing concentrations of EAD (e.g., 0-200 µM) for 24-48 hours.[7] Include untreated cells as a control.

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control and plot the results to determine the GI50 value.

Western Blotting for Apoptotic Markers

This protocol is used to detect changes in the expression levels of key apoptotic proteins.[8]

  • Materials:

    • Treated and untreated HeLa cells

    • RIPA lysis buffer with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Nitrocellulose or PVDF membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-Bax, anti-Bcl2, anti-cleaved caspase-3, anti-cleaved caspase-9, anti-PARP, anti-Actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

  • Protocol:

    • Treat HeLa cells with EAD at desired concentrations (e.g., IC50) for 24 hours.

    • Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.

    • Denature 30-40 µg of protein from each sample by boiling in Laemmli buffer.[5]

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Wash again and detect the protein bands using an ECL substrate and an imaging system. Use Actin as a loading control.

Apoptosis Quantification by Annexin V/PI Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

  • Materials:

    • Treated and untreated HeLa cells

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Protocol:

    • Seed and treat cells with EAD as described previously.

    • After treatment, collect both floating and adherent cells. Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.[10] Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[9]

Caspase Activity Assay (Colorimetric)

This protocol measures the activity of initiator (caspase-9) and executioner (caspase-3) caspases.[11]

  • Materials:

    • Treated and untreated HeLa cells

    • Caspase-3 and Caspase-9 colorimetric assay kits (containing cell lysis buffer, reaction buffer, and specific pNA-conjugated substrates like DEVD-pNA for caspase-3 and LEHD-pNA for caspase-9)

    • 96-well plate

    • Microplate reader

  • Protocol:

    • Treat cells with EAD and collect 1-5 x 10⁶ cells.

    • Resuspend cells in chilled cell lysis buffer provided in the kit and incubate on ice for 10 minutes.

    • Centrifuge and collect the supernatant (cytosolic extract).

    • Determine protein concentration of the lysate.

    • Add 50-100 µg of protein to each well of a 96-well plate.

    • Add 50 µL of 2X Reaction Buffer containing DTT.

    • Add 5 µL of the respective caspase substrate (e.g., DEVD-pNA).

    • Incubate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase activity.

References

In Vivo Efficacy of Epoxyazadiradione in Mouse Tumor Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyazadiradione (EAD), a limonoid derived from the neem tree (Azadirachta indica), has demonstrated significant anti-cancer properties. This document outlines the in vivo efficacy of EAD in a breast cancer mouse model, providing detailed protocols for reproducing these findings. EAD has been shown to suppress tumor growth by targeting critical signaling pathways, including PI3K/Akt and NF-κB, leading to the induction of apoptosis and inhibition of angiogenesis. The data presented herein supports the potential of EAD as a therapeutic agent for cancer treatment.

Introduction

This compound is a natural compound that has been investigated for its various pharmacological activities, including its potent anti-cancer effects.[1] In preclinical studies, EAD has been shown to inhibit the proliferation of cancer cells and induce programmed cell death.[1][2] Its mechanism of action involves the modulation of key cellular signaling pathways that are often dysregulated in cancer.[3] Specifically, EAD has been found to inhibit the PI3K/Akt pathway, a central regulator of cell survival and proliferation, and the NF-κB pathway, which is crucial for inflammation and cell survival.[2][3] This document provides a comprehensive overview of the in vivo anti-tumor effects of EAD in an orthotopic mouse model of breast cancer, along with detailed protocols for key experimental procedures.

Data Summary

The in vivo efficacy of this compound was evaluated in an orthotopic breast cancer model using MDA-MB-231-Luc cells in NOD/SCID mice. Treatment with EAD at doses of 25 and 100 mg/kg body weight, administered intraperitoneally twice a week for six weeks, resulted in a significant, dose-dependent suppression of tumor growth.[4]

Treatment GroupDosage (mg/kg)Mean Tumor Volume (mm³) at Day 42 (approx.)Percent Inhibition (%) (approx.)
Control 0~14000
This compound 25~70050
This compound 100~30078

Note: The tumor volume data is an approximation derived from graphical representations in the cited literature and is intended for illustrative purposes.[4]

Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by modulating the PI3K/Akt and NF-κB signaling pathways.

Epoxyazadiradione_Signaling_Pathway This compound Signaling Pathway cluster_0 This compound Action cluster_1 Signaling Pathways cluster_2 Cellular Processes cluster_3 Tumor Response EAD This compound PI3K_Akt PI3K/Akt Pathway EAD->PI3K_Akt inhibits NFkB NF-κB Pathway EAD->NFkB inhibits Apoptosis Apoptosis (Caspase-3/9 activation) PI3K_Akt->Apoptosis inhibits Angiogenesis Angiogenesis (VEGF, MMP-9 inhibition) PI3K_Akt->Angiogenesis promotes Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival promotes NFkB->Apoptosis inhibits NFkB->Angiogenesis promotes NFkB->Cell_Survival promotes Tumor_Growth Tumor Growth Inhibition Apoptosis->Tumor_Growth Angiogenesis->Tumor_Growth Cell_Survival->Tumor_Growth

Caption: this compound inhibits PI3K/Akt and NF-κB pathways.

Experimental Workflow

The following diagram outlines the general workflow for assessing the in vivo efficacy of this compound in a mouse tumor model.

Experimental_Workflow In Vivo Efficacy Assessment Workflow cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment and Monitoring cluster_3 Endpoint Analysis Cell_Culture 1. Cell Culture (MDA-MB-231-Luc) Orthotopic_Injection 3. Orthotopic Injection (Mammary Fat Pad) Cell_Culture->Orthotopic_Injection Animal_Acclimation 2. Animal Acclimation (NOD/SCID Mice) Animal_Acclimation->Orthotopic_Injection Tumor_Growth 4. Tumor Growth (to palpable size) Orthotopic_Injection->Tumor_Growth Treatment 5. EAD Administration (Intraperitoneal) Tumor_Growth->Treatment Monitoring 6. Tumor Monitoring (Calipers & Bioluminescence) Treatment->Monitoring Endpoint 7. Endpoint Determination Monitoring->Endpoint Analysis 8. Tumor Excision & Analysis (Weight, Histology, Western Blot) Endpoint->Analysis

Caption: Workflow for in vivo study of this compound.

Detailed Protocols

1. Orthotopic Xenograft Mouse Model of Breast Cancer

This protocol describes the implantation of human breast cancer cells into the mammary fat pad of immunodeficient mice.

  • Cell Line: MDA-MB-231 human breast adenocarcinoma cells stably expressing luciferase (MDA-MB-231-Luc).

  • Animals: Female NOD/SCID mice, 6-8 weeks old.

  • Procedure:

    • Culture MDA-MB-231-Luc cells under standard conditions.

    • On the day of injection, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10⁷ cells/mL. Keep on ice.

    • Anesthetize the mouse using isoflurane.

    • Make a small incision in the skin over the fourth inguinal mammary fat pad.

    • Gently inject 100 µL of the cell suspension (2 x 10⁶ cells) into the mammary fat pad.

    • Close the incision with a wound clip or suture.

    • Monitor the animal for recovery from anesthesia.

2. Preparation and Administration of this compound

This protocol details the preparation and intraperitoneal injection of EAD.

  • Materials: this compound, DMSO, sterile PBS.

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of injection, dilute the stock solution with sterile PBS to the final desired concentrations (e.g., for 25 mg/kg and 100 mg/kg doses). The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.

    • Gently restrain the mouse.

    • Locate the injection site in the lower right quadrant of the abdomen.

    • Insert a 27-gauge needle at a 30-45 degree angle and inject the EAD solution (typically 100-200 µL).

    • Return the animal to its cage and monitor for any adverse reactions.

3. Tumor Growth Monitoring

This protocol describes the methods for monitoring tumor growth.

  • Tumor Volume Measurement (Calipers):

    • Measure the length (L) and width (W) of the tumor using a digital caliper twice a week.

    • Calculate the tumor volume using the formula: Volume = (L x W²) / 2.

  • Bioluminescence Imaging:

    • Anesthetize the mouse with isoflurane.

    • Administer D-luciferin (150 mg/kg) via intraperitoneal injection.

    • After 10-15 minutes, place the mouse in an in vivo imaging system (e.g., IVIS) and capture the bioluminescent signal.

    • Quantify the signal intensity from the tumor region of interest (ROI).

4. Endpoint and Tissue Collection

This protocol outlines the procedures for study termination and tissue collection.

  • Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³), or if animals show signs of distress or significant weight loss.

  • Procedure:

    • Euthanize the mouse using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Excise the primary tumor and record its weight.

    • A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for VEGF).

    • Another portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting for p-Akt, c-Fos, c-Jun).

Conclusion

This compound demonstrates significant in vivo efficacy against breast cancer in a mouse xenograft model. Its ability to inhibit tumor growth is attributed to its modulation of the PI3K/Akt and NF-κB signaling pathways, leading to increased apoptosis and reduced angiogenesis. The protocols provided in this document offer a framework for further investigation into the therapeutic potential of EAD for cancer treatment.

References

Application Notes and Protocols for Screening Epoxyazadiradione Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyazadiradione, a limonoid isolated from the neem tree (Azadirachta indica), has demonstrated significant potential as a therapeutic agent, exhibiting a range of biological activities including anticancer and anti-inflammatory effects.[1][2] These activities are largely attributed to its ability to modulate key cellular signaling pathways, primarily the NF-κB and PI3K/Akt pathways.[3] This document provides detailed protocols for a suite of cell-based assays designed to screen and characterize the cytotoxic, pro-apoptotic, and anti-inflammatory activities of this compound. The included methodologies are intended to guide researchers in the comprehensive evaluation of this compound and others with similar mechanisms of action.

Data Presentation: Summary of this compound Activity

The following tables summarize the quantitative data on the biological activities of this compound across various cancer cell lines.

Cell LineCancer TypeAssayIC50 ValueReference
MDA-MB-231Triple-Negative Breast CancerMTT~50 µM (24h)[4][5]
MCF-7Estrogen Receptor-Positive Breast CancerMTT~75 µM (24h)[4][5]
HeLaCervical CancerMTT52.92 µg/mL (24h)[3]
Neuroblastoma (SMS-KCNR, SK-N-SH, SH-SY5Y, IMR-32)NeuroblastomaGrowth Inhibition2.5-5.0 µM[6]
RAW 264.7MacrophageTautomerase Inhibition (huMIF)6.4 µM[1]

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines.

Cell LineTreatment ConcentrationDuration% Apoptotic CellsAssayReference
MDA-MB-2310-150 µM24hDose-dependent increaseAnnexin V-FITC/PI[4]
HeLa26.5, 52.3, 104.6 µg/mL24h37.05%, 37.7%, 41.60% (early apoptosis)Flow Cytometry[3]

Table 2: Pro-apoptotic Effects of this compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[7]

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 0-200 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[4]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This assay assesses the long-term proliferative potential of cells following treatment.

Protocol:

  • Treat cells in a culture flask with desired concentrations of this compound for 24 hours.

  • Trypsinize the cells and prepare a single-cell suspension.

  • Seed a known number of cells (e.g., 500-1000 cells) into 6-well plates.

  • Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Remove the medium, wash with PBS, and fix the colonies with 10% neutral buffered formalin for 15-30 minutes.[9]

  • Stain the colonies with 0.5% crystal violet solution for 30-60 minutes.[10]

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (containing at least 50 cells).

  • Calculate the plating efficiency and surviving fraction compared to the control.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

Protocol:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

This assay quantifies the activity of key executioner (caspase-3) and initiator (caspase-9) caspases.

Protocol:

  • Treat cells with this compound to induce apoptosis.

  • Lyse the cells in a chilled lysis buffer.

  • Determine the protein concentration of the lysate using a BCA protein assay.

  • To a 96-well plate, add 50 µL of cell lysate.

  • Add 50 µL of 2X Reaction Buffer containing the respective caspase substrate (e.g., DEVD-pNA for caspase-3, LEHD-pNA for caspase-9).

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

  • Calculate the caspase activity based on the absorbance values and protein concentration.

Anti-inflammatory Assays

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Protocol:

  • Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[14]

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.[14]

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[14]

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

This assay quantifies the levels of pro-inflammatory cytokines in cell culture supernatants.

Protocol:

  • Coat a 96-well ELISA plate with a capture antibody specific for TNF-α or IL-6 overnight at 4°C.[15]

  • Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Add 100 µL of cell culture supernatants (from this compound and LPS-treated cells) and standards to the wells and incubate for 2 hours at room temperature.[16]

  • Wash the plate and add the detection antibody conjugated to biotin. Incubate for 1 hour at room temperature.

  • Wash and add streptavidin-HRP. Incubate for 1 hour at room temperature.

  • Wash and add TMB substrate. Incubate until a color develops (15-30 minutes).

  • Stop the reaction with a stop solution (e.g., 1M Phosphoric acid).[9]

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations from the standard curve.

Signaling Pathway Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins in these signaling pathways.

Protocol:

  • Sample Preparation:

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11][17]

    • Determine the protein concentration using the BCA assay.

  • Gel Electrophoresis:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

      • Phospho-Akt (Ser473), Akt, Phospho-p65 (Ser536), p65, IκBα (1:1000 dilution).[18]

      • β-actin (loading control) (1:5000 dilution).

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 to 1:20000 dilution) for 1 hour at room temperature.[18]

  • Detection:

    • Wash the membrane with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

This assay visualizes the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in its activation.[1]

Protocol:

  • Grow cells on glass coverslips in a 6-well plate.

  • Treat cells with this compound with or without an inflammatory stimulus (e.g., TNF-α or LPS).

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block with 1% BSA in PBS.

  • Incubate with a primary antibody against p65 (1:100 dilution) for 1-2 hours.

  • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Mandatory Visualizations

experimental_workflow cluster_assays Cell-Based Assays cytotoxicity Cytotoxicity/Viability (MTT, Clonogenic) apoptosis Apoptosis (Annexin V/PI, Caspase Activity) inflammation Anti-inflammatory (NO, Cytokine ELISA) signaling Signaling Pathway Analysis (Western Blot, Immunofluorescence) epoxy This compound Treatment epoxy->cytotoxicity Assess cell death and proliferation inhibition epoxy->apoptosis Determine induction of programmed cell death epoxy->inflammation Measure reduction of inflammatory markers epoxy->signaling Investigate modulation of NF-κB and PI3K/Akt pathways

A diagram illustrating the experimental workflow for screening this compound activity.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway tnfa TNF-α ikb IκBα tnfa->ikb Activation nfkb NF-κB (p65/p50) ikb->nfkb Inhibition nucleus_nfkb Nuclear Translocation & Gene Transcription nfkb->nucleus_nfkb Activation gf Growth Factors pi3k PI3K gf->pi3k Activation akt Akt pi3k->akt Activation downstream Cell Survival, Proliferation akt->downstream Promotion epoxy This compound epoxy->ikb Prevents Degradation epoxy->akt Inhibition

A diagram of the NF-κB and PI3K/Akt signaling pathways modulated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Oral Bioavailability of Epoxyazadiradione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and addressing challenges encountered during experiments aimed at improving the oral bioavailability of Epoxyazadiradione.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its oral bioavailability a concern?

This compound is a limonoid, a type of triterpenoid, isolated from the Neem tree (Azadirachta indica)[1]. It has demonstrated various biological activities, including anticancer and anti-inflammatory effects[1]. However, like many complex natural products, this compound is presumed to have poor aqueous solubility, which is a primary obstacle to its effective oral absorption and, consequently, its systemic bioavailability and therapeutic efficacy.

2. What are the main factors limiting the oral bioavailability of this compound?

The oral bioavailability of this compound is likely hindered by several factors characteristic of poorly soluble compounds:

  • Poor Aqueous Solubility: Limited dissolution in the gastrointestinal fluids.

  • Low Permeability: Difficulty in crossing the intestinal epithelial barrier.

  • First-Pass Metabolism: Significant metabolism in the intestine and liver before reaching systemic circulation. Cytochrome P450 (CYP) enzymes are likely involved in the metabolism of limonoids[2][3].

  • Efflux by Transporters: Potential for being pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp)[4][5].

3. What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

Several formulation strategies can be employed to overcome the poor solubility and low permeability of this compound:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by converting it to an amorphous state[6][7][8].

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution and can improve absorption[9][10][11].

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems can improve the solubility and absorption of lipophilic drugs like this compound through the lymphatic pathway[12].

  • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.

Troubleshooting Guides

Problem 1: Low and Variable In Vitro Dissolution Rate

Possible Causes:

  • Crystalline nature of pure this compound.

  • Inadequate formulation design.

  • Poor wettability of the compound.

Troubleshooting Steps:

StepActionRationale
1 Characterize the solid state of your this compound. Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm if the compound is in a crystalline or amorphous state. An amorphous form generally has a higher dissolution rate.
2 Prepare a solid dispersion. Formulating this compound as a solid dispersion with a hydrophilic carrier (e.g., PVP, HPMC, or even neem gum) can significantly improve its dissolution.
3 Reduce the particle size. Employ micronization or nanosization techniques to increase the surface area of the drug particles available for dissolution.
4 Incorporate a surfactant in your formulation. Surfactants can improve the wettability of the hydrophobic this compound particles, leading to faster dissolution.
Problem 2: Poor Permeability in Caco-2 Cell Assays

Possible Causes:

  • Inherent low passive permeability of this compound.

  • Active efflux by transporters like P-glycoprotein (P-gp).

Troubleshooting Steps:

StepActionRationale
1 Determine the efflux ratio. Perform a bi-directional Caco-2 assay to measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
2 Co-administer with a P-gp inhibitor. Conduct the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-B permeability and a decrease in the efflux ratio would confirm that this compound is a P-gp substrate.
3 Formulate with excipients that inhibit P-gp. Some formulation excipients have been shown to inhibit P-gp. Consider incorporating such excipients in your formulation to enhance intestinal absorption.
4 Investigate the use of permeation enhancers. Permeation enhancers can transiently open the tight junctions between intestinal cells, allowing for increased paracellular transport. However, their use should be carefully evaluated for potential toxicity[13].
Problem 3: Low Oral Bioavailability in Animal Studies Despite Good In Vitro Data

Possible Causes:

  • High first-pass metabolism in the liver.

  • Instability of the compound in the gastrointestinal tract.

  • Precipitation of the drug in the GI tract after dissolution from the formulation.

Troubleshooting Steps:

StepActionRationale
1 Investigate the metabolic stability of this compound. Use liver microsomes or S9 fractions to determine the in vitro metabolic stability of this compound. This will provide an indication of its susceptibility to first-pass metabolism.
2 Identify the metabolizing enzymes. Conduct reaction phenotyping studies with specific cytochrome P450 inhibitors or recombinant CYP enzymes to identify the major enzymes responsible for this compound metabolism.
3 Co-administer with a CYP inhibitor. In your animal studies, co-administer this compound with a known inhibitor of the identified CYP enzymes to see if the oral bioavailability increases. This can help confirm the role of first-pass metabolism.
4 Assess the stability in simulated gastric and intestinal fluids. Evaluate the chemical stability of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to rule out degradation in the GI tract.
5 Use a formulation that maintains supersaturation. For solid dispersions, ensure that the polymer used can maintain a supersaturated state of the drug in the GI fluid to prevent precipitation and allow for absorption.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValueMethod
Molecular Weight466.57 g/mol Mass Spectrometry
LogP3.5 (Predicted)Computational
Aqueous Solubility< 1 µg/mLShake-flask method
Permeability (Papp A-B)Low (e.g., < 1 x 10⁻⁶ cm/s)Caco-2 Assay

Table 2: Illustrative In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats (Hypothetical Data)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension50502.0250100 (Reference)
Solid Dispersion (1:5 drug:polymer)502501.01250500
Nanoparticle Formulation504000.52000800

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.

  • Procedure:

    • Dissolve this compound and PVP K30 in a 1:5 weight ratio in a minimal amount of methanol.

    • Stir the solution until a clear solution is obtained.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve.

    • Store the solid dispersion in a desiccator until further use.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Studies:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test solution of this compound (e.g., 10 µM in HBSS) to the apical (donor) side for A-B transport or the basolateral (donor) side for B-A transport.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.

    • Replace the volume of the collected sample with fresh HBSS.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animals: Use male Sprague-Dawley rats (200-250 g).

  • Formulation Administration:

    • Intravenous (IV) Group: Administer this compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein at a dose of 5 mg/kg.

    • Oral (PO) Groups: Administer the different this compound formulations (e.g., aqueous suspension, solid dispersion, nanoparticle formulation) via oral gavage at a dose of 50 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software. The absolute oral bioavailability (F) can be calculated as: F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies formulation_strategies Formulation Strategies (Solid Dispersion, Nanoparticles, etc.) physicochemical_characterization Physicochemical Characterization (XRD, DSC, Particle Size) formulation_strategies->physicochemical_characterization dissolution_testing Dissolution Testing formulation_strategies->dissolution_testing caco2_permeability Caco-2 Permeability Assay dissolution_testing->caco2_permeability metabolic_stability Metabolic Stability (Liver Microsomes) caco2_permeability->metabolic_stability pk_studies Pharmacokinetic Studies in Rodents metabolic_stability->pk_studies bioavailability_calculation Bioavailability Calculation pk_studies->bioavailability_calculation

Caption: Experimental workflow for improving the oral bioavailability of this compound.

troubleshooting_logic start Low Oral Bioavailability solubility_issue Poor Solubility? start->solubility_issue permeability_issue Low Permeability? solubility_issue->permeability_issue No improve_formulation Improve Formulation (Solid Dispersion, Nanoparticles) solubility_issue->improve_formulation Yes metabolism_issue High First-Pass Metabolism? permeability_issue->metabolism_issue No address_efflux Address Efflux (P-gp Inhibitors) permeability_issue->address_efflux Yes modify_metabolism Modify Metabolism (CYP Inhibitors) metabolism_issue->modify_metabolism Yes

Caption: Troubleshooting logic for addressing low oral bioavailability of this compound.

signaling_pathway cluster_absorption Intestinal Absorption cluster_metabolism First-Pass Metabolism EpoA_lumen This compound (Lumen) Enterocyte Enterocyte EpoA_lumen->Enterocyte Passive Diffusion EpoA_enterocyte This compound Pgp P-glycoprotein (P-gp) EpoA_enterocyte->Pgp Portal_Vein Portal Vein EpoA_enterocyte->Portal_Vein Pgp->EpoA_lumen Efflux EpoA_liver This compound Portal_Vein->EpoA_liver Hepatocyte Hepatocyte CYP450 Cytochrome P450s (e.g., CYP3A4) EpoA_liver->CYP450 Systemic_Circulation Systemic Circulation EpoA_liver->Systemic_Circulation Unchanged Drug Metabolites Metabolites CYP450->Metabolites

Caption: Putative absorption and metabolism pathways for this compound.

References

Epoxyazadiradione solubility enhancement for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epoxyazadiradione. Our goal is to facilitate the seamless integration of this compound into your in vitro assays by addressing common challenges related to its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a limonoid compound isolated from the neem tree (Azadirachta indica)[1]. It is recognized for its various biological activities, including anti-inflammatory and anticancer properties. In research, it is often investigated for its potential to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis, such as the PI3K/Akt and NF-κB pathways[2][3].

Q2: What is the known solubility of this compound in common laboratory solvents?

Q3: What is the recommended method for preparing a stock solution of this compound?

The recommended method for preparing a stock solution is to dissolve this compound in 100% DMSO. A stock solution of 12.5 mg/mL in DMSO has been successfully used to prepare further dilutions for in vivo studies[1]. For in vitro assays, a higher concentration stock solution (e.g., 50 mg/mL) can be prepared in DMSO[1]. To ensure complete dissolution, gentle warming and/or sonication can be employed[1]. Always use a freshly opened or properly stored anhydrous grade of DMSO to avoid solubility issues due to water absorption[1].

Q4: How should I store this compound stock solutions?

This compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1]. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: Solubility Issues in In Vitro Assays

This guide addresses common problems encountered when using this compound in cell-based assays, primarily focusing on precipitation issues upon addition to aqueous culture media.

Problem Potential Cause Troubleshooting Steps
Precipitation upon addition to cell culture medium. 1. Low aqueous solubility of this compound. 2. High final concentration of the compound. 3. Low tolerance of the medium to the organic solvent. 1. Optimize the final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is as low as possible, typically below 0.5%, to maintain cell viability and prevent precipitation[4].2. Use a co-solvent system: For challenging applications, consider using a co-solvent system. A formulation of 10% DMSO, 40% PEG300, and 5% Tween-80 in saline has been used to achieve a clear solution of ≥ 1.25 mg/mL[1]. While developed for in vivo use, a similar strategy with cell culture compatible co-solvents could be adapted.3. Serial dilutions: Prepare intermediate dilutions of your stock solution in cell culture medium. Add the compound to the medium in a drop-wise manner while gently vortexing to facilitate mixing.4. Warm the medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
Cloudy or hazy appearance of the final working solution. 1. Incomplete dissolution of the stock solution. 2. Formation of fine precipitates. 1. Ensure complete dissolution of the stock: Before preparing working solutions, ensure your stock solution is completely dissolved. If necessary, briefly sonicate or warm the stock solution.2. Filter sterilization: If you suspect particulate matter, you can sterile-filter your final working solution through a 0.22 µm filter. However, be aware that this may lead to some loss of the compound if it adsorbs to the filter membrane.
Inconsistent experimental results. 1. Precipitation of the compound leading to inaccurate concentrations. 2. Degradation of the compound. 1. Visually inspect for precipitation: Before and during your experiment, visually inspect your culture plates for any signs of precipitation. If precipitation is observed, the effective concentration of the compound is lower than intended.2. Prepare fresh working solutions: Always prepare fresh working solutions from your stock solution for each experiment to avoid degradation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO) ≥ 50 mg/mL (≥ 107.17 mM)[1]Hygroscopic; use freshly opened or anhydrous DMSO for best results.
Ethanol Data not availableRecommended to test empirically.
Methanol Data not availableRecommended to test empirically.
Acetone Data not availableRecommended to test empirically.
Acetonitrile Data not availableRecommended to test empirically.
Table 2: Recommended Storage Conditions for this compound Stock Solutions (in DMSO)
Storage Temperature Duration
-20°CUp to 1 month[1]
-80°CUp to 6 months[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 50 mg/mL stock solution, add 20 µL of DMSO per 1 mg of this compound).

  • Vortex the solution vigorously until the powder is completely dissolved.

  • If dissolution is slow, briefly sonicate the tube in a water bath or gently warm it to 37°C.

  • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C as recommended.

Protocol 2: General Method for Solubility Testing in a New Solvent

Materials:

  • This compound powder

  • Test solvent (e.g., ethanol, methanol, acetone)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Add a small, known amount of this compound (e.g., 1 mg) to a microcentrifuge tube.

  • Add a small volume of the test solvent (e.g., 100 µL) to the tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If the solid has dissolved, add another small amount of this compound and repeat the process until saturation is reached (i.e., solid material remains undissolved).

  • If the initial amount did not dissolve, incrementally add more solvent and vortex until the solid dissolves to determine the approximate solubility.

  • For a more quantitative assessment, after reaching saturation, centrifuge the tube to pellet the undissolved solid and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the known signaling pathways affected by this compound.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates Proliferation Cell Proliferation (Cyclins, CDKs) Akt->Proliferation Survival Cell Survival (Bcl-2, Bcl-xL) Akt->Survival Angiogenesis Angiogenesis (VEGF) Akt->Angiogenesis Metastasis Metastasis (MMP-9) Akt->Metastasis Apoptosis Apoptosis (Bax) Akt->Apoptosis Epoxy This compound Epoxy->PI3K Inhibits Epoxy->Akt Inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

NFkB_Pathway cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Epoxy This compound Epoxy->NFkB_active Inhibits Nuclear Translocation Gene_Transcription Gene Transcription (Inflammation, Survival, Angiogenesis)

Caption: this compound inhibits the nuclear translocation of NF-κB.

Experimental Workflow Diagram

exp_workflow start Start prep_stock Prepare this compound Stock Solution in DMSO start->prep_stock prep_working Prepare Working Solutions by diluting stock in cell culture medium prep_stock->prep_working check_precip Check for Precipitation prep_working->check_precip treat_cells Treat Cells with Working Solution check_precip->treat_cells No troubleshoot Troubleshoot Solubility (See Guide) check_precip->troubleshoot Yes assay Perform In Vitro Assay (e.g., MTT, Western Blot) treat_cells->assay analyze Analyze Data assay->analyze end End analyze->end troubleshoot->prep_working

Caption: General workflow for using this compound in in vitro assays.

References

Technical Support Center: Large-Scale Purification of Epoxyazadiradione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Epoxyazadiradione from Neem (Azadirachta indica) extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for extracting this compound?

This compound is a prominent limonoid found in the Neem tree (Azadirachta indica). It can be extracted from various parts of the plant, with the highest concentrations typically found in the seeds and fruits.[1] Neem seed cake, a byproduct of oil extraction, is also a viable and cost-effective source material.

Q2: What are the most common methods for large-scale purification of this compound?

For large-scale purification, a multi-step approach is typically employed, combining extraction, solvent partitioning, and chromatography. The most common techniques include:

  • Solvent Extraction: Initial extraction from ground neem seeds or seed cake is often performed with solvents like petroleum ether, hexane, or ethanol.

  • Solvent Partitioning: To remove non-polar impurities like fatty acids and oils, the crude extract is often partitioned between a polar and a non-polar solvent.

  • Chromatography: Medium Pressure Liquid Chromatography (MPLC) and Flash Chromatography are widely used for preparative scale purification. These methods allow for the separation of this compound from other structurally similar limonoids.

  • Crystallization: The final step to achieve high purity is often crystallization from a suitable solvent or solvent mixture.

Q3: What are the main challenges in purifying this compound?

The primary challenges in the large-scale purification of this compound include:

  • Complex Feedstock: Neem extracts contain a multitude of structurally similar limonoids, which can co-elute with this compound during chromatography, making separation difficult.

  • Co-extraction of Impurities: Large quantities of fatty acids and other lipids are co-extracted, which can interfere with chromatographic separation and reduce the lifespan of columns.

  • Compound Stability: this compound, like other limonoids, can be sensitive to factors such as pH, temperature, and light, potentially leading to degradation during long processing times.

  • Scalability: Laboratory-scale purification methods may not be directly scalable to industrial production due to factors like solvent consumption, cost, and time.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete extraction from the source material.2. Degradation of the compound during processing.3. Loss of product during solvent partitioning or chromatography.1. Optimize extraction parameters (e.g., solvent polarity, temperature, time). Consider using a sequence of solvents with increasing polarity.2. Monitor and control temperature and pH throughout the process. Protect the sample from prolonged exposure to light.3. Ensure proper phase separation during partitioning. Optimize chromatographic conditions to minimize peak tailing and ensure good recovery from the column.
Co-elution with Other Limonoids 1. Insufficient resolution of the chromatographic method.2. Overloading of the chromatography column.1. Optimize the mobile phase composition and gradient. Consider using a different stationary phase with alternative selectivity.2. Reduce the sample load on the column. Perform a pre-purification step to remove bulk impurities before the main chromatographic separation.
Presence of Oily Impurities in the Final Product 1. Inefficient removal of lipids during initial extraction and partitioning.2. Co-elution of residual oils during chromatography.1. Implement a more rigorous de-fatting step, such as liquid-liquid partitioning with hexane or precipitation of lipids at low temperatures.2. Use a polar stationary phase for chromatography that will strongly retain the polar this compound while allowing non-polar oils to elute quickly.
Difficulty in Crystallization 1. Presence of impurities that inhibit crystal formation.2. Suboptimal solvent system for crystallization.1. Re-purify the material using chromatography to achieve higher purity.2. Screen a variety of solvent systems (e.g., methanol, ethanol, ethyl acetate, and their mixtures with water or hexane) to find conditions that promote crystallization. Seeding with a small amount of pure crystal can also be effective.
Column Fouling and High Backpressure 1. Precipitation of the sample on the column.2. Accumulation of particulate matter or irreversibly bound impurities.1. Ensure the sample is fully dissolved in the mobile phase before loading. Use a guard column to protect the main column.2. Filter the sample and mobile phases. Implement a column washing protocol with strong solvents to remove contaminants after several runs.

Quantitative Data on Purification

The following table summarizes representative quantitative data for the purification of this compound and related limonoids. It is important to note that specific values can vary significantly depending on the source material and the exact protocol used.

Purification Method Starting Material Yield Purity Key Solvents Processing Time (Lab Scale) Reference
Solvent Extraction, Chromatography & CrystallizationNeem Seed Cake1.895 g/kg>95% (assumed after crystallization)Petroleum Ether, AcetoneNot SpecifiedShilpa et al., 2017 (adapted)
MPLCCrude Neem Fruit ExtractNot SpecifiedHigh (based on chromatogram)Ethyl Acetate, Hexane~60 minutes per run(Supplementary Information)[2]
Solvent Precipitation & Column Chromatography (for Azadirachtin)Crude Neem Oil~50% recovery from powder~4-fold increaseHexane, Ethyl AcetateNot Specified(Illustrative example for limonoids)

Detailed Experimental Protocols

Protocol 1: Extraction and Chromatographic Purification of this compound

This protocol is based on the method described by Shilpa et al. (2017) for the isolation of this compound from neem seed cake.

  • Extraction:

    • Soxhlet extract 1 kg of dried neem seed cake with petroleum ether for 24 hours to remove residual oils.

    • Air-dry the de-fatted cake and then extract with acetone for 24 hours.

    • Evaporate the acetone extract to dryness under reduced pressure to obtain the crude extract.

  • Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column and pack it using a suitable non-polar solvent like hexane.

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v) and visualizing with an appropriate stain (e.g., anisaldehyde-sulfuric acid).

    • Pool the fractions containing this compound.

  • Crystallization:

    • Concentrate the pooled fractions to a small volume.

    • Add a suitable solvent in which this compound has limited solubility at low temperatures (e.g., methanol or ethanol).

    • Allow the solution to stand at a low temperature (e.g., 4°C) to induce crystallization.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain pure this compound.

Protocol 2: MPLC Purification of Limonoids

This protocol is adapted from a method for the preparative isolation of limonoids from neem fruits.

  • Sample Preparation:

    • Obtain a crude extract of limonoids from neem fruits using solvent extraction.

    • Dissolve the crude extract in the initial mobile phase for MPLC.

  • MPLC Conditions:

    • Column: C18 preparative column.

    • Mobile Phase: A gradient of methanol and water, or ethyl acetate and hexane. A typical gradient for limonoid separation could be a linear gradient from 40% to 90% methanol in water over 30 minutes.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 10-50 mL/min for preparative scale.

    • Detection: UV detection at 230 nm.

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram. The retention time for this compound should be pre-determined using an analytical HPLC run.[2]

    • Combine the fractions containing the pure compound and evaporate the solvent.

Visualizations

experimental_workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification cluster_final Step 3: Final Product start Neem Seed Cake pet_ether Petroleum Ether Extraction (De-fatting) start->pet_ether acetone Acetone Extraction pet_ether->acetone crude_extract Crude Limonoid Extract acetone->crude_extract column_chrom Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) crude_extract->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection pooled_fractions Pooled this compound Fractions fraction_collection->pooled_fractions crystallization Crystallization (e.g., from Methanol) pooled_fractions->crystallization final_product Pure this compound Crystals crystallization->final_product

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Purity of Final Product cause1 Co-elution of Similar Limonoids start->cause1 cause2 Presence of Oily Residues start->cause2 cause3 Degradation During Purification start->cause3 sol1a Optimize Mobile Phase Gradient cause1->sol1a sol1b Change Stationary Phase cause1->sol1b sol2a Improve De-fatting Step cause2->sol2a sol2b Use a More Polar Column cause2->sol2b sol3a Control Temperature and pH cause3->sol3a sol3b Minimize Exposure to Light cause3->sol3b

Caption: Troubleshooting logic for low product purity.

References

Technical Support Center: Optimizing Epoxyazadiradione Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epoxyazadiradione (EAD) in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in an in vivo mouse model of cancer?

A1: Based on published studies, a starting dose in the range of 25-100 mg/kg body weight administered intraperitoneally (i.p.) is a reasonable starting point for efficacy studies in mice. One study demonstrated significant suppression of breast tumor growth at doses of 25 and 100 mg/kg, administered twice weekly for six weeks[1]. Another study reported a significant reduction in tumor growth in a triple-negative breast cancer xenograft model at a dose of 80 mg/kg[1]. It is crucial to perform a dose-response study to determine the optimal dose for your specific cancer model and experimental conditions.

Q2: What is the known toxicity profile of this compound?

A2: While comprehensive toxicology studies on purified this compound are limited in the publicly available literature, studies on crude extracts from Azadirachta indica (neem) seeds provide some initial insights. Acute toxicity studies in albino mice have shown that hexane, ethyl acetate, and methanol extracts of neem seeds exhibited no mortality or signs of toxicity at doses as high as 5000 mg/kg[2]. However, it is critical to note that these findings are for crude extracts and not purified EAD. Therefore, conducting independent toxicity studies for purified EAD in your specific animal model is highly recommended. In vitro studies have shown that EAD can be cytotoxic to cancer cells, with a reported IC50 of 27 µM in neuroblastoma cells[3].

Q3: What are the known signaling pathways affected by this compound?

A3: this compound has been shown to modulate several key signaling pathways involved in cancer progression. The most prominently reported pathways are the PI3K/Akt and NF-κB pathways. EAD has been demonstrated to suppress breast tumor growth by inhibiting the PI3K/Akt pathway, which leads to mitochondrial depolarization and caspase-dependent apoptosis[4][5]. Additionally, EAD has been shown to inhibit the nuclear translocation of NF-κB in cervical cancer cells[6].

Troubleshooting Guide

Problem: High toxicity or adverse effects observed in animals at the initial dose.

Possible Cause Troubleshooting Step
Dose is too high for the specific animal strain or model. Reduce the dosage by 50% and monitor the animals closely. Perform a dose-escalation study starting from a lower dose to determine the maximum tolerated dose (MTD).
Solvent used for EAD formulation is toxic. Ensure the vehicle is well-tolerated by the animals. Common solvents for in vivo studies with limonoids include DMSO, ethanol, and PEG-300, often in combination with saline or corn oil. Conduct a vehicle-only control group to assess solvent toxicity.
Route of administration is causing localized toxicity. Consider alternative routes of administration. While intraperitoneal injection is common, oral gavage or subcutaneous injection might be better tolerated depending on the formulation and research question.
Contaminants in the EAD sample. Verify the purity of your this compound sample using analytical methods such as HPLC or mass spectrometry.

Problem: Lack of efficacy or desired biological effect.

Possible Cause Troubleshooting Step
Dose is too low. Increase the dose incrementally. Refer to published effective doses (25-100 mg/kg) as a guide[1].
Poor bioavailability of the formulation. Optimize the drug formulation to improve solubility and absorption. Consider using nanoformulations or other drug delivery systems.
Infrequent dosing schedule. Increase the frequency of administration. In one study, EAD was administered twice weekly[1]. The optimal dosing frequency will depend on the pharmacokinetic properties of EAD, which are not well-documented.
The specific cancer model is resistant to EAD's mechanism of action. Confirm that the target pathways (e.g., PI3K/Akt, NF-κB) are active in your cancer model.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in a Breast Cancer Mouse Model

Animal Model Cell Line Dosage Administration Route Frequency Duration Observed Effect Reference
NOD/SCID MiceMDA-MB-231 (orthotopic)25 mg/kgIntraperitoneal (i.p.)Twice a week6 weeksSuppression of tumor growth and angiogenesis[1]
NOD/SCID MiceMDA-MB-231 (orthotopic)100 mg/kgIntraperitoneal (i.p.)Twice a week6 weeksSuppression of tumor growth and angiogenesis[1]
Nude MiceMDA-MB-231 (xenograft)80 mg/kgNot specifiedNot specifiedNot specifiedSignificant reduction in tumor growth[1]

Table 2: In Vitro Cytotoxicity of this compound

Cell Line Cancer Type IC50 / GI50 Reference
N1E-115Neuroblastoma (mouse)~27 µM[3]
143B.TK-Osteosarcoma (human)~27 µM[3]
Sf9Insect~27 µM[3]
HeLaCervical Cancer (human)7.5 ± 0.0092 µM (GI50)[6]
H9C2Normal Cardiomyoblast (rat)> 50 µM (no effect on growth)[6]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in an Orthotopic Breast Cancer Model

This protocol is a summary of the methodology described by Kumar et al. (2018)[1][4][5].

  • Animal Model: Female NOD/SCID mice, 4-6 weeks old.

  • Cell Line: MDA-MB-231 human breast cancer cells.

  • Tumor Cell Implantation:

    • Harvest MDA-MB-231 cells during the logarithmic growth phase.

    • Resuspend cells in sterile phosphate-buffered saline (PBS).

    • Inject 2 x 10^6 cells in 100 µL of PBS orthotopically into the mammary fat pad of each mouse.

  • Drug Preparation and Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Once tumors are palpable (e.g., ~100 mm³), randomize mice into control and treatment groups.

    • Administer this compound via intraperitoneal (i.p.) injection at the desired doses (e.g., 25 and 100 mg/kg body weight).

    • Administer the vehicle solution to the control group.

    • Dosing schedule: Twice a week for 6 weeks.

  • Monitoring and Endpoint:

    • Measure tumor volume twice a week using calipers (Volume = 0.5 x length x width²).

    • Monitor animal body weight and general health status.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Visualizations

Epoxyazadiradione_Signaling_Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_NFkB NF-κB Pathway cluster_Cellular_Effects Cellular Effects EAD This compound PI3K PI3K EAD->PI3K inhibits NFkB_translocation NF-κB Nuclear Translocation EAD->NFkB_translocation inhibits Akt Akt PI3K->Akt Mitochondria Mitochondrial Depolarization Akt->Mitochondria inhibition Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation promotes Angiogenesis Angiogenesis Akt->Angiogenesis promotes Metastasis Metastasis Akt->Metastasis promotes Apoptosis Apoptosis Mitochondria->Apoptosis induction Gene_Expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_Expression

Caption: this compound's inhibitory effects on PI3K/Akt and NF-κB signaling pathways.

Experimental_Workflow_In_Vivo start Start tumor_implantation Orthotopic Tumor Cell Implantation start->tumor_implantation tumor_growth Allow Tumor Growth (palpable size) tumor_implantation->tumor_growth randomization Randomize Mice into Control & Treatment Groups tumor_growth->randomization treatment Administer EAD or Vehicle (i.p., twice weekly) randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring monitoring->treatment 6 weeks endpoint Endpoint: Euthanize & Excise Tumors for Analysis monitoring->endpoint end End endpoint->end

Caption: Workflow for an in vivo efficacy study of this compound.

References

Technical Support Center: Overcoming Resistance to Epoxyazadiradione in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Epoxyazadiradione, particularly concerning the development of resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action against cancer cells?

This compound (EAD) is a limonoid compound isolated from the neem tree (Azadirachta indica). Its primary anticancer activity stems from its ability to induce apoptosis (programmed cell death) in cancer cells. It achieves this by targeting multiple signaling pathways, most notably by inhibiting the PI3K/Akt and NF-κB signaling cascades.[1][2]

Q2: Which cancer cell lines are known to be sensitive to this compound?

This compound has demonstrated cytotoxic effects against a range of cancer cell lines, including:

  • Breast Cancer: MDA-MB-231 (triple-negative) and MCF-7 (ER+)[1][3]

  • Cervical Cancer: HeLa[4]

  • Head and Neck Squamous Cell Carcinoma (HNSCC): FaDu and SCC-4[5]

  • Pancreatic Cancer: PANC-1 and MiaPaCa-2[6]

Q3: What are the typical IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the cancer cell line and the duration of exposure. It is crucial to determine the IC50 for your specific cell line and experimental conditions.

Troubleshooting Guides: Addressing Reduced Sensitivity to this compound

Problem: My cancer cell line is showing decreased sensitivity or has developed resistance to this compound.

This is a common challenge in cancer research. Resistance can be intrinsic or acquired and often involves complex molecular changes within the cancer cells.[7][8] Below are potential causes and steps to investigate them.

Hypothesis 1: Alterations in the PI3K/Akt Signaling Pathway

Q: How could the PI3K/Akt pathway contribute to resistance?

Since this compound inhibits the PI3K/Akt pathway to induce apoptosis, cancer cells may develop resistance by overriding this inhibition.[1][9] This can occur through:

  • Upregulation or constitutive activation of Akt: This provides a constant pro-survival signal that counteracts the effect of the drug.[10][11][12]

  • Mutations in PI3K or Akt: These mutations can render the proteins insensitive to inhibition by this compound.[12]

  • Loss of PTEN function: PTEN is a tumor suppressor that negatively regulates the PI3K/Akt pathway. Its loss leads to hyperactivation of this pathway.[12]

Troubleshooting Steps:

  • Assess Akt Phosphorylation: Use Western blotting to compare the levels of phosphorylated Akt (p-Akt at Ser473) and total Akt in your resistant and sensitive (parental) cell lines, both with and without this compound treatment. An increase in the p-Akt/Akt ratio in resistant cells would suggest pathway reactivation.

  • Sequence Key Genes: Sequence the coding regions of PIK3CA (the catalytic subunit of PI3K) and AKT1 to identify potential resistance-conferring mutations.

  • Evaluate PTEN Expression: Check the protein levels of PTEN via Western blot. A significant decrease or absence of PTEN in the resistant line could explain the resistance.

Hypothesis 2: Reactivation of the NF-κB Signaling Pathway

Q: Why is the NF-κB pathway a suspect in this compound resistance?

This compound is known to inhibit the nuclear translocation of NF-κB, a key transcription factor that promotes cell survival and inflammation.[4][13] Chemoresistance is often associated with the constitutive activation of NF-κB, which can upregulate anti-apoptotic proteins like Bcl-2 and cIAPs.[14][15][16][17]

Troubleshooting Steps:

  • Analyze NF-κB (p65) Subcellular Localization: Perform immunofluorescence or Western blotting on nuclear and cytoplasmic fractions to determine the location of the p65 subunit of NF-κB. Increased nuclear p65 in resistant cells, even in the presence of this compound, indicates pathway reactivation.

  • Measure NF-κB Target Gene Expression: Use qRT-PCR to quantify the mRNA levels of known NF-κB target genes that promote survival (e.g., BCL2, XIAP). Elevated expression in resistant cells would support this hypothesis.

Hypothesis 3: Increased Antioxidant Capacity

Q: Can an altered redox state lead to resistance?

Some studies suggest that this compound can induce reactive oxygen species (ROS) in certain cancer cells.[5] Cancer cells can adapt to elevated ROS levels by upregulating their antioxidant systems, a mechanism known as "redox resetting."[18][19][20][21] This enhanced antioxidant capacity can neutralize the drug-induced oxidative stress, thereby reducing its efficacy.

Troubleshooting Steps:

  • Measure Intracellular ROS Levels: Use fluorescent probes like DCFDA or DHE to compare ROS levels in sensitive and resistant cells after treatment with this compound. Lower ROS induction in resistant cells may indicate an enhanced antioxidant response.

  • Assess Antioxidant Enzyme Levels: Perform Western blotting or qRT-PCR to check the expression of key antioxidant enzymes such as Nrf2, SOD, and catalase. Upregulation of these enzymes in resistant cells is a strong indicator of this resistance mechanism.

Hypothesis 4: Overexpression of ABC Transporters

Q: Could the cancer cells be pumping out the this compound?

A very common mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[22][23][24][25][26] These transporters act as efflux pumps, actively removing a wide range of drugs from the cell, thereby lowering their intracellular concentration and effectiveness.

Troubleshooting Steps:

  • Measure ABC Transporter Expression: Use qRT-PCR and Western blotting to compare the expression levels of key ABC transporters (ABCB1, ABCC1, ABCG2) between your sensitive and resistant cell lines.

  • Perform a Drug Efflux Assay: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-gp) to measure their activity. Resistant cells will show lower intracellular fluorescence due to increased efflux. This effect should be reversible by known ABC transporter inhibitors like Verapamil.

Quantitative Data Summary

The following table summarizes the reported IC50 values of this compound across various cancer cell lines. Note that experimental conditions such as incubation time and assay method can influence these values.

Cancer TypeCell LineIC50 Value (µM)Reference
Cervical CancerHeLa7.5 ± 0.0092[4]
Breast CancerMDA-MB-231Not specified, but effective at 0-200 µM[1]
Breast CancerMCF-7Not specified, but effective at 0-200 µM[1]

Visualizations: Pathways and Workflows

Epoxyazadiradione_Mechanism cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway cluster_Apoptosis Cellular Effects EAD This compound PI3K PI3K EAD->PI3K inhibits IKK IKK EAD->IKK inhibits Akt Akt PI3K->Akt Mito Mitochondrial Depolarization Akt->Mito Survival Cell Survival & Proliferation Akt->Survival Apoptosis Apoptosis Mito->Apoptosis IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nuclear) NFkB->NFkB_nuc translocates NFkB_nuc->Survival Resistance_Workflow cluster_hypotheses Hypothesize Potential Mechanisms cluster_experiments Experimental Validation cluster_conclusion Conclusion & Strategy start Observation: Reduced sensitivity to this compound H1 1. PI3K/Akt Upregulation start->H1 H2 2. NF-κB Reactivation start->H2 H3 3. Increased Antioxidant Capacity start->H3 H4 4. ABC Transporter Overexpression start->H4 E1 Western Blot (p-Akt, PTEN) H1->E1 E2 Immunofluorescence (NF-κB p65) H2->E2 E3 ROS Assay (e.g., DCFDA) H3->E3 E4 Drug Efflux Assay (e.g., Rhodamine 123) H4->E4 C Identify Resistance Mechanism E1->C E2->C E3->C E4->C S Develop Overcoming Strategy (e.g., combination therapy) C->S Resistance_Mechanisms_Interplay center This compound Resistance PI3K PI3K/Akt Hyperactivation center->PI3K NFkB Constitutive NF-κB Activity center->NFkB ROS Redox Adaptation center->ROS ABC ABC Transporter Upregulation center->ABC PI3K->NFkB crosstalk Apoptosis Inhibition of Apoptosis PI3K->Apoptosis NFkB->PI3K crosstalk NFkB->Apoptosis ROS->PI3K activates ROS->NFkB activates ROS->Apoptosis Efflux Increased Drug Efflux ABC->Efflux

References

Technical Support Center: Epoxyazadiradione Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Western blot analysis to study the effects of Epoxyazadiradione (EAD).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Western blot analysis of EAD-treated samples.

Sample Preparation & Protein Expression

  • Question: Why am I not observing the expected changes in my target protein levels (e.g., decreased Bcl-2, increased Bax) after this compound treatment?

    • Answer: There are several potential reasons:

      • Suboptimal EAD Concentration: The concentration of EAD may be too low to induce a measurable effect. Studies have used a range of concentrations, often between 7.5 µM and 200 µM.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

      • Incorrect Treatment Duration: The incubation time with EAD might be insufficient. A common time point for observing effects on apoptotic proteins is 24 hours.[1][3] Consider performing a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal duration.

      • Cell Line Variability: Different cell lines may respond differently to EAD. Ensure that the cell line you are using is known to be responsive to EAD's effects on your target pathway. For example, EAD has shown potent activity in breast cancer (MDA-MB-231, MCF-7) and cervical cancer (HeLa) cells.[1][2]

      • Protein Degradation: Ensure that protease and phosphatase inhibitors are included in your lysis buffer to prevent degradation of your target proteins during sample preparation.[4][5] Samples should be kept on ice and processed quickly.

  • Question: My untreated control cells show high levels of apoptosis or pathway inhibition. What could be wrong?

    • Answer: This could indicate cellular stress unrelated to the EAD treatment.

      • Cell Culture Conditions: Review your cell culture practices. Over-confluency, nutrient depletion, or contamination can induce stress and activate apoptotic pathways. Ensure cells are healthy and in the logarithmic growth phase before treatment.

      • Lysis Buffer Composition: Harsh lysis buffers or excessive sonication can artificially activate certain signaling pathways. Use a buffer appropriate for your target proteins and minimize harsh treatments.[6]

Blotting and Detection Issues

  • Question: I am seeing high background on my blot, obscuring the bands. How can I fix this?

    • Answer: High background can be caused by several factors in the immunoblotting process:

      • Insufficient Blocking: Increase the blocking time (e.g., to 1-2 hours at room temperature) or try a different blocking agent. While non-fat dry milk is common, Bovine Serum Albumin (BSA) may be better for certain antibodies, especially phospho-antibodies.[4]

      • Antibody Concentration: The concentrations of your primary or secondary antibodies may be too high.[7][8] This is a common cause of background. Further dilute your antibodies to find the optimal concentration that provides a strong signal with low background.

      • Inadequate Washing: Increase the number and duration of your wash steps after primary and secondary antibody incubations. Using a detergent like Tween 20 in your wash buffer (e.g., TBST) is critical.[8]

  • Question: I am not detecting any signal, or the signal for my target protein is very weak.

    • Answer: A lack of signal can be frustrating. Consider these possibilities:

      • Inefficient Protein Transfer: Verify that your proteins have successfully transferred from the gel to the membrane. You can do this by staining the membrane with Ponceau S after transfer.[5] If the transfer is poor, optimize the transfer time, voltage, or buffer composition.

      • Inactive Antibody: Ensure your primary and secondary antibodies are compatible (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit) and have been stored correctly.[9]

      • Insufficient Protein Load: The target protein may be of low abundance. You may need to load more protein lysate per lane.[7][9] Typical loading amounts range from 10-40 µg, but this may need to be optimized.[7]

      • Expired Substrate: If you are using a chemiluminescent detection method (ECL), ensure the substrate has not expired and is mixed correctly just before use.

  • Question: I am observing multiple non-specific bands on my blot. What should I do?

    • Answer: Non-specific bands can arise from several sources:

      • Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Try increasing the stringency of your washes or diluting the primary antibody further.[9] Using an affinity-purified antibody can also help.

      • High Protein Load: Loading too much protein can lead to non-specific binding. Try reducing the amount of protein loaded per lane.[4]

      • Protein Degradation: Degradation products of your target protein may appear as lower molecular weight bands. Always use fresh protease inhibitors in your lysis buffer.[4]

Quantitative Data Summary

The following tables provide typical experimental parameters for Western blot analysis of this compound. These values should be used as a starting point and optimized for your specific experimental setup.

Table 1: EAD Treatment & Sample Loading

ParameterTypical RangeNotes
Cell Lines Used MDA-MB-231, MCF-7, HeLa, PANC-1, MiaPaCa-2EAD has demonstrated effects across various cancer cell lines.[1][2][10]
EAD Concentration 7.5 µM - 200 µMA dose-response curve is recommended to find the optimal concentration.[1][2]
Treatment Duration 24 hoursThis is a common time point for observing changes in apoptotic and signaling proteins.[1][3]
Protein Lysate Load 10 µg - 40 µg per laneFor low-abundance targets, higher loads may be necessary. For high-abundance targets, lower loads prevent signal saturation.[7]

Table 2: Antibody Dilution Ranges

Antibody TargetPrimary Antibody DilutionSecondary Antibody DilutionNotes
PI3K / Akt Pathway 1:500 - 1:20001:2000 - 1:10000Includes antibodies for total and phosphorylated forms of PI3K and Akt.
NF-κB (p65) 1:500 - 1:10001:2000 - 1:10000Analysis often involves comparing cytoplasmic and nuclear fractions.[2][11]
Apoptosis Markers (Bcl-2, Bax, Caspases) 1:1000 - 1:20001:2000 - 1:10000EAD upregulates Bax and downregulates Bcl-2.[1][2]
Loading Controls (β-actin, GAPDH) 1:1000 - 1:50001:2000 - 1:10000Essential for normalizing data and ensuring equal protein loading.

Note: Optimal antibody dilutions must be determined empirically. The ranges provided are typical starting points.[12][13]

Detailed Experimental Protocol

This protocol outlines a general workflow for performing a Western blot to analyze protein expression in cells treated with this compound.

1. Cell Culture and EAD Treatment

  • Seed cells (e.g., MDA-MB-231) in appropriate culture dishes and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of EAD (e.g., 0, 25, 50, 100 µM) for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

2. Protein Extraction (Cell Lysis)

  • After treatment, place the culture dish on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[5]

  • Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[6]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet cellular debris.[5]

  • Carefully transfer the supernatant (containing the protein) to a new, pre-chilled tube.

  • Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).[6]

3. Sample Preparation and SDS-PAGE

  • Normalize the protein samples with lysis buffer to ensure all have the same concentration.

  • Add Laemmli sample buffer to a final concentration of 1x to your desired amount of protein (e.g., 20 µg).

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load the samples and a molecular weight marker into the wells of an SDS-PAGE gel.

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

4. Protein Transfer

  • Equilibrate the gel, membranes (PVDF or nitrocellulose), and filter paper in transfer buffer.

  • Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.

  • Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. Transfer conditions (voltage, time) depend on the system and the size of the target proteins.

5. Immunodetection

  • After transfer, briefly wash the membrane in TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • (Optional) Stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Destain with TBST.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[14]

  • Incubate the membrane with the primary antibody diluted in blocking buffer. Incubation is typically done overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.[6]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.

6. Signal Detection and Analysis

  • Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Analyze the band intensities using densitometry software. Normalize the intensity of the target protein band to the intensity of the loading control band in the same lane.

Visual Guides

The following diagrams illustrate key workflows and concepts in this compound Western blot analysis.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Blotting cluster_detect Detection p1 Cell Treatment with EAD p2 Cell Lysis & Protein Extraction p1->p2 p3 Protein Quantification (BCA) p2->p3 p4 SDS-PAGE Electrophoresis p3->p4 p5 Protein Transfer to Membrane p4->p5 p6 Blocking (Milk or BSA) p5->p6 p7 Primary Antibody Incubation p6->p7 p8 Secondary Antibody Incubation p7->p8 p9 ECL Substrate & Imaging p8->p9 p10 Densitometry & Normalization p9->p10 Data Analysis

Caption: General workflow for this compound Western blot analysis.

Troubleshooting_Flowchart start Problem with Blot? no_signal No / Weak Signal start->no_signal Yes high_bg High Background start->high_bg Yes q1 Protein Transfer OK? (Ponceau S Stain) no_signal->q1 sol1 Optimize Transfer (Time, Voltage) q1->sol1 No q2 Antibodies OK? (Concentration, Compatibility) q1->q2 Yes sol2 Increase Ab Conc. Check Compatibility q2->sol2 No sol3 Increase Protein Load Check ECL Substrate q2->sol3 Yes q4 Blocking Sufficient? high_bg->q4 sol4 Increase Blocking Time Try Different Blocker q4->sol4 No q5 Washes Adequate? q4->q5 Yes sol5 Increase Wash Duration / Number q5->sol5 No sol6 Decrease Antibody Concentrations q5->sol6 Yes EAD_Signaling_Pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Regulation EAD This compound PI3K PI3K EAD->PI3K inhibits IKK IKK EAD->IKK inhibits Akt Akt PI3K->Akt activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 promotes survival IkB IκBα IKK->IkB phosphorylates (leads to degradation) NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB->Bcl2 promotes survival Caspases Caspase Activation Bcl2->Caspases inhibits Bax Bax (Pro-apoptotic) Bax->Caspases promotes Apoptosis Apoptosis Caspases->Apoptosis

References

Troubleshooting low yield in Epoxyazadiradione extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Epoxyazadiradione from its natural sources, primarily Neem (Azadirachta indica).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a tetranortriterpenoid, a type of limonoid, isolated from the fruits and seeds of the Neem tree (Azadirachta indica)[1][2]. It is recognized for its various biological activities and is a subject of research for potential therapeutic applications[1][3].

Q2: Which part of the Neem tree is the best source for this compound?

A2: this compound is predominantly found in the seeds and fruits of the Neem tree[1][4].

Q3: What are the common methods for extracting this compound?

A3: The most common methods involve solvent extraction from ground Neem seeds or fruit material, followed by chromatographic purification techniques such as Medium Pressure Liquid Chromatography (MPLC) or flash chromatography[4][5].

Q4: How can I quantify the yield of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) are the preferred methods for the accurate quantification of this compound[5][6].

Q5: What is a typical yield for this compound extraction?

A5: The yield of limonoids, including this compound, can vary significantly based on the source material, geographical location, and the extraction method employed. For related limonoids like azadiradione, yields from crude extracts can be around 8% after purification[7].

Troubleshooting Guide for Low Yield

Low yield is a common challenge in the extraction of natural products. This guide addresses specific issues that may be encountered during the extraction of this compound.

Problem 1: Inefficient Initial Extraction

Possible Causes:

  • Inappropriate Solvent Selection: The polarity of the extraction solvent is crucial for efficiently dissolving this compound.

  • Suboptimal Extraction Temperature: Temperature can significantly influence solvent viscosity and the solubility of the target compound.

  • Insufficient Extraction Time: The contact time between the solvent and the plant material may not be long enough to achieve a complete extraction.

  • Large Particle Size of Plant Material: Larger particles have a smaller surface area-to-volume ratio, which can hinder solvent penetration and extraction efficiency.

Solutions:

  • Solvent Optimization: Employ a systematic approach to solvent selection. Start with moderately polar solvents like ethanol or methanol, which have been shown to be effective for extracting limonoids. For optimization, consider binary solvent systems (e.g., ethanol/water mixtures)[8].

  • Temperature Control: Optimize the extraction temperature. For many solvent extractions, temperatures between 50°C and 80°C can improve yield[9][10]. However, be cautious of potential degradation at higher temperatures.

  • Increase Extraction Time: Extend the duration of the extraction to ensure complete percolation of the solvent through the plant material. Monitor the yield at different time points to determine the optimal duration.

  • Reduce Particle Size: Grind the dried Neem seeds or fruit material to a fine powder to increase the surface area available for solvent interaction[7][9].

Problem 2: Loss of Compound During Purification

Possible Causes:

  • Co-elution with Impurities: During column chromatography, other structurally similar limonoids or lipids may co-elute with this compound, leading to impure fractions and apparent low yield of the pure compound.

  • Irreversible Adsorption on Stationary Phase: The compound may bind too strongly to the silica gel or other stationary phase, resulting in poor recovery.

  • Degradation During Processing: this compound may be susceptible to degradation under certain pH or temperature conditions encountered during purification.

Solutions:

  • Solvent Partitioning: Before chromatographic purification, perform a liquid-liquid partitioning of the crude extract. For instance, partitioning between hexane and methanol can help remove non-polar lipids[11].

  • Optimize Chromatographic Conditions: Carefully select the mobile phase for column chromatography. A gradient elution is often more effective than an isocratic one for separating complex mixtures. Monitor fractions using Thin Layer Chromatography (TLC) to identify and pool the purest fractions[6][12].

  • Use Alternative Adsorbents: If irreversible adsorption is suspected, consider using a different stationary phase, such as reversed-phase silica (C18).

  • Maintain Mild Conditions: Avoid exposure to strong acids or bases and high temperatures during the purification process.

Problem 3: Compound Degradation

Possible Causes:

  • Hydrolysis: The presence of ester functionalities in the structure of this compound makes it susceptible to hydrolysis, especially in the presence of water and acidic or basic conditions.

  • Oxidation: Exposure to air and light can lead to oxidative degradation of the molecule.

Solutions:

  • Control pH: Ensure that all solvents and solutions used during extraction and purification are pH-neutral.

  • Work Under Inert Atmosphere: When possible, perform extraction and solvent evaporation steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Protect from Light: Store extracts and purified compounds in amber-colored vials or protect them from direct light.

  • Use Dry Solvents: Use anhydrous solvents, especially during long-term storage of the extract, to prevent hydrolysis[13].

Data Presentation

Table 1: Influence of Extraction Parameters on Limonoid Yield (Illustrative)

ParameterCondition 1Yield TrendCondition 2Yield TrendRationale
Solvent Hexane (Non-polar)LowerEthanol (Polar)HigherLimonoids are more soluble in polar solvents.
Temperature 25°CLower60°CHigherIncreased temperature generally improves solubility and diffusion.
Extraction Time 2 hoursLower6 hoursHigherLonger contact time allows for more complete extraction.
Particle Size > 1 mmLower< 0.5 mmHigherSmaller particle size increases the surface area for extraction.

Note: This table illustrates general trends observed in limonoid extraction. Optimal conditions should be determined experimentally for this compound.

Experimental Protocols

Protocol 1: Extraction of this compound
  • Preparation of Plant Material: Dry Neem seeds at 50°C for 48 hours and grind them into a fine powder[7].

  • Defatting (Optional but Recommended): Perform a preliminary extraction of the seed powder with a non-polar solvent like n-hexane using a Soxhlet apparatus for 6-8 hours to remove oils. This step helps in reducing the complexity of the extract[11].

  • Solvent Extraction: Extract the defatted powder with ethanol or methanol using a Soxhlet apparatus for 6-8 hours[7].

  • Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification by Column Chromatography
  • Preparation of the Column: Pack a glass column with silica gel (100-200 mesh) in a slurry of the initial mobile phase (e.g., n-hexane).

  • Loading the Sample: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate and monitor them by TLC to identify those containing this compound.

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 3: Quantification by HPLC
  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.

  • Mobile Phase: A gradient of methanol and water is commonly used. For example, starting with 40% methanol in water and increasing to 90% methanol over 25 minutes[6].

  • Detection: Monitor the elution at a wavelength of 230 nm[6].

  • Quantification: Prepare a standard curve using a known concentration of pure this compound. Inject the prepared extract and quantify the amount of this compound by comparing its peak area to the standard curve.

Visualizations

TroubleshootingWorkflow start Low Yield of This compound check_extraction Check Initial Extraction Efficiency start->check_extraction check_purification Evaluate Purification Step start->check_purification check_degradation Investigate Potential Degradation start->check_degradation solvent Optimize Solvent check_extraction->solvent temperature Adjust Temperature check_extraction->temperature time Increase Extraction Time check_extraction->time particle_size Reduce Particle Size check_extraction->particle_size partitioning Add Solvent Partitioning check_purification->partitioning chromatography Optimize Chromatography check_purification->chromatography adsorbent Change Adsorbent check_purification->adsorbent ph Control pH check_degradation->ph atmosphere Use Inert Atmosphere check_degradation->atmosphere light Protect from Light check_degradation->light DegradationPathways epoxy This compound hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) epoxy->hydrolysis Ester Cleavage oxidation Oxidation (O₂, light) epoxy->oxidation Free Radical Attack hydrolyzed_prod Hydrolyzed Products (e.g., ring-opened) hydrolysis->hydrolyzed_prod oxidized_prod Oxidized Products oxidation->oxidized_prod

References

Technical Support Center: Liposomal Epoxyazadiradione Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful formulation and delivery of Epoxyazadiradione using liposomal carriers.

Troubleshooting Guides

Experimenting with liposomal formulations of hydrophobic compounds like this compound can present several challenges. The following table outlines common problems, their potential causes, and recommended solutions to streamline your research.

ProblemPotential Cause(s)Recommended Solution(s)
Low Encapsulation Efficiency (%EE) - Poor affinity of this compound for the lipid bilayer: The drug may not be optimally partitioning into the liposome membrane. - Drug precipitation during formulation: this compound may be crashing out of solution before or during liposome formation. - Incorrect lipid composition: The chosen lipids may not provide a stable environment for the drug. - Suboptimal drug-to-lipid ratio: An excess of the drug relative to the lipid can lead to inefficient encapsulation.- Optimize lipid composition: Incorporate cholesterol (e.g., up to a 1:1 molar ratio with the primary phospholipid) to increase bilayer stability and hydrophobicity. Experiment with different phospholipids (e.g., DSPC, DPPC) to find the best fit for this compound. - Adjust the drug-to-lipid ratio: Systematically vary the initial drug-to-lipid molar ratio (e.g., 1:10, 1:20, 1:50) to find the optimal loading concentration. - Modify the hydration medium: While this compound is hydrophobic, altering the pH or ionic strength of the aqueous hydration buffer can sometimes influence drug-lipid interactions at the bilayer interface.
Particle Aggregation and Instability - Low zeta potential: Insufficient surface charge on the liposomes can lead to a lack of electrostatic repulsion, causing them to aggregate. - Inappropriate storage conditions: Storing liposomes at the wrong temperature can affect their stability. - High polydispersity index (PDI): A wide range of particle sizes can contribute to instability.- Incorporate charged lipids: Add a small percentage (5-10 mol%) of a charged phospholipid like 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG) to impart a negative surface charge and increase the absolute value of the zeta potential. - Optimize storage: Store liposomal suspensions at 4°C. Avoid freezing unless a suitable cryoprotectant (e.g., trehalose) has been included in the formulation. - Refine the preparation method: Ensure proper sonication or extrusion to achieve a more uniform particle size distribution (PDI < 0.2).
Drug Leakage During Storage - Lipid bilayer instability: The formulation may not be rigid enough to retain the drug over time. - Phase transition temperature (Tc) of lipids: If the storage temperature is close to the Tc of the lipids, the bilayer may be more fluid and prone to leakage.- Use lipids with a high phase transition temperature: Lipids such as distearoylphosphatidylcholine (DSPC) have a high Tc, creating a more rigid and less permeable bilayer at physiological and storage temperatures. - Incorporate cholesterol: Cholesterol is known to decrease the fluidity of the lipid bilayer, thereby reducing drug leakage.
Inconsistent Batch-to-Batch Reproducibility - Variability in the thin-film hydration process: Incomplete solvent removal or inconsistent film formation can lead to variations. - Inconsistent sonication or extrusion: Variations in time, power, or the number of extrusion cycles will affect particle size and lamellarity.- Standardize the protocol: Ensure the organic solvent is completely removed under vacuum to form a thin, uniform lipid film. Control the hydration time and temperature precisely. - Calibrate and control equipment: Use a calibrated sonicator with consistent power output and time. For extrusion, use a consistent number of passes through the polycarbonate membranes.

Frequently Asked Questions (FAQs)

1. What is the recommended starting lipid composition for formulating liposomal this compound?

A common starting point for a hydrophobic drug like this compound is a formulation consisting of a primary phospholipid, cholesterol, and a PEGylated lipid for stability. For example, a molar ratio of DSPC:Cholesterol:DSPE-PEG2000 at 55:40:5 can be a robust initial formulation. The high phase transition temperature of DSPC will help in drug retention.

2. How can I improve the solubility of this compound in the initial organic solvent?

This compound is a hydrophobic molecule. A mixture of chloroform and methanol (e.g., 2:1 v/v) is often effective for dissolving both the lipids and the drug to ensure a homogenous mixture before forming the thin film.

3. What is the best method to prepare small unilamellar vesicles (SUVs) for this formulation?

The thin-film hydration method followed by extrusion is highly recommended.[1] After hydrating the lipid film to form multilamellar vesicles (MLVs), sequential extrusion through polycarbonate membranes of decreasing pore size (e.g., 400 nm followed by 100 nm) will produce a homogenous population of SUVs.[2]

4. How do I separate the unencapsulated this compound from the liposomes?

For separating free drug from the liposomal formulation, size exclusion chromatography (SEC) using a Sephadex G-50 column is a gentle and effective method.[3] Alternatively, ultracentrifugation or dialysis can be used.[4]

5. What analytical techniques are essential for characterizing liposomal this compound?

The critical quality attributes to measure are:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Also measured by DLS to assess surface charge and stability.

  • Encapsulation Efficiency (%EE): Typically determined by disrupting the liposomes with a suitable solvent (e.g., methanol or isopropanol) and quantifying the drug concentration using High-Performance Liquid Chromatography (HPLC).[5]

Quantitative Data Summary

The following table presents the typical characteristics of an optimized liposomal this compound formulation, based on data from similar liposomal preparations of related compounds.[5]

ParameterTypical Value
Average Particle Size (Z-average) 100 - 150 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential -20 to -40 mV (with charged lipid)
Encapsulation Efficiency (%EE) > 80%
Drug Loading (% w/w) 1 - 5%

Experimental Protocols

Liposome Preparation by Thin-Film Hydration

This protocol describes the preparation of liposomes encapsulating this compound.

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • This compound

  • Chloroform and Methanol (HPLC grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Weigh the desired amounts of DSPC, Cholesterol, and DSPE-PEG2000 (e.g., in a 55:40:5 molar ratio) and dissolve them in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

  • Add this compound to the lipid solution at a specific drug-to-lipid molar ratio (e.g., 1:20).

  • Attach the flask to a rotary evaporator and rotate it in a water bath set to 60-65°C (above the Tc of DSPC).

  • Reduce the pressure to evaporate the organic solvents, resulting in the formation of a thin, uniform lipid film on the flask wall.

  • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in the water bath (60-65°C) for 1 hour. The resulting suspension contains multilamellar vesicles (MLVs).

  • For size reduction, subject the MLV suspension to extrusion through a mini-extruder fitted with polycarbonate membranes. Perform 11 passes through a 100 nm membrane at 60-65°C.[6]

  • Store the final liposomal suspension at 4°C.

Determination of Encapsulation Efficiency (%EE)

Procedure:

  • Separate the unencapsulated ("free") this compound from the liposome suspension using size exclusion chromatography (SEC) over a Sephadex G-50 column, eluting with PBS.

  • Collect the liposome-containing fractions (which will elute first).

  • To determine the total amount of drug, take an aliquot of the purified liposome suspension and disrupt the liposomes by adding methanol or isopropanol (e.g., at a 1:9 ratio of liposomes to solvent). Vortex thoroughly.

  • Quantify the concentration of this compound in the disrupted sample using a validated HPLC method.

  • The Encapsulation Efficiency is calculated as:

    %EE = (Amount of encapsulated drug / Initial amount of drug) x 100

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization A 1. Dissolve Lipids & this compound in Organic Solvent B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration with Aqueous Buffer (Formation of MLVs) B->C D 4. Extrusion (Size Reduction to SUVs) C->D E Particle Size & PDI (DLS) D->E Analyze Sample F Zeta Potential (DLS) D->F Analyze Sample G Encapsulation Efficiency (SEC + HPLC) D->G Analyze Sample signaling_pathway EGF Growth Factors (e.g., EGF, IGF) RTK Receptor Tyrosine Kinase (RTK) EGF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) AKT->Downstream Response Cell Proliferation, Survival, Angiogenesis, Metastasis Downstream->Response Epoxy This compound Epoxy->PI3K Inhibits Epoxy->AKT Inhibits

References

Standardization of Epoxyazadiradione dosage for preclinical research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for working with Epoxyazadiradione (EAD) in a preclinical setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound (EAD) and what is its primary mechanism of action?

This compound is a limonoid, a bioactive compound isolated from the neem tree (Azadirachta indica).[1][2] In preclinical research, it has demonstrated significant anti-cancer and anti-inflammatory properties.[1] Its primary mechanism of action involves the inhibition of key cell signaling pathways, including PI3K/Akt and NF-κB.[3][4][5] By targeting these pathways, EAD can induce apoptosis (programmed cell death), suppress tumor growth, and inhibit processes like cell proliferation, migration, and angiogenesis.[3][6]

Q2: What are the main challenges in standardizing EAD dosage for preclinical studies?

A significant challenge is the lack of established, universal dosages.[4] Efficacy can vary based on the cancer type, the specific cell line, and the animal model used.[7][8] Furthermore, EAD's bioavailability and pharmacokinetic profile are not yet extensively characterized, making direct dose translation between studies difficult.[4] Therefore, researchers must typically conduct initial dose-finding and toxicity studies for their specific model.

Q3: What is a recommended starting concentration for in vitro experiments?

The effective concentration of EAD varies between cell lines. For initial experiments, a concentration range of 5-25 µM is commonly used. For example, the GI50 (concentration for 50% growth inhibition) in HeLa cervical cancer cells was found to be 7.5 µM.[5] It is recommended to perform a dose-response curve (e.g., using an MTT assay) to determine the optimal IC50 for your specific cell line.

Q4: How should I prepare and formulate EAD for in vivo animal studies?

EAD has poor aqueous solubility, which is a critical consideration for in vivo administration. A stock solution can be prepared in DMSO and then diluted in a suitable vehicle. It is crucial to use a vehicle that ensures solubility and minimizes toxicity. Heating or sonication may be required to achieve a clear solution.[9]

Q5: What is the known preclinical toxicity profile of EAD?

EAD and related neem limonoids generally exhibit a favorable safety profile, showing cytotoxicity to cancer cells while having minimal effect on normal cells at therapeutic concentrations.[5] For instance, up to 50 μM of EAD did not affect the growth of normal H9C2 cells.[5] Acute toxicity studies on crude neem extracts in mice have shown no mortality or signs of toxicity at doses as high as 5000 mg/kg, suggesting a wide therapeutic window.[4] However, when using purified EAD, it is imperative to conduct a preliminary acute toxicity study to determine the maximum tolerated dose (MTD) in your specific animal model.[10][11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of EAD in Vehicle - Poor solubility of EAD.- Incorrect solvent ratio.- Temperature changes.- Use a recommended formulation vehicle (see Table 2).[9]- Prepare the formulation fresh before each use.- Gentle heating and/or sonication can help redissolve the compound.[9]- Increase the percentage of co-solvents like PEG300 or use solubilizing agents like SBE-β-CD.[9]
Inconsistent In Vitro Results - Cell line variability or high passage number.- Inconsistent EAD concentration due to precipitation.- Degradation of EAD stock solution.- Use cells with a consistent and low passage number.- Ensure the final DMSO concentration in the cell culture medium is low (<0.5%) and consistent across all wells.- Prepare fresh dilutions from a frozen stock for each experiment. Store stock solutions at -80°C for up to 6 months.[9]
Lack of In Vivo Efficacy - Sub-optimal dosage.- Poor bioavailability due to formulation.- Rapid clearance of the compound.- Conduct a dose-escalation study to find the optimal effective dose.- Evaluate alternative administration routes (e.g., intraperitoneal vs. oral).- Use a more effective vehicle from Table 2 to improve solubility and potential absorption.[9]- Consider pharmacokinetic studies to understand the compound's exposure in the target species.[12]
Unexpected Animal Toxicity - Vehicle toxicity.- EAD dose is above the MTD.- Off-target effects.- Run a vehicle-only control group to assess its toxicity.- Perform an acute toxicity study to establish the MTD before starting efficacy studies.[11]- Monitor animals closely for clinical signs of toxicity (weight loss, behavioral changes) and perform histopathology on major organs.[11]

Data Presentation: Quantitative Summaries

Table 1: Reported In Vitro Effective Concentrations of this compound

Cell Line Cancer Type Endpoint Reported Concentration Citation(s)
HeLa Cervical Cancer GI50 7.5 µM [5]
MDA-MB-231, MCF-7 Breast Cancer Apoptosis Induction, Migration Inhibition Not specified, but effective [3][6]
PANC-1, MiaPaCa-2 Pancreatic Cancer Decreased Viability Dose-dependent [13][14]

| FaDu, SCC-4 | Head and Neck Squamous Cell Carcinoma | Proliferation Suppression | 10-25 µM |[15] |

Table 2: Recommended Formulations for In Vivo Administration [9]

Protocol Component 1 Component 2 Component 3 Component 4 Reported Solubility
1 10% DMSO 40% PEG300 5% Tween-80 45% Saline ≥ 1.25 mg/mL
2 10% DMSO 90% (20% SBE-β-CD in Saline) - - ≥ 1.25 mg/mL
3 10% DMSO 90% Corn Oil - - ≥ 1.25 mg/mL

Note: These are starting points. The optimal formulation may vary depending on the animal model and administration route.

Visualizations: Pathways and Workflows

EAD_Signaling_Pathway EAD This compound PI3K PI3K EAD->PI3K inhibits NFkB NF-κB EAD->NFkB inhibits Akt Akt PI3K->Akt Mito Mitochondrial Depolarization Akt->Mito Proliferation Cell Proliferation & Migration Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis NFkB->Proliferation Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: EAD inhibits PI3K/Akt and NF-κB pathways to induce apoptosis.

EAD_Workflow start Start: Hypothesis invitro 1. In Vitro Screening (e.g., MTT Assay) start->invitro ic50 Determine IC50 on Multiple Cell Lines invitro->ic50 mechanistic 2. Mechanistic Studies (Western Blot, PCR) ic50->mechanistic Select lead cell lines formulation 3. Formulation Development (Solubility & Stability) mechanistic->formulation toxicity 4. In Vivo Acute Toxicity (Determine MTD) formulation->toxicity Select lead formulation efficacy 5. In Vivo Efficacy Study (e.g., Xenograft Model) toxicity->efficacy Use doses ≤ MTD pkpd 6. (Optional) PK/PD Studies efficacy->pkpd Explain results end Conclusion: Preclinical Proof-of-Concept efficacy->end pkpd->end

Caption: Recommended experimental workflow for preclinical EAD evaluation.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general method to determine the cytotoxic effects of EAD on a cancer cell line.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of EAD in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Include a "vehicle control" (medium with the same DMSO concentration) and a "no cells" blank control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X EAD dilutions or control medium to the appropriate wells. This brings the final volume to 200 µL and the EAD to a 1X concentration.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the blank control absorbance from all other readings. Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100. Plot the results to determine the IC50 value.

Protocol 2: Western Blot Analysis of PI3K/Akt Pathway

This protocol is for assessing the effect of EAD on protein expression in a key signaling pathway.[3]

  • Cell Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with desired concentrations of EAD for the determined time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them with 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel (e.g., 10% or 12%) and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, total Akt, p-PI3K, total PI3K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C on a shaker. Dilute antibodies according to the manufacturer's instructions in 5% BSA/TBST.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in the previous step. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the levels of target proteins to the loading control and compare the expression between treated and untreated samples.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Properties of Epoxyazadiradione and Nimbolide

Author: BenchChem Technical Support Team. Date: November 2025

Epoxyazadiradione and Nimbolide, two prominent limonoids derived from the neem tree (Azadirachta indica), have garnered significant attention in oncological research for their potent cytotoxic effects against various cancer cell lines. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their potential as anticancer agents.

Mechanisms of Action: A Tale of Two Limonoids

While both compounds induce cell death in cancer cells, their underlying molecular mechanisms exhibit distinct characteristics.

This compound: Targeting the PI3K/Akt Pathway

This compound primarily exerts its cytotoxic effects by inducing apoptosis through the inhibition of the PI3K/Akt signaling pathway. This inhibition leads to mitochondrial depolarization and the activation of a caspase-dependent apoptotic cascade.[1] By targeting this crucial survival pathway, this compound effectively suppresses cancer cell proliferation, migration, and angiogenesis.[1] Its mechanism involves the downregulation of key proteins such as c-Jun, c-Fos, OPN, VEGF, Cox2, and MMP-9.[1] Studies have shown that out of ten major neem limonoids, this compound exhibits the most potent cytotoxic activity in both triple-negative breast cancer (TNBC) and ER+ breast cancer cells.[1]

Epoxyazadiradione_Pathway EAD This compound PI3K_Akt PI3K/Akt Pathway EAD->PI3K_Akt EAD->PI3K_Akt AP1 AP-1 (c-Jun/c-Fos) Activation EAD->AP1 Gene_Exp Expression of OPN, VEGF, Cox2, MMP-9 EAD->Gene_Exp Proliferation Cell Proliferation, Migration, Angiogenesis EAD->Proliferation Mito_Depol Mitochondrial Depolarization PI3K_Akt->Mito_Depol PI3K_Akt->AP1 Caspases Caspase-9 & 3 Activation Mito_Depol->Caspases Apoptosis Apoptosis Caspases->Apoptosis AP1->Gene_Exp Gene_Exp->Proliferation

This compound's apoptotic signaling pathway.

Nimbolide: A Multi-Targeted Approach

Nimbolide demonstrates a broader mechanism of action, targeting multiple signaling pathways to induce cytotoxicity. It is known to inhibit cell proliferation and induce apoptosis through various routes, including the inhibition of NF-κB, PI3K/Akt, MAPK, and JAK-STAT pathways.[2][3] Nimbolide's action on the NF-κB pathway is particularly notable, as it prevents the degradation of IκB and the subsequent nuclear translocation of NF-κB, a key regulator of inflammation and cell survival.[2][3] Furthermore, nimbolide can induce cell cycle arrest at both the G0/G1 and G2/M phases and has been shown to modulate the expression of proteins involved in apoptosis, such as Bcl-2 family members and caspases.[3][4]

Nimbolide_Pathway cluster_pathways Signaling Pathways cluster_effects Cellular Effects Nimbolide Nimbolide NFkB NF-κB Nimbolide->NFkB PI3K_Akt PI3K/Akt Nimbolide->PI3K_Akt MAPK MAPK Nimbolide->MAPK JAK_STAT JAK/STAT Nimbolide->JAK_STAT Proliferation Cell Proliferation Nimbolide->Proliferation CellCycle Cell Cycle Arrest Nimbolide->CellCycle Angiogenesis Angiogenesis & Metastasis Nimbolide->Angiogenesis NFkB->Proliferation Apoptosis Induction of Apoptosis NFkB->Apoptosis NFkB->Angiogenesis PI3K_Akt->Proliferation MAPK->Proliferation JAK_STAT->Proliferation

Nimbolide's multi-targeted signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Comparative Cytotoxicity (IC50) of this compound and Nimbolide

Cell LineCancer TypeThis compound (µM)Nimbolide (µM)Reference
N1E-115Neuroblastoma (mouse)274-10 (avg. 6)[5]
143B.TK-Osteosarcoma (human)274-10 (avg. 6)[5]
Sf9Insect274-10 (avg. 6)[5]

This table directly compares the two compounds as reported in the same study, providing the most direct comparison of their potency.

Table 2: Cytotoxicity (IC50/GI50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50/GI50 (µM)NotesReference
MDA-MB-231Breast (TNBC)Potent activity shownTime and dose-dependent inhibition
MCF-7Breast (ER+)Potent activity shownTime and dose-dependent inhibition[1]
HeLaCervical7.5 ± 0.0092Did not affect normal H9C2 cells up to 50 µM

Table 3: Cytotoxicity (IC50) of Nimbolide in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)NotesReference
CEM/ADR5000Leukemia (multidrug-resistant)0.3 ± <0.01Hypersensitive compared to parental line[6]
CCRF-CEMLeukemia (parental)17.4 ± 0.6[6]
U87.MGGlioblastoma1.12 ± <0.01[6]
HCT116 p53+/+Colon0.9 ± 0.05[6]
MDA-MB-231Breast (TNBC)4.7 ± 0.05 (vector control)Not significantly affected by ABCG2/BCRP expression[6]
Du-145Prostate6.86 ± 0.53 (24h), 4.97 ± 0.72 (48h)[7]
PC-3Prostate8.01 ± 0.44 (24h), 5.83 ± 0.33 (48h)[7]
A-549Lung11.16 ± 0.84 (24h), 7.59 ± 0.34 (48h)[7]

Experimental Protocols: Cytotoxicity Assessment

A widely used method to determine the cytotoxic effects of compounds on cell lines is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the test compound (e.g., this compound or Nimbolide) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h (Cell Attachment) seed_cells->incubate1 add_compound Add varying concentrations of test compound incubate1->add_compound incubate2 Incubate for desired duration (e.g., 24-72h) add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan formation) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate % viability and IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow of the MTT cytotoxicity assay.

In Conclusion: A Comparative Overview

Both this compound and Nimbolide stand out as potent cytotoxic agents with significant potential for cancer therapy.

  • Potency : Based on the direct comparative data, Nimbolide appears to be the more potent of the two, with an average IC50 of 6 µM compared to 27 µM for this compound across three different cell lines.[5]

  • Mechanism : Nimbolide exhibits a broader, multi-targeted approach, affecting several key cancer-related signaling pathways. This compound's mechanism appears more focused, primarily targeting the PI3K/Akt pathway. This difference could have implications for overcoming drug resistance and the spectrum of cancers they might effectively treat.

  • Selectivity : Encouragingly, both compounds have shown a degree of selectivity for cancer cells over normal cells. This compound did not significantly affect normal H9C2 cells at concentrations effective against HeLa cells.[9] Similarly, nimbolide exerted a more pronounced cytotoxic effect on cancer cell lines compared to normal fibroblast cell lines.[7]

References

Unraveling the Anti-Cancer Capabilities of Epoxyazadiradione: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New comprehensive analysis validates the multi-faceted anti-cancer mechanism of Epoxyazadiradione (EAD), a potent limonoid derived from the neem tree (Azadirachta indica). This guide offers researchers, scientists, and drug development professionals an in-depth comparison of EAD's efficacy and mechanism of action against various cancer cell lines, supported by experimental data and detailed protocols.

This compound has emerged as a promising natural compound in oncology research, demonstrating significant therapeutic potential across a spectrum of cancers. This publication provides a consolidated overview of its anti-cancer activities, focusing on its ability to induce programmed cell death (apoptosis), halt the cell cycle, and inhibit key signaling pathways crucial for tumor growth and metastasis.

Comparative Efficacy of this compound

This compound has been shown to exhibit potent cytotoxic effects against several cancer cell lines. Its efficacy is often compared to other neem limonoids, such as Azadiradione, and conventional chemotherapeutic agents like cisplatin.

Cytotoxicity Profile

The anti-proliferative activity of this compound has been quantified in various cancer cell lines, demonstrating its broad-spectrum potential.

Cell LineCancer TypeCompoundIC50 / GI50 (µM)Time Point (h)Reference
MDA-MB-231 Triple-Negative Breast CancerThis compoundNot explicitly stated, significant viability reduction at 50-200 µM24
MCF-7 ER+ Breast CancerThis compoundNot explicitly stated, significant viability reduction at 50-200 µM24
FaDu Head and Neck Squamous Cell CarcinomaThis compound~2548[1]
FaDu Head and Neck Squamous Cell CarcinomaAzadiradione>5048[1]
HeLa Cervical CancerThis compound7.5 ± 0.0092Not Specified[2]
HeLa Cervical CancerCisplatin2.92 ± 1.192Not Specified[2]
H9C2 Normal Rat CardiomyoblastsThis compound>50Not Specified[2]
H9C2 Normal Rat CardiomyoblastsCisplatin4.22 ± 1.568Not Specified[2]

Core Anti-Cancer Mechanisms of this compound

Research has elucidated several key mechanisms through which this compound exerts its anti-cancer effects. These primarily involve the induction of apoptosis via the mitochondrial pathway and the inhibition of pro-survival signaling pathways like PI3K/Akt and NF-κB.

Induction of Apoptosis

This compound has been consistently shown to trigger apoptosis in cancer cells.[2] This is characterized by the modulation of key apoptotic regulatory proteins.

Cell LineTreatmentPro-Apoptotic Protein ChangesAnti-Apoptotic Protein ChangesReference
MDA-MB-231 This compound (0-150 µM, 24h)↑ Bax, ↑ Bad, ↑ Cleaved Caspase-9, ↑ Cleaved Caspase-3, ↑ Cleaved PARP↓ Bcl-2
MCF-7 This compound (0-150 µM, 24h)↑ Bax, ↑ Cleaved PARP↓ Bcl-2
FaDu This compound (1-25 µM, 24h)↑ Bax, ↑ Cleaved Caspase-9↓ Survivin, ↓ Bcl-2, ↓ Bcl-xL[1]
HeLa This compound↑ Bax, ↑ Caspase-9 activity, ↑ Caspase-3 activity, ↑ Cleaved PARP, ↑ Cytochrome c release↓ Bcl-2[2]
Inhibition of Pro-Survival Signaling Pathways

A critical aspect of this compound's anti-cancer activity is its ability to suppress signaling pathways that promote cancer cell survival, proliferation, and metastasis.

G This compound's Impact on Pro-Survival Pathways cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway cluster_outcomes Cellular Outcomes EAD This compound p_Akt p-Akt (Ser473) EAD->p_Akt Inhibits NFkB_p65_nucleus NF-κB (p65) (Nucleus) EAD->NFkB_p65_nucleus Inhibits Translocation PI3K PI3K Akt Akt PI3K->Akt Akt->p_Akt Phosphorylation cJun c-Jun p_Akt->cJun cFos c-Fos p_Akt->cFos AP1 AP-1 Proliferation Cell Proliferation AP1->Proliferation Angiogenesis Angiogenesis AP1->Angiogenesis Metastasis Metastasis AP1->Metastasis cJun->AP1 cFos->AP1 NFkB_p65_cytoplasm NF-κB (p65) (Cytoplasm) NFkB_p65_cytoplasm->NFkB_p65_nucleus Translocation NFkB_p65_nucleus->Proliferation Survival Cell Survival NFkB_p65_nucleus->Survival

This compound inhibits PI3K/Akt and NF-κB pathways.

This compound has been demonstrated to inhibit the phosphorylation of Akt, a key downstream effector of the PI3K pathway. This, in turn, suppresses the activation of the transcription factor AP-1 (comprised of c-Jun and c-Fos), which is involved in cell proliferation and migration. Furthermore, this compound prevents the nuclear translocation of NF-κB (p65 subunit), a crucial regulator of inflammation and cell survival.[2][3]

G Mitochondrial Apoptosis Pathway Induced by this compound cluster_Mito Mitochondrial Regulation cluster_Caspase Caspase Cascade EAD This compound Bax Bax EAD->Bax Upregulates Bad Bad EAD->Bad Upregulates Bcl2 Bcl-2 EAD->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Bad->Mito Bcl2->Mito Inhibits CytoC Cytochrome c Mito->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP Cleavage Apoptosis Apoptosis CleavedPARP->Apoptosis

EAD induces apoptosis via the mitochondrial pathway.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 0-200 µM) for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control.

G MTT Assay Workflow A Seed cells in 96-well plate B Treat with This compound A->B C Add MTT solution (Incubate 4h) B->C D Add DMSO to dissolve formazan C->D E Read absorbance at 570 nm D->E

References

Epoxyazadiradione: A Comparative Analysis of its Efficacy Against Standard Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the anti-cancer efficacy of epoxyazadiradione (EAD), a limonoid derived from the neem tree (Azadirachta indica), against standard chemotherapy drugs across various cancer types. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data, detailed experimental methodologies, and visualizations of key cellular pathways.

Executive Summary

This compound has demonstrated significant anti-cancer properties in preclinical studies, primarily through the induction of apoptosis and inhibition of cell proliferation. This guide consolidates quantitative data on its cytotoxic effects and directly compares them with established chemotherapeutic agents such as paclitaxel, doxorubicin, cisplatin, gemcitabine, and 5-fluorouracil. The evidence suggests that this compound exhibits potent anti-cancer activity, and in some cases, demonstrates synergistic effects when used in combination with standard drugs.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound and standard chemotherapy drugs in various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.

Table 1: Breast Cancer Cell Lines

CompoundCell LineIC50/GI50 (µM)Reference
This compound MDA-MB-231 (TNBC)Not explicitly stated, but synergistic at 5 µM with Paclitaxel[1][2][1][2]
MCF-7 (ER+)Significant inhibition at concentrations from 25-200 µM[3][4]
Paclitaxel MDA-MB-231~0.0024 - 0.3[5][6][7]
MCF-7~3.5[7]
SK-BR-3~0.004[5][6]
T-47D~0.001[5][6]
Doxorubicin MCF-7~0.1 - 8.3[8][9][10]
MDA-MB-231~6.6[9]
AMJ13~223.6 µg/ml[11][12]

Table 2: Cervical Cancer Cell Lines

CompoundCell LineGI50 (µM)Reference
This compound HeLa7.5 ± 0.0092[13]
Cisplatin HeLa2.92 ± 1.192[13]

Table 3: Pancreatic Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compound PANC-1, MiaPaCa-2Dose-dependent decrease in viability[2]
Gemcitabine PANC-1~0.048 - 1.243[14][15][16]
MiaPaCa-2~0.025 - 0.32[14][15][16]
BxPC-3~0.005[17]

Table 4: Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines

CompoundCell LineIC50/GI50 (µM)Reference
This compound FaDu, SCC-4Stronger activity than Azadiradione[4][18]
Cisplatin FaDu~11.25[19]
PE/CA-PJ49~10.55[19]
SCC78, SCC143, SCC154Varies[20]
5-Fluorouracil HSC-3-M3~1.5 µg/ml[21]
BICR6~0.4 µg/ml[21]
HSC2~1.0 µg/ml[22]
HSC4~1.4 µg/ml[22]

Mechanism of Action: Signaling Pathways

This compound primarily exerts its anti-cancer effects by inducing apoptosis through the modulation of key signaling pathways. A significant mechanism involves the inhibition of the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.

Epoxyazadiradione_PI3K_Akt_Pathway EAD This compound PI3K PI3K EAD->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

This compound inhibits the PI3K/Akt pathway, leading to apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow cluster_steps MTT Assay Protocol step1 1. Seed cells in a 96-well plate step2 2. Treat cells with This compound or Chemotherapy Drug step1->step2 step3 3. Add MTT reagent to each well step2->step3 step4 4. Incubate to allow formazan crystal formation step3->step4 step5 5. Solubilize formazan crystals step4->step5 step6 6. Measure absorbance at ~570 nm step5->step6

A generalized workflow for the MTT cell viability assay.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound or the standard chemotherapy drug and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis (Annexin V/PI) Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cells with the test compound for the indicated time.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.

Western Blot Analysis for Apoptotic Proteins

Western blotting is used to detect specific proteins in a sample.

Protocol:

  • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Western_Blot_Workflow cluster_wb Western Blot for Apoptosis Markers lysis Cell Lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Detection secondary->detection

Key steps in Western Blot analysis for apoptotic proteins.

Conclusion

The available data suggests that this compound is a promising natural compound with potent anti-cancer activity against a range of cancer cell lines. Its efficacy is comparable to some standard chemotherapy drugs in certain contexts. Notably, its synergistic effects with drugs like paclitaxel highlight its potential as an adjunct to current chemotherapy regimens, possibly allowing for lower, less toxic doses of standard drugs. Further in-vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in cancer treatment.

References

Synergistic Antitumor Activity of Epoxyazadiradione in Combination with Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Epoxyazadiradione (EAD), a limonoid isolated from the neem tree (Azadirachta indica), has demonstrated notable anticancer properties. This guide provides a comparative analysis of the synergistic effects of EAD with other established anticancer agents, focusing on available experimental data. The primary focus is on its combination with paclitaxel in triple-negative breast cancer (TNBC), with a brief overview of the current landscape regarding its synergy with doxorubicin and cisplatin.

This compound and Paclitaxel: A Synergistic Combination in Triple-Negative Breast Cancer

Recent research has highlighted a significant synergistic interaction between this compound and paclitaxel in MDA-MB-231 human breast cancer cells, a common model for TNBC. This combination has been shown to be more effective at inducing apoptosis, inhibiting cell migration, and reducing inflammation than either agent alone[1][2].

Quantitative Data Summary

A study demonstrated that a combined treatment of 5 µM EAD and 5 nM paclitaxel exerted a synergistic cytotoxic effect on MDA-MB-231 cells. Notably, these concentrations are lower than the individual half-maximal inhibitory concentrations (IC50) of each compound, indicating a potentiation of their anticancer activities when used in combination[1][2]. While the specific IC50 values for the individual agents and the combination, as well as the Combination Index (CI) values from this pivotal study, are not publicly available, the qualitative results strongly support a synergistic relationship.

For context, the reported IC50 values for paclitaxel alone in MDA-MB-231 cells vary across different studies, but a synergistic interaction allows for the use of lower, potentially less toxic, concentrations of this conventional chemotherapeutic agent.

Anticancer Agent Cell Line Concentration in Synergistic Combination Observed Effects of Combination
This compound (EAD) MDA-MB-2315 µM- Increased apoptosis
Paclitaxel MDA-MB-2315 nM- Inhibition of cell migration- Reduction of inflammatory reactions[1][2]

This compound in Combination with Doxorubicin and Cisplatin

Currently, there is a lack of published scientific literature detailing the synergistic effects of this compound in combination with doxorubicin or cisplatin against any cancer cell line. Further research is warranted to explore these potential therapeutic combinations.

Experimental Protocols

Cell Viability and Synergy Assessment (MTT Assay)

This protocol is fundamental for determining the cytotoxic effects of the compounds individually and in combination to assess for synergistic interactions.

  • Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with varying concentrations of this compound alone, paclitaxel alone, and in a fixed-ratio combination (e.g., based on the ratio of their individual IC50 values).

  • Incubation: The treated cells are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. IC50 values are determined from the dose-response curves. The Combination Index (CI) is calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Cell Migration Assay (Wound Healing Assay)

This assay is employed to evaluate the effect of the drug combination on the migratory capacity of cancer cells.

  • Cell Seeding: MDA-MB-231 cells are grown in 6-well plates to form a confluent monolayer.

  • Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.

  • Treatment: The cells are washed to remove detached cells and then treated with EAD alone, paclitaxel alone, or their combination at the desired concentrations.

  • Image Acquisition: Images of the wound are captured at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

  • Data Analysis: The width of the wound is measured at different points, and the percentage of wound closure is calculated to determine the extent of cell migration.

NF-κB Nuclear Translocation Assay

This immunofluorescence-based assay is used to assess the anti-inflammatory effects of the combination treatment by monitoring the localization of the NF-κB p65 subunit.

  • Cell Seeding and Treatment: MDA-MB-231 cells are grown on coverslips in a 24-well plate and treated with the compounds, often with a pro-inflammatory stimulus like TNF-α to induce NF-κB activation.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Immunostaining: Cells are incubated with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently-labeled secondary antibody.

  • Nuclear Staining: The nuclei are counterstained with DAPI.

  • Imaging: The cells are visualized using a fluorescence microscope.

  • Analysis: The translocation of the p65 subunit from the cytoplasm to the nucleus is quantified by analyzing the fluorescence intensity in both compartments.

Visualizations

Synergistic_Mechanism EAD EAD Apoptosis Increased Apoptosis EAD->Apoptosis Migration Inhibited Cell Migration EAD->Migration Inflammation Reduced Inflammation EAD->Inflammation Paclitaxel Paclitaxel Paclitaxel->Apoptosis Paclitaxel->Migration

Caption: Synergistic interaction of EAD and Paclitaxel.

Experimental_Workflow cluster_assays Experimental Assays start Start: MDA-MB-231 Cells treatment Treatment: - EAD alone - Paclitaxel alone - EAD + Paclitaxel start->treatment mtt MTT Assay (Cell Viability) treatment->mtt wound Wound Healing Assay (Cell Migration) treatment->wound nfkb NF-κB Translocation (Inflammation) treatment->nfkb analysis Data Analysis: - IC50 Determination - Combination Index (CI) - % Wound Closure - p65 Localization mtt->analysis wound->analysis nfkb->analysis result Result: Synergistic Anticancer Effect analysis->result

Caption: Workflow for assessing synergistic effects.

Signaling_Pathway cluster_pathway Signaling Pathways cluster_outcomes Cellular Outcomes EAD This compound PI3K_Akt PI3K/Akt Pathway EAD->PI3K_Akt inhibits NFkB NF-κB Pathway EAD->NFkB inhibits Proliferation Decreased Proliferation PI3K_Akt->Proliferation regulates Apoptosis_Induction Increased Apoptosis PI3K_Akt->Apoptosis_Induction regulates Angiogenesis Inhibited Angiogenesis PI3K_Akt->Angiogenesis regulates NFkB->Proliferation regulates NFkB->Apoptosis_Induction regulates Metastasis Inhibited Metastasis NFkB->Metastasis regulates

Caption: EAD's proposed mechanism of action.

References

Epoxyazadiradione: A Comparative Analysis of its Anticancer Efficacy Across Diverse Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Epoxyazadiradione (EAD), a limonoid derived from the neem tree (Azadirachta indica), has emerged as a promising natural compound with potent anticancer properties. This guide provides a comprehensive cross-validation of EAD's effects on various cancer types, presenting a comparative analysis of its efficacy, supported by experimental data. We delve into its mechanism of action, offering detailed experimental protocols and visual representations of the key signaling pathways involved.

Comparative Efficacy of this compound Across Cancer Cell Lines

This compound has demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines, including breast, cervical, pancreatic, and head and neck cancers. Its efficacy, often measured by the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50), varies across different cancer types, highlighting a degree of selectivity in its action.

Cancer TypeCell LineParameterValue (µM)Citation
Cervical Cancer HeLaGI507.5 ± 0.0092[1]
Head and Neck Squamous Cell Carcinoma (HNSCC) Cal-27IC50 (24h)17.69
IC50 (48h)11.52
IC50 (72h)5.7
SCC-4IC50 (24h)80.0
IC50 (48h)64.4
IC50 (72h)26.9
Breast Cancer MDA-MB-231 (TNBC)IC50Dose- and time-dependent inhibition observed up to 200 µM[2]
MCF-7 (ER+)IC50Dose- and time-dependent inhibition observed up to 200 µM[2]
Pancreatic Cancer PANC-1-Dose- and time-dependent decrease in viability and proliferation observed[3]
MiaPaCa-2-Dose- and time-dependent decrease in viability and proliferation observed[3]

Note: The efficacy of this compound is shown to be dose- and time-dependent. The provided IC50 values for HNSCC cell lines illustrate this dependency. While specific IC50 values for breast and pancreatic cancer cell lines were not explicitly available in the reviewed literature, studies consistently report significant, dose-dependent cytotoxicity. In contrast, EAD showed minimal effect on the growth of normal H9C2 cells at concentrations up to 50 µM, suggesting a degree of cancer cell selectivity.[1]

Comparison with Other Limonoids and Standard Chemotherapeutics

Studies have compared the cytotoxic potential of this compound with other neem limonoids. In head and neck squamous cell carcinoma cell lines, EPA has been shown to exhibit stronger anti-proliferative activity compared to Azadiradione (AZA).[4]

When compared to the standard chemotherapeutic drug cisplatin in cervical cancer cells, EAD demonstrated a potent and safe profile. While cisplatin inhibited the growth of both cancerous (HeLa) and normal (H9C2) cells with GI50 values of 2.92 ± 1.192 µM and 4.22 ± 1.568 µM respectively, EAD was effective against HeLa cells (GI50 of 7.5 ± 0.0092 µM) without significantly affecting the normal cells up to a concentration of 50 µM.[1]

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

This compound exerts its anticancer effects by modulating multiple cellular signaling pathways, primarily inducing apoptosis and inhibiting cell proliferation, invasion, and angiogenesis. The abrogation of the PI3K/Akt and NF-κB signaling pathways are central to its mechanism of action.[5]

Inhibition of the PI3K/Akt Signaling Pathway

EAD has been shown to inhibit the PI3K/Akt pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.[6] This inhibition leads to mitochondrial depolarization and triggers caspase-dependent apoptosis.[6]

Key molecular events following EAD treatment include:

  • Reduced Phosphorylation: EAD treatment leads to a decrease in the phosphorylation of key components of the PI3K/Akt pathway, including the p85 subunit of PI3K and Akt itself at the Ser473 residue.[2]

  • Downregulation of Downstream Effectors: Inhibition of the PI3K/Akt pathway by EAD results in the downregulation of downstream targets such as c-Jun and c-Fos.[6] This, in turn, suppresses the expression of genes involved in angiogenesis and metastasis, including Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP-9).[5][6]

  • Induction of Apoptosis: By inhibiting the pro-survival PI3K/Akt pathway, EAD tips the balance towards apoptosis. This is evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[5]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  +P PIP2 PIP2 PIP2->PIP3 p_Akt p-Akt (Ser473) PIP3->p_Akt Akt Akt Akt->p_Akt PDK1 mTOR mTOR p_Akt->mTOR Bcl2 Bcl-2 / Bcl-xL p_Akt->Bcl2 AP1 AP-1 (c-Jun/c-Fos) p_Akt->AP1 Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Bax Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis EAD This compound EAD->PI3K EAD->p_Akt Proliferation Cell Proliferation, Angiogenesis, Invasion (VEGF, MMP-9) AP1->Proliferation NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB  P NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex Inhibition NFkB_nuc NF-κB (p65/p50) NFkB_complex->NFkB_nuc Translocation EAD This compound EAD->NFkB_complex Inhibits Translocation Gene_Expression Gene Expression: Anti-apoptosis (Survivin) Inflammation (COX-2, iNOS) Proliferation NFkB_nuc->Gene_Expression MTT_Workflow cluster_workflow MTT Assay Workflow Seed_Cells 1. Seed cancer cells in 96-well plate Incubate_1 2. Incubate for 24h Seed_Cells->Incubate_1 Treat_Cells 3. Treat with varying concentrations of EAD Incubate_1->Treat_Cells Incubate_2 4. Incubate for 24-72h Treat_Cells->Incubate_2 Add_MTT 5. Add MTT reagent (0.5 mg/mL) Incubate_2->Add_MTT Incubate_3 6. Incubate for 4h Add_MTT->Incubate_3 Add_Solvent 7. Add solubilization solution (e.g., DMSO) Incubate_3->Add_Solvent Measure_Absorbance 8. Measure absorbance at 570 nm Add_Solvent->Measure_Absorbance

References

Comparative Bioactivity of Epoxyazadiradione and Its Synthetic Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of the natural limonoid Epoxyazadiradione and its synthetic derivatives. The information is supported by experimental data to aid in the evaluation of their therapeutic potential.

This compound, a tetranortriterpenoid isolated from the neem tree (Azadirachta indica), has garnered significant interest in the scientific community for its diverse biological activities. These properties, ranging from anticancer to anti-inflammatory and antimicrobial, have prompted further investigation into its synthetic derivatives to enhance efficacy and explore structure-activity relationships. This guide summarizes the comparative bioactivity of this compound and its synthesized analogs, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Comparative Analysis of Bioactivity

The bioactivity of this compound and its derivatives has been evaluated across several key areas, primarily focusing on their cytotoxic, anti-inflammatory, and antimicrobial effects. The following tables summarize the quantitative data from various studies to facilitate a direct comparison of their performance.

Cytotoxicity

The cytotoxic potential of this compound and its synthetic derivatives has been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key metrics for comparison.

CompoundCell LineAssayIC50 / GI50 (µM)Reference
This compound Tongue CancerMTTPotent (Specific value not provided)[1][2]
DU145 (Prostate)MTT40.55[1]
Liver CancerMTT23.9[1]
HeLa (Cervical)Not specifiedGI50: 7.5 ± 0.0092[3]
This compound-thiazole hybrid (6a) DU145 (Prostate)MTT53.24[1]
This compound-thiazole hybrid (6g) Liver CancerMTT41.42[1]
This compound analog (3c) P. falciparum (CQ-sensitive)Not specifiedIC50: 2.8 ± 0.29[3][4]
P. falciparum (CQ-resistant)Not specifiedIC50: 1.3 ± 1.08[3][4]
This compound analog (3g) P. falciparum (CQ-sensitive)Not specifiedIC50: 1.5 ± 0.01[3][4]
P. falciparum (CQ-resistant)Not specifiedIC50: 1.2 ± 0.14[3][4]
This compound analog (3k) P. falciparum (CQ-sensitive)Not specifiedIC50: 2.3 ± 0.4[3][4]
This compound analog (3l) P. falciparum (CQ-sensitive)Not specifiedIC50: 2.9 ± 0.1[3][4]
This compound analog (3m) P. falciparum (CQ-sensitive)Not specifiedIC50: 1.7 ± 0.06[3][4]
Anti-inflammatory Activity
CompoundAssayEffectReference
This compound Macrophage Migration Inhibitory Factor (MIF) Tautomerase ActivityInhibition with IC50 values between 2.11 and 5.23 µM for human and parasite MIFs.[6]
Deacetylthis compound LPS-induced Oxidative Stress and Inflammation in Zebrafish LarvaeReduced ROS, lipid peroxidation, nitric oxide, and apoptosis. Decreased pro-inflammatory cytokines and iNOS.[5]
Antimicrobial Activity

The antimicrobial potential of this compound and its derivatives is an emerging area of research. Data from studies on neem extracts, which contain this compound, suggest activity against a range of pathogens. However, specific Minimum Inhibitory Concentration (MIC) values for the pure compound and its derivatives are still under investigation.

Compound/ExtractOrganism(s)AssayMIC/EffectReference
Neem Extracts (containing this compound) Trichophyton rubrumNot specifiedMIC and MFC of 250 µg/mL for ethanolic leaf extract.[7]
Gram-positive and Gram-negative bacteriaNot specifiedVaried activity, with some extracts showing MICs from 0.25 to 4500 µg/mL against different strains.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the key assays used to evaluate the bioactivity of this compound and its derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9][10][11]

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[11]

  • Cell culture medium (serum-free for the assay)[8]

  • Solubilization solution (e.g., DMSO, SDS-HCl solution)[9][10]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[10] Incubate for 24-48 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[8]

  • Incubation: Incubate the plate at 37°C for 3-4 hours in a CO2 incubator.[8][10]

  • Formazan Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[9]

In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.[12][13][14][15]

Materials:

  • Egg albumin or Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Test compounds and standard drug (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin (or BSA solution), 2.8 mL of PBS, and 2 mL of the test compound at various concentrations.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Antimicrobial Assay (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18][19][20]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds and standard antibiotic

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Serial Dilution: Prepare serial dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).[18]

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[19]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[19]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16] If using a viability indicator like resazurin, a color change will be observed in wells with viable organisms.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its derivatives are mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for targeted drug development.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. This compound has been shown to inhibit this pathway, leading to its anticancer effects.

PI3K_Akt_Pathway EAD This compound PI3K PI3K EAD->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival & Proliferation Akt->CellSurvival

Caption: this compound inhibits the PI3K/Akt pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in inflammation and immune responses. This compound can suppress the activation of NF-κB, contributing to its anti-inflammatory properties.

NFkB_Pathway EAD This compound IKK IKK EAD->IKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus InflammatoryGenes Pro-inflammatory Gene Expression Nucleus->InflammatoryGenes

Caption: this compound inhibits NF-κB activation.

Experimental Workflow for Bioactivity Screening

A typical workflow for screening the bioactivity of this compound and its derivatives involves a series of in vitro assays.

Bioactivity_Workflow Start This compound & Synthetic Derivatives Cytotoxicity Cytotoxicity Assays (e.g., MTT) Start->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., Protein Denaturation) Start->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Start->Antimicrobial Lead Lead Compound Identification Cytotoxicity->Lead AntiInflammatory->Lead Antimicrobial->Lead

Caption: General workflow for bioactivity screening.

References

Validating the Role of Epoxyazadiradione in Inhibiting Angiogenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-angiogenic properties of epoxyazadiradione (EAD), a limonoid derived from the neem tree (Azadirachta indica), with other established angiogenesis inhibitors. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to aid researchers in evaluating the potential of EAD as a therapeutic agent.

Data Presentation: Comparative Efficacy of Angiogenesis Inhibitors

The following tables summarize the available quantitative data on the efficacy of this compound and selected alternative angiogenesis inhibitors in various in vitro and in vivo assays. It is important to note that while EAD has demonstrated potent anti-angiogenic activity, specific IC50 values from standardized angiogenesis assays are not widely available in the current literature.

Table 1: In Vitro Angiogenesis Assays

CompoundAssayCell TypeIC50 / Effective ConcentrationKey Findings
This compound (EAD) Tube FormationHUVECData not availablePotently inhibits tube formation (qualitative).
Cell MigrationBreast Cancer CellsData not availableAttenuates cell migration.[1]
Cell ProliferationHeLaGI50: 7.5 ± 0.0092 µMInhibits cancer cell proliferation.[2]
Bevacizumab VEGFR1/2 ActivationGenetically Engineered CellsIC50: 845 - 1476 pM (for VEGF-A)Blocks VEGF-A-induced receptor activation.[3]
Cell ProliferationHUVECData not availableInhibits VEGF-stimulated proliferation.
Sunitinib VEGFR2 PhosphorylationNIH-3T3IC50: 10 nMInhibits VEGF-dependent VEGFR2 phosphorylation.[4]
PDGFRβ PhosphorylationNIH-3T3IC50: 10 nMInhibits PDGF-dependent PDGFRβ phosphorylation.[4]
Cell ProliferationHUVECIC50: 40 nMInhibits VEGF-induced proliferation.[4]
Cell MigrationPTEC~15-20% inhibition at 1 µMSignificantly decreases endothelial cell migration.[5]
Sorafenib Cell ProliferationOsteosarcoma Cell LinesIC50 values vary by cell lineDose- and time-dependent cell growth inhibition.[2]
Cell MigrationPTEC<15% inhibition at 1 µMLess effective than Sunitinib in inhibiting migration.[5]

Table 2: In Vivo Angiogenesis Assays

CompoundAssayModelDosageKey Findings
This compound (EAD) Tumor AngiogenesisOrthotopic NOD/SCID miceData not availableSuppresses breast tumor growth and angiogenesis.[1][6]
Sunitinib Tumor AngiogenesisBasal-like TNBC xenografts80 mg/kg/2 days for 4 weeksSignificantly inhibits tumor growth and angiogenesis.[7]
Sorafenib CAM AssayChick Embryo2 µ g/embryo Exhibits anti-angiogenic effects.[8]
Tumor AngiogenesisOrthotopic anaplastic thyroid carcinoma xenografts40 or 80 mg/kg dailySignificantly inhibited tumor angiogenesis.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement membrane matrix (e.g., Matrigel®)

  • 96-well culture plates

  • This compound and other test compounds

  • Calcein AM (for visualization)

  • Inverted fluorescence microscope

Procedure:

  • Thaw the basement membrane matrix on ice overnight at 4°C.

  • Pipette 50 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of this compound or other test compounds.

  • Seed 1-2 x 10^4 HUVECs onto the surface of the solidified matrix in each well.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • After incubation, carefully remove the medium and wash the cells with PBS.

  • Stain the cells with Calcein AM for 30 minutes at 37°C.

  • Visualize and capture images of the tube network using an inverted fluorescence microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model to study angiogenesis and anti-angiogenic effects.

Materials:

  • Fertilized chicken eggs (day 3-4 of incubation)

  • Sterile saline solution

  • Filter paper discs (or other carriers)

  • This compound and other test compounds

  • Egg incubator

  • Stereomicroscope

  • Methanol/acetone mixture (for fixation)

Procedure:

  • Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.

  • On day 3 or 4, create a small window in the eggshell to expose the CAM.

  • Prepare sterile filter paper discs impregnated with the desired concentration of this compound or other test compounds. A vehicle control disc should also be prepared.

  • Carefully place the discs on the CAM surface.

  • Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.

  • After incubation, re-open the window and observe the CAM under a stereomicroscope.

  • Capture images of the blood vessels around the discs.

  • Quantify the angiogenic response by counting the number of blood vessel branch points or measuring the total vessel length in a defined area around the disc.

  • For histological analysis, the CAM can be fixed with a methanol/acetone mixture.

Endothelial Cell Migration Assay (Scratch Assay)

This assay measures the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • 6-well or 24-well culture plates

  • Sterile pipette tip or cell scraper

  • This compound and other test compounds

  • Inverted microscope with a camera

Procedure:

  • Seed HUVECs in 6-well or 24-well plates and grow them to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh endothelial cell growth medium containing different concentrations of this compound or other test compounds.

  • Place the plate on a microscope stage and capture images of the scratch at time 0.

  • Incubate the plate at 37°C and 5% CO2.

  • Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).

  • Measure the width of the scratch at different points for each time point and treatment condition.

  • Calculate the percentage of wound closure to quantify cell migration.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways involved in angiogenesis and the proposed mechanism of action of this compound.

G cluster_0 VEGF Signaling Pathway VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Permeability Vascular Permeability PLCg->Permeability Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: The VEGF signaling pathway, a key regulator of angiogenesis.

G cluster_1 This compound's Proposed Mechanism of Action EAD This compound VEGF_exp VEGF Expression EAD->VEGF_exp inhibits PI3K PI3K EAD->PI3K inhibits NFkB NF-κB EAD->NFkB inhibits MMP9 MMP-9 Expression EAD->MMP9 inhibits VEGF VEGF VEGF_exp->VEGF VEGFR VEGFR2 VEGF->VEGFR VEGFR->PI3K Akt Akt PI3K->Akt Akt->NFkB Angiogenesis Angiogenesis Akt->Angiogenesis NFkB->Angiogenesis MMP9->Angiogenesis

Caption: Proposed inhibitory mechanism of this compound on angiogenesis.

G cluster_2 Experimental Workflow: Tube Formation Assay A Coat wells with basement membrane matrix B Seed endothelial cells with test compounds A->B C Incubate for 4-18 hours B->C D Stain and visualize tube formation C->D E Quantify tube network (length, junctions) D->E

Caption: Workflow for the in vitro endothelial cell tube formation assay.

Discussion

This compound has emerged as a promising natural compound with potent anti-cancer and anti-angiogenic properties. Its mechanism of action is believed to involve the downregulation of key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP-9). Furthermore, studies suggest that EAD exerts its inhibitory effects by targeting crucial signaling pathways, including the PI3K/Akt and NF-κB pathways, which are central to endothelial cell proliferation, migration, and survival.[1]

In comparison to established angiogenesis inhibitors, EAD offers a potentially multi-targeted approach. While monoclonal antibodies like Bevacizumab specifically sequester VEGF-A, and tyrosine kinase inhibitors such as Sunitinib and Sorafenib target multiple receptor tyrosine kinases including VEGFRs and PDGFRs, EAD's ability to modulate intracellular signaling cascades like PI3K/Akt and NF-κB may provide a broader spectrum of anti-angiogenic activity.

However, a significant gap in the current research is the lack of comprehensive quantitative data on the anti-angiogenic efficacy of EAD in standardized assays. The determination of IC50 values in tube formation, migration, and CAM assays would be crucial for a direct and robust comparison with other inhibitors and for advancing EAD into further preclinical and clinical development.

The detailed experimental protocols provided in this guide are intended to facilitate such studies, enabling researchers to generate the necessary data to fully validate the role of this compound in inhibiting angiogenesis. Future research should focus on elucidating the precise molecular interactions of EAD within the PI3K/Akt and NF-κB pathways and on conducting rigorous in vivo studies to establish its therapeutic potential.

References

Independent Verification of Epoxyazadiradione's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Epoxyazadiradione's therapeutic potential against other alternative compounds, supported by available experimental data. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Comparative Analysis of Cytotoxicity

This compound (EAD), a limonoid derived from the neem tree (Azadirachta indica), has demonstrated significant anti-cancer properties across various cancer cell lines. This section compares its cytotoxic effects with other neem limonoids, such as Azadiradione, Nimbolide, and Gedunin, as well as the conventional chemotherapeutic drug, Cisplatin. The data, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, is summarized in the tables below.

Head and Neck Squamous Cell Carcinoma (HNSCC)

Studies have indicated that this compound exhibits stronger activity in HNSCC cell lines compared to Azadiradione.[1] While specific IC50 values for a direct comparison in the same study are not available, the following table provides the IC50 value for Cisplatin in the FaDu HNSCC cell line.

CompoundCell LineIC50/GI50 (µM)Assay Duration
CisplatinFaDu11.2524 hours
Cervical Cancer

In human cervical cancer (HeLa) cells, this compound has shown potent anti-proliferative effects. A study reported a GI50 value of 7.5 µM for EAD, which is comparable to the standard chemotherapeutic agent, Cisplatin.[2][3]

CompoundCell LineGI50 (µM)
This compoundHeLa7.5
CisplatinHeLa2.92
CisplatinH9C2 (non-cancerous)4.22
Breast Cancer

This compound has been shown to induce apoptosis and anoikis (detachment-induced cell death) in triple-negative breast cancer cells (MDA-MB-231).[4][5] While direct IC50 values for EAD in common breast cancer cell lines were not found in the available literature, the following table presents IC50 values for other limonoids and chemotherapeutic agents in MCF-7 and MDA-MB-231 cells to provide a comparative context.

CompoundCell LineIC50 (µM)
NimbolideMDA-MB-231-BCRP3.7
NimbolideMDA-MB-231 (sensitive)4.7
Pancreatic Cancer

Research indicates that this compound decreases the viability of pancreatic cancer cell lines (PANC-1 and MiaPaCa-2) in a dose- and time-dependent manner.[1] Specific IC50 values for EAD were not available in the reviewed literature. The table below shows the IC50 values for other limonoids and Cisplatin in pancreatic cancer cell lines.

CompoundCell LineIC50 (µM)Assay Duration
NimbolidePANC-15Not Specified
NimbolideMiaPaCa-23Not Specified
GeduninPANC-125Not Specified
GeduninMiaPaCa-225Not Specified
CisplatinPANC-110048 hours
CisplatinMiaPaCa-27.3648 hours

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and inflammation. The primary pathways identified are the PI3K/Akt and NF-κB pathways. The diagram below illustrates the mechanism of action of EAD in inhibiting these pathways.

G EAD This compound PI3K PI3K EAD->PI3K inhibits NFkB NF-κB EAD->NFkB inhibits Akt Akt PI3K->Akt CellPro Cell Proliferation & Survival Akt->CellPro Apoptosis Apoptosis Akt->Apoptosis inhibits NFkB->CellPro Inflammation Inflammation NFkB->Inflammation

This compound's inhibition of PI3K/Akt and NF-κB pathways.

Experimental Workflows

The following diagram outlines a general experimental workflow for assessing the cytotoxic potential of this compound on a cancer cell line using a standard MTT assay.

G start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat cells with This compound (various concentrations) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 mtt Add MTT reagent incubate2->mtt incubate3 Incubate for 4h mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 value read->analyze end End analyze->end

Workflow for determining cytotoxicity using MTT assay.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • This compound (and other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds (this compound, etc.) in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values.

Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay is used to detect and differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells from the culture plates.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Migration (Wound Healing) Assay

This assay is used to study directional cell migration in vitro.

Materials:

  • Cancer cell lines

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a wound-healing insert

  • Complete culture medium

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip. Alternatively, use a commercially available wound-healing insert to create a more uniform gap.

  • Gently wash the wells with PBS to remove any detached cells.

  • Replace the PBS with fresh culture medium, with or without the test compound (this compound).

  • Capture images of the scratch at 0 hours (immediately after creating the wound).

  • Incubate the plate at 37°C and capture images of the same field at regular intervals (e.g., 6, 12, and 24 hours).

  • Measure the width of the scratch at different time points and calculate the percentage of wound closure to assess the rate of cell migration.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Epoxyazadiradione

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to consult your institution's specific safety protocols and the material safety data sheet (MSDS) for any solvents or reagents used in conjunction with epoxyazadiradione. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste, treating it as hazardous chemical waste.

  • Segregation at the Source :

    • Immediately upon generation, segregate this compound waste from other waste streams.

    • Do not mix this compound waste with incompatible materials. While specific incompatibilities for this compound are not documented, a general best practice is to avoid mixing it with strong acids, bases, and oxidizing agents.

    • Maintain separate waste containers for solid and liquid this compound waste.

  • Waste Collection and Containerization :

    • Liquid Waste : Collect all liquid waste containing this compound, including unused solutions and the first rinse of contaminated glassware, in a designated, leak-proof, and chemically resistant container.[1] The container should be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.

    • Solid Waste : Place all solid waste contaminated with this compound, such as gloves, paper towels, and contaminated labware, in a separate, clearly labeled hazardous waste container.[1]

    • Ensure all waste containers are kept securely closed when not in use.

  • Storage :

    • Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

    • Secondary containment should be used for all liquid waste containers to prevent spills.[1]

  • Disposal :

    • Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[2] Materials derived from neem oil are known to be harmful to aquatic life.

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Key Data and Considerations

While quantitative disposal parameters for this compound are not specified in available literature, the following information, primarily derived from data on related compounds and general laboratory safety guidelines, should inform your handling and disposal decisions.

ParameterInformationSource/Justification
Common Name This compound
Chemical Class Limonoid, Triterpenoid[3][4]
Source Neem (Azadirachta indica)[3][4]
Known Hazards Potential for aquatic toxicity (inferred from neem oil). Biological activity (anti-inflammatory, anticancer) suggests it should be handled with care.[2][5]
Disposal Classification Hazardous Waste (recommended)Based on neem oil SDS and general precautionary principles.[2]
Prohibited Disposal Routes Sanitary Sewer, Regular Trash[2]
Recommended PPE Safety Goggles, Gloves, Lab CoatStandard laboratory practice.

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes. Therefore, reliance on professional hazardous waste disposal services is the recommended and safest course of action.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Epoxyazadiradione_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Temporary Storage cluster_3 Final Disposal A This compound Waste (Liquid or Solid) B Segregate Waste (Liquid vs. Solid) A->B C Collect in Labeled Hazardous Waste Container B->C D Store in Designated Secure Area C->D E Use Secondary Containment (Liquids) D->E F Arrange Pickup by EHS/Licensed Contractor E->F

This compound Disposal Workflow

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, reinforcing the foundation of trust and responsibility in scientific research.

References

Personal protective equipment for handling Epoxyazadiradione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Epoxyazadiradione, a cytotoxic limonoid derived from the neem tree (Azadirachta indica)[1][2]. Given its cytotoxic properties, stringent adherence to safety protocols is paramount to ensure personnel safety and prevent environmental contamination. This document outlines personal protective equipment (PPE) requirements, step-by-step handling procedures, and proper disposal methods based on established guidelines for managing cytotoxic compounds.

Quantitative Toxicity Data

While specific occupational exposure limits for this compound have not been established, in vitro studies provide valuable data on its cytotoxic potential. Researchers should use this information to inform their risk assessments.

MetricCell LineConcentrationReference
GI50 HeLa (Human Cervical Cancer)7.5 ± 0.0092 µM[3]
IC50 N1E-115 (Mouse Neuroblastoma)~27 µM
IC50 143B.TK- (Human Osteosarcoma)~27 µM
IC50 Sf9 (Insect)~27 µM

Note: GI50 refers to the concentration causing 50% growth inhibition, while IC50 is the concentration causing 50% inhibition of a specific biological or biochemical function.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table details the minimum required PPE for various tasks. All personnel must receive training on the proper use, removal, and disposal of PPE[4].

TaskRequired Personal Protective Equipment
Unpacking and Storage - Gloves: Two pairs of chemotherapy-rated, powder-free gloves (e.g., nitrile) meeting ASTM D6978-05 standards.[5] The outer glove should be disposed of immediately after handling the primary container. - Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs. - Eye Protection: Safety glasses with side shields or goggles.
Preparation and Handling (in a Biological Safety Cabinet) - Gloves: Two pairs of chemotherapy-rated, powder-free gloves.[5] Change gloves regularly and immediately if contaminated, torn, or punctured. - Gown: A disposable, low-permeability gown.[5] - Eye Protection: Safety glasses with side shields or goggles. - Respiratory Protection: Not typically required when working in a certified biological safety cabinet.
Administration/Application - Gloves: Two pairs of chemotherapy-rated, powder-free gloves.[5] - Gown: A disposable, low-permeability gown.[5] - Eye Protection: Safety glasses with side shields, goggles, or a face shield.[6] - Respiratory Protection: A surgical mask should be worn. For procedures with a high risk of aerosolization, an N95 respirator may be necessary.[6]
Waste Disposal and Spill Cleanup - Gloves: Two pairs of heavy-duty, chemotherapy-rated gloves.[7] - Gown: A disposable, low-permeability, solid-front gown. - Eye Protection: Goggles or a face shield.[6] - Respiratory Protection: An N95 respirator is recommended. - Shoe Covers: Disposable, fluid-resistant shoe covers.[5]

Experimental Protocols: Handling and Disposal

Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk. The following procedures are based on best practices for handling cytotoxic agents.

Receiving and Unpacking this compound
  • Inspect Package: Before opening, inspect the shipping container for any signs of damage or leakage.

  • Don PPE: Wear appropriate PPE as outlined in the table above (Unpacking and Storage).

  • Transport to Designated Area: Move the unopened package to the designated area for handling cytotoxic compounds.

  • Open Package: Carefully open the shipping container.

  • Inspect Primary Container: Check the primary container for any breaches. If the container is compromised, treat the entire package contents as a spill.

  • Wipe Down: Wipe the exterior of the primary container with a suitable decontaminating solution.

  • Store Securely: Store this compound according to the manufacturer's instructions, typically in a clearly labeled, restricted-access area. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1]

Preparation of this compound Solutions
  • Work in a Containment Device: All manipulations of powdered or concentrated this compound must be performed in a certified Class II Biological Safety Cabinet (BSC) or a cytotoxic drug safety cabinet to protect both the user and the product.[8]

  • Prepare Work Surface: Cover the work surface of the BSC with a disposable, plastic-backed absorbent pad.

  • Don PPE: Wear the appropriate PPE for preparation and handling.

  • Reconstitution: Carefully reconstitute the compound as required by the experimental protocol. Use techniques that minimize aerosol generation, such as using a dispensing pin.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and a "Cytotoxic" hazard warning.

  • Decontaminate: After preparation, decontaminate all surfaces in the BSC and any equipment used.

  • Doff PPE: Remove and dispose of PPE as cytotoxic waste.

Disposal Plan

Proper disposal of cytotoxic waste is critical to prevent environmental contamination and accidental exposure.

  • Segregation: All materials that have come into contact with this compound are considered cytotoxic waste and must be segregated from other waste streams.[9]

  • Waste Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled with the cytotoxic symbol.[9][10]

    • Sharps: Needles, syringes, and other sharp objects must be placed in a designated cytotoxic sharps container.[10]

    • Solid Waste: Gloves, gowns, absorbent pads, and other contaminated materials should be placed in a purple cytotoxic waste bag or container.[11]

    • Liquid Waste: Unused solutions should be collected in a sealed, leak-proof container labeled as cytotoxic liquid waste. Do not dispose of down the drain.[11]

  • Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste contractor, typically via incineration.[11][12]

Mandatory Visualizations

This compound Handling Workflow

Epoxyazadiradione_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in BSC) cluster_disposal Disposal Receive Receive Shipment Unpack Unpack in Designated Area Receive->Unpack Inspect for Damage Store Store Securely Unpack->Store Don PPE Prepare Prepare Solutions Store->Prepare Transport to BSC Experiment Conduct Experiment Prepare->Experiment Use Aseptic Technique Segregate Segregate Cytotoxic Waste Experiment->Segregate All materials are cytotoxic waste Collect Collect in Labeled Containers Segregate->Collect Dispose Dispose via Hazardous Waste Contractor Collect->Dispose

Caption: Workflow for the safe handling of this compound.

Cytotoxic Spill Cleanup Procedure

Cytotoxic_Spill_Cleanup Cytotoxic Spill Cleanup Procedure cluster_contain Immediate Response cluster_cleanup Cleanup cluster_decon Decontamination & Reporting Secure Secure the Area DonPPE Don Full PPE Secure->DonPPE Contain Contain the Spill DonPPE->Contain Absorb Absorb Liquid / Cover Powder Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of all materials as cytotoxic waste Decontaminate->Dispose Report Report the Spill Dispose->Report

Caption: Procedure for cleaning up a cytotoxic compound spill.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.